molecular formula C6H15N2O2+ B1668302 Carbachol CAS No. 51-83-2

Carbachol

货号: B1668302
CAS 编号: 51-83-2
分子量: 147.20 g/mol
InChI 键: VPJXQGSRWJZDOB-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

What is Carbachol?

This compound is both a synthetic choline ester and a positively-charged quaternary ammonium compound. This compound mimics the effects of acetylcholine at both the muscarinic and the nicotinic receptors.

This compound, also known as carbamoylcholine, is an analog to acetylcholine. It activates the acetylcholine receivers (AChR).

This compound acts as an agonist for both nicotinic and muscarinic receptors. The Ki values reported varying from 10 to 10,000nM for different receptors. This compound can be used to study the effects of nAChR or mAChR on smooth muscle contraction, gut motility, and neuronal signaling.

Preparation of this compound

This compound may be prepared in a 2 step process beginning with the reaction of 2-chloroethane with urea to form a 2-chloroethyl-carbamate, which is then quaternities by a reaction with trimethylamine.

Chemical properties of this compound

Powder or crystals with a colorful appearance. It is odorless but can develop a faint aliphatic amine odor when air exposure.

Physiological effects of this compound

This compound is both an ammonium salt, and a carbamate ester. It is a nicotinic and acetylcholine receptor antagonist, a neuromuscarinic analgesic, a non-narcotic agonist, a cardiotonic drug, and a miotic.

Mechanism of action of this compound

This compound is a synthetic derivative of choline and a very efficient miotic agent. It acts by stimulating the muscarinic receptors, releasing acetylcholine at neuroeffector junctions and ganglia. This drug is given ocularly to lower intraocular pressure to treat glaucoma.

Pharmacology of this compound

This compound is both a choline carbamate and a negatively charged quaternary amino compound. It does not cross the blood-brain barrier.

This compound is typically administered intraocularly or topically. It has a 2- to the 5-minute onset of action and a 4 to 8-hour duration of action for intraocular administration. Benzalkonium salt is added to this compound to promote absorption.

This compound is a cholinergic receptor antagonist. Carbamylcholine chloride is resistant to the actions of cholinesterases. Carbamylcholine Chloride also has antiapoptotic properties in cerebellar neurons.

Uses of this compound

This compound is used primarily in the treatment of glaucoma. However, it also can be used during ophthalmic surgeries. It also can be used to constrict pupils during cataract surgery.

It is used in large animals, particularly horses with colic.

This compound can also stimulate micturition through contraction of the detrusor muscles.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-carbamoyloxyethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXQGSRWJZDOB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048397
Record name Carbamylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.48e-01 g/L
Details Pubchem: Hazardous Substances Data Bank
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Pubchem: Hazardous Substances Data Bank
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

462-58-8, 51-83-2
Record name Carbamylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamoylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbamylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBAMOYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208-210, 210 °C
Details Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc.
Record name Carbamoylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc.
Record name Carbachol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbachol on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbachol, a non-selective cholinergic agonist, serves as a powerful pharmacological tool for probing the function of muscarinic acetylcholine receptors (mAChRs). Its resistance to degradation by acetylcholinesterases ensures a sustained duration of action, making it invaluable for in vitro and in vivo studies. This technical guide provides a comprehensive overview of this compound's mechanism of action at the five muscarinic receptor subtypes (M1-M5). It delves into its binding affinities, downstream signaling cascades involving G-proteins and β-arrestins, and detailed experimental protocols for key assays. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's multifaceted interactions with muscarinic receptors.

Introduction to this compound and Muscarinic Receptors

This compound, or carbamylcholine, is a synthetic choline ester that mimics the effects of the endogenous neurotransmitter acetylcholine (ACh). It acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Muscarinic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are classified into five subtypes, M1 through M5.[2] These subtypes exhibit distinct tissue distributions and couple to different intracellular signaling pathways, mediating a wide array of physiological functions.

The M1, M3, and M5 receptor subtypes preferentially couple to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

Conversely, the M2 and M4 receptor subtypes primarily couple to the Gi/o family of G-proteins.[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Additionally, the βγ subunits of Gi/o proteins can directly modulate the activity of various ion channels.

Quantitative Analysis of this compound's Interaction with Muscarinic Receptors

The affinity (Ki) and potency (EC50) of this compound vary across the five muscarinic receptor subtypes. This data is crucial for designing and interpreting experiments aimed at understanding the subtype-specific effects of muscarinic receptor activation.

Receptor SubtypeThis compound Binding Affinity (pKi)This compound Potency (pEC50/EC50)Assay TypeReference
M1 4.4 (Human)5.8 (BRET Gq engagement), 6.2 (BRET Gq activation)Radioligand Binding ([3H]-NMS), BRET[4]
M2 -~40 µM (EC50)Redistribution Assay[5]
M3 -~40 µM (EC50)Redistribution Assay[6]
M4 -pEC50 of 6.51±0.14 (normal human bladder), 6.36±0.13 (detrusor overactivity)Contraction Assay[7]
M5 ----

Signaling Pathways Activated by this compound

G-Protein-Mediated Signaling

This compound's activation of muscarinic receptors initiates distinct G-protein-mediated signaling cascades depending on the receptor subtype.

G_Protein_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Carbachol1 This compound M1_M3_M5 M1/M3/M5 Receptor Carbachol1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Carbachol2 This compound M2_M4 M2/M4 Receptor Carbachol2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP

Caption: this compound-induced G-protein signaling pathways.
β-Arrestin Recruitment and Receptor Internalization

Beyond G-protein signaling, agonist binding to muscarinic receptors can also lead to the recruitment of β-arrestins.[8] This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. This compound has been shown to induce the internalization of M2 and M3 receptors.[6][9] The recruitment of β-arrestin is a key step in this process.[10]

Beta_Arrestin_Pathway This compound This compound mAChR Muscarinic Receptor This compound->mAChR GRK GRK mAChR->GRK P_mAChR Phosphorylated Receptor GRK->P_mAChR phosphorylates Beta_Arrestin β-Arrestin P_mAChR->Beta_Arrestin recruits Complex Receptor/β-Arrestin Complex P_mAChR->Complex Beta_Arrestin->Complex Internalization Receptor Internalization Complex->Internalization Signaling G-protein Independent Signaling Complex->Signaling

Caption: β-arrestin recruitment and downstream effects.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.[11]

Objective: To determine the inhibitory constant (Ki) of this compound by its ability to compete with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [3H]-NMS (radioligand).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding determinator (e.g., 1 µM atropine).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membrane homogenates.[12]

  • In a 96-well plate, add a constant concentration of [3H]-NMS (typically at its Kd value) to each well.

  • Add increasing concentrations of this compound to the wells.

  • For non-specific binding control wells, add a high concentration of atropine.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Radioligand, This compound, Membranes Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Radioligand - this compound (varying conc.) - Membranes Prepare_Reagents->Plate_Setup Incubate Incubate to reach equilibrium Plate_Setup->Incubate Filter Rapid filtration to separate bound/free ligand Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End IP_Accumulation_Workflow Start Start Label_Cells Label cells with [3H]-myo-inositol Start->Label_Cells Pre_incubation Pre-incubate with LiCl Label_Cells->Pre_incubation Stimulate Stimulate with this compound Pre_incubation->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Separate_IPs Separate Inositol Phosphates (Anion Exchange Chromatography) Lyse_Cells->Separate_IPs Quantify Quantify Radioactivity Separate_IPs->Quantify Analyze Data Analysis (EC50) Quantify->Analyze End End Analyze->End cAMP_Inhibition_Workflow Start Start Pretreat_Cells Pre-treat cells with PDE inhibitor Start->Pretreat_Cells Add_this compound Add varying concentrations of this compound Pretreat_Cells->Add_this compound Stimulate_AC Stimulate with Forskolin Add_this compound->Stimulate_AC Incubate Incubate Stimulate_AC->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Detect_cAMP Detect cAMP levels Lyse_Cells->Detect_cAMP Analyze Data Analysis (EC50) Detect_cAMP->Analyze End End Analyze->End

References

Carbachol as a Cholinergic Agonist in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a synthetic choline ester, is a potent, non-selective cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[1] Its resistance to degradation by acetylcholinesterase, the enzyme that breaks down acetylcholine, results in a more sustained cholinergic effect, making it a valuable tool in neuroscience research.[1] This guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental paradigms, and detailed protocols for its use in neuroscience research.

Core Concepts: Mechanism of Action

This compound exerts its effects by mimicking the endogenous neurotransmitter acetylcholine. It binds to and activates a wide range of cholinergic receptors, leading to diverse downstream signaling cascades and physiological responses in the central nervous system.

Receptor Subtype Binding Affinity

This compound exhibits varying affinities for the different subtypes of muscarinic and nicotinic receptors. This lack of selectivity is a critical consideration in experimental design and data interpretation. The binding affinities (Ki) of this compound for human muscarinic and key nicotinic receptor subtypes are summarized below.

Receptor SubtypeKi (nM)Reference
Muscarinic
M11,585[2]
M21,000[3]
M3100 - 1,000[4]
M412,900[2]
M5~6,300 (pKi 4.2)[5][6]
Nicotinic
α4β2750[7]
α766,000[7]

Table 1: Binding Affinities (Ki) of this compound for Human Cholinergic Receptor Subtypes. Note that Ki values can vary depending on the experimental conditions and tissue/cell type used.

Signal Transduction Pathways

Upon binding to its receptors, this compound initiates a cascade of intracellular events. The specific pathway activated depends on the receptor subtype and the G protein to which it is coupled.

  • Muscarinic Receptors:

    • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

    • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] They can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

  • Nicotinic Receptors: nAChRs are ligand-gated ion channels. Upon this compound binding, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), which leads to membrane depolarization and neuronal excitation.[9]

Carbachol_Signaling_Pathways cluster_muscarinic Muscarinic Receptor Pathways cluster_nicotinic Nicotinic Receptor Pathway Carbachol_M This compound M1_M3_M5 M1, M3, M5 Receptors Carbachol_M->M1_M3_M5 M2_M4 M2, M4 Receptors Carbachol_M->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M135 Cellular Responses (e.g., Neuronal Excitation) Ca_release->Cellular_Response_M135 PKC->Cellular_Response_M135 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channels Gi_o->GIRK activates cAMP ↓ cAMP AC->cAMP Cellular_Response_M24 Cellular Responses (e.g., Inhibition) cAMP->Cellular_Response_M24 Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Cellular_Response_M24 Carbachol_N This compound nAChR Nicotinic Receptors (e.g., α4β2, α7) Carbachol_N->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_N Cellular Responses (e.g., Action Potential Firing) Depolarization->Cellular_Response_N

Diagram 1: this compound Signaling Pathways

Quantitative Data on this compound's Effects

The functional consequences of this compound application are dose-dependent. The following table summarizes key quantitative data from various neuroscience experiments.

EffectPreparationConcentration/EC50Key FindingsReference(s)
Neuronal Excitability
Depolarization & Burst FiringVentral Tegmental Area Dopamine Neurons (Rat)20 µMInduces an average membrane depolarization of 11.21 mV and burst firing.[10]
Inward CurrentNeostriatal Neurons (Rat)30 µMElicits a transient inward current, leading to depolarization and increased spontaneous action potentials.[11]
Increased Firing FrequencyDorsal Raphe Serotonergic Neurons (Mouse)50 µMIncreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[12]
Neuronal Oscillations
Gamma Oscillations (30-70 Hz)Hippocampal Slices (Rat)8-25 µMInduces irregular episodes of high-frequency discharges.[13]
Theta Oscillations (5-12 Hz)Hippocampal Slices (Rat)13-60 µMProduces short episodes of theta oscillations.[13]
Beta Oscillations (17.7 Hz)Intact Cerebral Cortex (Newborn Rat)≥30 µMInduces transient beta oscillations.[14]
Synaptic Plasticity
Long-Term Depression (LTD)Hippocampal CA3-CA1 Synapses (Rat)50 µM (10 min application)Elicits a transient depression followed by a long-lasting depression (CCh-LTD).[15]
Second Messenger Production
Phosphoinositide (PI) TurnoverSH-SY5Y Neuroblastoma CellsEC50 ≈ 50 µMStimulates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) accumulation and Ca2+ mobilization.[10]
PI HydrolysisRat Olfactory Bulb MiniprismsEC50 = 96 µMIncreases the accumulation of [3H]inositol phosphates.[16]
Inhibition of cAMP GenerationTracheal Smooth Muscle CellsEC50 = 15 nMMediated by M2 receptors.[2]

Table 2: Summary of Quantitative Effects of this compound in Neuroscience Experiments.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Acute Brain Slice Preparation for Electrophysiology

This protocol is fundamental for in vitro studies of this compound's effects on neuronal activity and synaptic transmission.

Brain_Slice_Workflow Start Start Anesthesia Anesthetize Animal (e.g., isoflurane or pentobarbital) Start->Anesthesia Decapitation Decapitate and Rapidly Extract Brain Anesthesia->Decapitation Slicing_Solution Immerse Brain in Ice-Cold, Oxygenated Slicing Solution Decapitation->Slicing_Solution Vibratome Section Brain into Slices (e.g., 300-400 µm) using a Vibratome Slicing_Solution->Vibratome Recovery Transfer Slices to Recovery Chamber with Oxygenated ACSF at 32-34°C Vibratome->Recovery Incubation Incubate Slices for at least 1 hour at Room Temperature Recovery->Incubation Recording Transfer a Slice to the Recording Chamber for Electrophysiological Recording Incubation->Recording End End Recording->End

Diagram 2: Workflow for Acute Brain Slice Preparation

Materials and Reagents:

  • Slicing Solution (example): (in mM) 87 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 10 D-glucose, 50 sucrose, 0.5 CaCl2, 3 MgCl2. Continuously bubble with 95% O2 / 5% CO2 (carbogen).[5]

  • Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubble with carbogen.[17]

  • Vibratome

  • Dissection tools

  • Recovery and recording chambers

Procedure:

  • Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols. Swiftly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.

  • Slicing: Mount the brain onto the vibratome stage. Cut slices of the desired thickness (typically 300-400 µm) in the ice-cold, carbogenated slicing solution.

  • Recovery: Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C for approximately 30 minutes.[5]

  • Incubation: Allow the slices to incubate at room temperature for at least one hour before recording.

Whole-Cell Patch-Clamp Recording with this compound Application

This technique allows for the detailed study of this compound's effects on the electrical properties of individual neurons.

Materials and Reagents:

  • Prepared acute brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal Pipette Solution (example for voltage-clamp): (in mM) 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.

  • This compound stock solution (e.g., 10 mM in water)

Procedure:

  • Slice Preparation: Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 2-3 ml/min.

  • Cell Targeting: Using a microscope with differential interference contrast (DIC) optics, identify a neuron of interest.

  • Patching: Approach the neuron with a patch pipette filled with internal solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or synaptic currents) for a stable period.

  • This compound Application: Dilute the this compound stock solution in ACSF to the desired final concentration and apply it to the slice via the perfusion system.

  • Data Acquisition: Record the changes in neuronal activity during and after this compound application.

  • Washout: Perfuse the slice with this compound-free ACSF to observe the reversibility of the effects.

In Vivo Stereotaxic Microinjection of this compound

This protocol enables the investigation of this compound's effects on brain function and behavior in living animals.

Materials and Reagents:

  • Stereotaxic apparatus

  • Anesthesia machine

  • Microsyringe pump and Hamilton syringe or other microinjection system

  • This compound solution in sterile saline

  • Surgical tools

Procedure:

  • Anesthesia and Mounting: Anesthetize the animal and secure its head in the stereotaxic frame.[18]

  • Surgical Preparation: Shave the scalp, sterilize the area with iodine and ethanol, and make a midline incision to expose the skull.

  • Coordinate Targeting: Using a stereotaxic atlas, determine the coordinates for the brain region of interest. Position the injection cannula above the target coordinates.

  • Craniotomy: Drill a small hole in the skull at the target location.

  • Microinjection: Slowly lower the injection cannula to the desired depth. Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µl/min).[18]

  • Post-injection: Leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon retraction.

  • Closure and Recovery: Slowly withdraw the cannula, suture the incision, and allow the animal to recover from anesthesia on a heating pad.

This compound-Stimulated Phosphoinositide Turnover Assay

This biochemical assay quantifies the activation of the Gq/11-PLC signaling pathway by measuring the accumulation of inositol phosphates.

Materials and Reagents:

  • Cultured cells expressing muscarinic receptors (e.g., SH-SY5Y)

  • [³H]myo-inositol

  • Lithium chloride (LiCl)

  • This compound

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin

  • Scintillation counter and fluid

Procedure:

  • Cell Labeling: Plate cells and incubate them with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.[16][19]

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Add this compound at various concentrations to stimulate the cells for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding ice-cold TCA to precipitate proteins and lipids.

  • Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.

  • Chromatography: Apply the supernatant to a Dowex AG1-X8 anion-exchange column to separate the different inositol phosphate species.

  • Quantification: Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.

Mandatory Visualizations

Experimental_Workflow_Carbachol_LTD Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Recording_Setup Place Slice in Recording Chamber and Obtain Whole-Cell Patch-Clamp Recording Slice_Prep->Recording_Setup Baseline Record Stable Baseline Synaptic Responses (e.g., fEPSPs) for 20-30 min Recording_Setup->Baseline Carbachol_App Bath Apply this compound (e.g., 50 µM for 10 min) Baseline->Carbachol_App Washout Washout this compound with ACSF for at least 90 min Carbachol_App->Washout LTD_Recording Continuously Record Synaptic Responses to Monitor for Long-Term Depression (LTD) Washout->LTD_Recording Data_Analysis Analyze the Magnitude and Duration of the Depression LTD_Recording->Data_Analysis End End Data_Analysis->End

Diagram 3: Experimental Workflow for this compound-Induced LTD

Conclusion

This compound remains an indispensable tool in neuroscience for investigating the multifaceted roles of the cholinergic system. Its broad-spectrum agonism, while requiring careful experimental design and interpretation, allows for the robust activation of cholinergic signaling pathways, providing valuable insights into neuronal excitability, network oscillations, synaptic plasticity, and their implications for learning, memory, and various neurological disorders. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective and reproducible use of this compound in advancing our understanding of the brain.

References

Carbachol: A Technical Guide to its Molecular Structure and Cholinergic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbachol, a potent cholinergic agonist, serves as a vital tool in pharmacological research and clinical practice. This technical guide provides an in-depth exploration of the molecular architecture and functional intricacies of this compound. It details its interactions with both muscarinic and nicotinic acetylcholine receptors, the subsequent signaling cascades, and the quantitative parameters that define its potency and affinity. This document also outlines detailed experimental protocols for the characterization of this compound's activity and visualizes its mechanism of action through signaling pathway diagrams, offering a comprehensive resource for professionals in the field of pharmacology and drug development.

Molecular Structure of this compound

This compound, chemically known as 2-[(aminocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride, is a synthetic choline ester.[1] Its molecular formula is C₆H₁₅ClN₂O₂, with a molar mass of 182.65 g/mol .[1][2]

Key Structural Features:

  • Quaternary Ammonium Group: The positively charged N,N,N-trimethylethanaminium moiety is crucial for its interaction with the anionic site of cholinergic receptors.[3] This feature makes it a stable and potent agonist.

  • Carbamate Ester: Unlike acetylcholine, which has an acetyl ester, this compound possesses a carbamate ester. This structural difference renders this compound resistant to hydrolysis by acetylcholinesterase (AChE), the enzyme that rapidly degrades acetylcholine.[2][4] This resistance contributes to its prolonged duration of action.

  • Flexible Choline Backbone: The ethylene bridge allows for conformational flexibility, enabling the molecule to adopt an optimal orientation for binding to the orthosteric site of both muscarinic and nicotinic receptors.

The stability endowed by the carbamate group and the permanent positive charge of the quaternary ammonium head are the primary determinants of this compound's potent and long-lasting cholinomimetic effects.

Mechanism of Action: A Dual Cholinergic Agonist

This compound exerts its effects by directly stimulating both muscarinic and nicotinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine.[2][3][5]

Interaction with Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. This compound is a non-selective agonist at all five muscarinic receptor subtypes (M1-M5).

  • M1, M3, and M5 Receptor Activation (Gq/11 Pathway): Upon binding to M1, M3, and M5 receptors, this compound induces a conformational change that activates the Gq/11 family of G-proteins.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses such as smooth muscle contraction, glandular secretion, and neuronal excitation.[2]

  • M2 and M4 Receptor Activation (Gi/o Pathway): When this compound binds to M2 and M4 receptors, it activates the Gi/o family of G-proteins.[6] This activation has two primary effects. Firstly, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Secondly, the βγ-subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane. These actions result in inhibitory effects, such as a decrease in heart rate and the reduction of neurotransmitter release.

Interaction with Nicotinic Receptors

Nicotinic receptors are ligand-gated ion channels. This compound's activation of these receptors is generally less potent than its effect on muscarinic receptors.[6] Upon binding, this compound induces a conformational change that opens the ion channel, allowing the rapid influx of sodium (Na⁺) and, to a lesser extent, calcium (Ca²⁺) ions.[2] This influx leads to depolarization of the postsynaptic membrane. In skeletal muscle, this results in muscle contraction. In autonomic ganglia and the central nervous system, it leads to the propagation of action potentials and neurotransmitter release.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling cascades initiated by this compound upon binding to muscarinic and nicotinic receptors.

Gq_Pathway This compound This compound M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response Phosphorylates Targets

Caption: this compound Gq/11 Signaling Pathway.

Gi_Pathway This compound This compound M2_M4 M2, M4 Receptors This compound->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits (α subunit) GIRK GIRK Channel Gi_o->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Decreased Production Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) cAMP->Cellular_Response Leads to K_efflux K⁺ Efflux GIRK->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Cellular_Response Leads to

Caption: this compound Gi/o Signaling Pathway.

Nicotinic_Pathway This compound This compound nAChR Nicotinic Receptor (Ligand-gated Ion Channel) This compound->nAChR Binds Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Cellular_Response Cellular Response (e.g., Muscle Contraction, Action Potential Propagation) Depolarization->Cellular_Response Triggers

Caption: this compound Nicotinic Receptor Signaling.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC₅₀) of this compound at various human muscarinic and nicotinic receptor subtypes. Values are presented as the negative logarithm of the molar concentration.

Table 1: this compound Affinity (pKi) and Potency (pEC₅₀) at Muscarinic Receptors

Receptor SubtypepKi (Binding Affinity)pEC₅₀ (Functional Potency)Functional Assay
M1 3.9 - 4.95.8 - 6.2Gq protein activation
M2 ~4.9~7.0Inhibition of cAMP accumulation
M3 ~4.9~6.8Inositol phosphate accumulation
M4 4.95.2 - 6.8Gq protein activation
M5 Not widely reportedNot widely reported-

Note: Data are compiled from various sources and experimental conditions may vary.[8][9]

Table 2: this compound Affinity (pKi) and Potency (pEC₅₀) at Nicotinic Receptors

Receptor SubtypepKi (Binding Affinity)pEC₅₀ (Functional Potency)Functional Assay
α4β2 6.12Not widely reportedRadioligand binding
α7 4.18Not widely reportedRadioligand binding
Frog Rectus Abdominis -5.70Muscle Contraction

Note: Data are compiled from various sources and experimental conditions may vary.[6][8]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Determining Ki

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells).

Experimental Workflow:

Radioligand_Workflow start Start cell_culture Culture cells expressing muscarinic receptor subtype start->cell_culture membrane_prep Prepare cell membranes by homogenization and centrifugation cell_culture->membrane_prep assay_setup Set up assay in 96-well plates: - Membranes - Radioligand (e.g., [³H]NMS) - Varying concentrations of this compound membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation data_analysis Analyze data to determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation scintillation->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay for Determining EC₅₀

This protocol measures the functional potency (EC₅₀) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs).

Experimental Workflow:

IP_Accumulation_Workflow start Start cell_culture Culture cells expressing Gq-coupled muscarinic receptor start->cell_culture labeling Label cells with [³H]-myo-inositol cell_culture->labeling stimulation Pre-incubate with LiCl, then stimulate with varying concentrations of this compound labeling->stimulation extraction Lyse cells and extract inositol phosphates stimulation->extraction separation Separate different inositol phosphates using anion exchange chromatography extraction->separation scintillation Quantify radioactivity of each IP fraction separation->scintillation data_analysis Plot IP accumulation vs. This compound concentration to determine EC₅₀ scintillation->data_analysis end End data_analysis->end

Caption: Inositol Phosphate Accumulation Assay Workflow.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells expressing the Gq-coupled muscarinic receptor of interest in multi-well plates.

    • Incubate the cells overnight in inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation:

    • Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

    • Extract the soluble inositol phosphates.

    • Separate the different inositol phosphate species (IP₁, IP₂, IP₃) using anion exchange chromatography columns.

  • Detection and Analysis:

    • Elute the IP fractions and quantify the radioactivity in each fraction using liquid scintillation counting.

    • Plot the total [³H]-inositol phosphate accumulation as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion channel activity in response to this compound, for instance, the activation of GIRK channels by M2/M4 receptors or the opening of nicotinic receptor channels.

Experimental Workflow:

Patch_Clamp_Workflow start Start cell_prep Prepare isolated cells or brain slices expressing the receptor of interest start->cell_prep patch_pipette Fabricate and fill patch pipette with intracellular solution cell_prep->patch_pipette giga_seal Form a high-resistance (gigaohm) seal between the pipette and cell membrane patch_pipette->giga_seal whole_cell Rupture the cell membrane to achieve whole-cell configuration giga_seal->whole_cell recording Record baseline membrane current or potential whole_cell->recording application Apply this compound to the cell via perfusion recording->application record_response Record changes in membrane current or potential application->record_response data_analysis Analyze the electrophysiological response (e.g., current amplitude, frequency) record_response->data_analysis end End data_analysis->end

Caption: Whole-Cell Patch-Clamp Workflow.

Methodology:

  • Cell Preparation:

    • Isolate single cells or prepare acute tissue slices (e.g., from brain regions or heart) expressing the cholinergic receptors of interest.

    • Place the preparation in a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording:

    • Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

    • Using a micromanipulator, carefully bring the micropipette into contact with the surface of a single cell.

    • Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition:

    • In voltage-clamp mode, hold the cell at a specific membrane potential and record the baseline ionic currents.

    • Apply this compound to the cell via a perfusion system.

    • Record the changes in membrane current induced by this compound. For example, activation of M2 receptors will induce an outward K⁺ current, while activation of nicotinic receptors will induce an inward Na⁺ current.

    • In current-clamp mode, record the resting membrane potential and apply this compound to measure changes in membrane potential (hyperpolarization or depolarization).

  • Data Analysis:

    • Analyze the recorded currents for changes in amplitude, kinetics, and voltage-dependence.

    • Construct dose-response curves by applying different concentrations of this compound to determine the EC₅₀ for the electrophysiological response.

Conclusion

This compound's unique molecular structure, characterized by its carbamate ester and quaternary ammonium group, underpins its potent and sustained agonistic activity at both muscarinic and nicotinic acetylcholine receptors. Its non-selective nature and resistance to enzymatic degradation make it an invaluable pharmacological tool for elucidating the complexities of the cholinergic system. The detailed understanding of its mechanism of action, downstream signaling pathways, and quantitative pharmacological parameters, as outlined in this guide, is essential for its effective application in research and for the development of more selective and therapeutically advanced cholinergic drugs. The provided experimental protocols offer a robust framework for the continued investigation of this compound and novel cholinergic compounds.

References

Carbachol's Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of carbachol for various nicotinic acetylcholine receptor (nAChR) subtypes. This compound, a cholinergic agonist, interacts with both muscarinic and nicotinic receptors. Its activity at nAChR subtypes is of significant interest in neuroscience research and drug development due to the diverse physiological roles of these receptors. This document summarizes quantitative binding data, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity of this compound for nAChR Subtypes

The binding affinity of this compound for different nAChR subtypes varies, indicating a degree of subtype selectivity. The following tables summarize the available quantitative data from radioligand binding assays, presenting inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values.

Table 1: this compound Binding Affinity (Kᵢ and IC₅₀) for Various nAChR Subtypes

nAChR SubtypeLigandAssay ConditionsKᵢ (nM)IC₅₀ (nM)Source
α4β2[³H]Nicotine CompetitionUnknown origin750-[1]
α7[³H]Epibatidine CompetitionHuman66,000-[1]
α3β4[³H]Epibatidine CompetitionBovine adrenal medulla-4,700N/A
Mixed Neuronal[³H]Nicotine CompetitionHuman brain homogenate-527[2]

Table 2: this compound Functional Potency (EC₅₀ and Kᵈ) for nAChR Subtypes

nAChR SubtypeFunctional AssayEC₅₀ (µM)Kᵈ (µM)Source
Muscle-type (likely α1β1γδ)Single-channel kinetic analysis-792[3]
α4β2 (low sensitivity)Two-electrode voltage clamp~100-N/A

Experimental Protocols

The determination of this compound's binding affinity and functional activity at nAChR subtypes involves various sophisticated experimental techniques. Below are detailed methodologies for commonly employed assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2.1.1. Materials

  • Receptor Source: Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or homogenized brain tissue from animal models.

  • Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine or [³H]nicotine.[4]

  • Unlabeled Ligand: this compound in a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2.1.2. Procedure

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kᵈ value).

    • 50 µL of this compound at varying concentrations (to generate a competition curve).

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of a high concentration of a non-radioactive nAChR agonist (e.g., 10 µM nicotine).

  • Incubation: Add 100 µL of the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis ReceptorSource Receptor Source (Cell lines or Tissue) MembranePrep Membrane Preparation ReceptorSource->MembranePrep AssayPlate 96-well Plate Setup - Radioligand - this compound (varying conc.) - Membranes MembranePrep->AssayPlate Incubation Incubation (Equilibrium) AssayPlate->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Experimental workflow for a radioligand competition binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the ion current flowing through nAChRs in response to agonist application, providing information on the potency (EC₅₀) and efficacy of the compound.

2.2.1. Materials

  • Cells: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

  • External Solution: Physiological salt solution (e.g., for mammalian cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3).

  • Internal Solution: Pipette solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3).

  • Agonist Solution: this compound dissolved in the external solution at various concentrations.

  • Patch-clamp setup: Microscope, micromanipulators, amplifier, data acquisition system.

  • Glass micropipettes.

2.2.2. Procedure

  • Cell Preparation: Culture cells on coverslips.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Seal Formation: Under the microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Perfuse the cell with the external solution containing different concentrations of this compound.

  • Current Recording: Record the inward current elicited by the activation of nAChRs.

2.2.3. Data Analysis

  • Measure the peak amplitude of the current at each this compound concentration.

  • Normalize the current responses to the maximal response.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to the Hill equation to determine the EC₅₀ value and the Hill coefficient.

Nicotinic Acetylcholine Receptor Signaling Pathways

The activation of nAChRs by agonists like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This initial event can trigger a variety of downstream signaling cascades depending on the receptor subtype and the cellular context.

α7 nAChR Signaling

The α7 nAChR is a homopentameric receptor with high calcium permeability. Its activation can lead to the modulation of several intracellular signaling pathways.

G This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K cAMP cAMP Ca_influx->cAMP Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection PKA PKA cAMP->PKA Synaptic_Plasticity Synaptic Plasticity PKA->Synaptic_Plasticity

Signaling pathways activated by this compound at the α7 nAChR.

Activation of α7 nAChRs by this compound leads to a significant influx of calcium. This increase in intracellular calcium can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in promoting cell survival and neuroprotection.[5] Additionally, calcium influx can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), a key player in synaptic plasticity.

α4β2 nAChR Signaling

The heteromeric α4β2 nAChR is one of the most abundant nicotinic receptor subtypes in the brain. Its activation has been linked to the JAK2-STAT3 signaling pathway.

G This compound This compound a4b2_nAChR α4β2 nAChR This compound->a4b2_nAChR Depolarization Membrane Depolarization a4b2_nAChR->Depolarization JAK2 JAK2 a4b2_nAChR->JAK2 association STAT3 STAT3 JAK2->STAT3 phosphorylation Gene_Expression Altered Gene Expression STAT3->Gene_Expression

Signaling pathway associated with this compound activation of α4β2 nAChR.

Upon activation by this compound, α4β2 nAChRs cause membrane depolarization. This can lead to the activation of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] Activated JAK2 phosphorylates STAT3, which then translocates to the nucleus to regulate the expression of target genes involved in various cellular processes, including inflammation and cell survival.

α3β4 nAChR Signaling

The α3β4 nAChR subtype is predominantly found in the autonomic ganglia and has been shown to mediate intracellular calcium release through a G-protein coupled, IP₃-dependent pathway.

G This compound This compound a3b4_nAChR α3β4 nAChR This compound->a3b4_nAChR G_Protein G-protein a3b4_nAChR->G_Protein PLC PLC G_Protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream

IP₃-dependent calcium release pathway following α3β4 nAChR activation.

Activation of α3β4 nAChRs by this compound can lead to the activation of a G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores. This rise in intracellular calcium can initiate a variety of cellular responses.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of this compound for various nicotinic acetylcholine receptor subtypes. The presented data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of cholinergic pharmacology. Further research is warranted to fully elucidate the binding affinities and functional consequences of this compound at all nAChR subtypes, which will be crucial for the development of more selective and effective therapeutic agents targeting the nicotinic cholinergic system.

References

A Technical Guide to the Discovery and Synthesis of Carbachol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of carbachol, a cholinergic agonist of significant therapeutic importance. It details the historical context of its development, outlines the primary synthetic methodologies with comparative quantitative data, and provides comprehensive experimental protocols. Furthermore, this guide elucidates the signaling pathways through which this compound exerts its pharmacological effects, supported by detailed diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, also known as carbamylcholine, is a synthetic choline ester that functions as a potent cholinergic agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Discovered in 1932, it was initially investigated for a range of therapeutic applications, including the treatment of migraines and as a diuretic, before its principal use in ophthalmology was established.[3][4] Today, this compound is primarily used to reduce intraocular pressure in the treatment of glaucoma and to induce miosis during ophthalmic surgery.[2][4] Its resistance to hydrolysis by acetylcholinesterase, in contrast to acetylcholine, results in a more prolonged duration of action.[4] This guide delves into the historical development and synthetic routes of this important therapeutic agent.

Historical Perspective

The discovery of this compound in 1932 marked a significant advancement in the field of cholinergic pharmacology.[3] Its development arose from the broader exploration of acetylcholine analogs to create more stable and clinically useful compounds. While the initial publications are of German origin, the global scientific community quickly recognized the therapeutic potential of this compound.[5] The early synthesis methods, notably the use of the highly toxic reagent phosgene, have since been supplemented by safer and more efficient procedures.[5]

Synthetic Routes and Methodologies

Two primary synthetic routes for this compound have been historically significant. The "classical" method involves the use of ethylene chlorohydrin and phosgene, while a more contemporary and safer approach starts from 2-chloroethanol and urea.[5][6]

Synthesis from 2-Chloroethanol and Urea

This method avoids the use of highly toxic phosgene and is considered a safer alternative.[5] The synthesis proceeds in two main steps:

  • Formation of 2-chloroethyl carbamate: 2-Chloroethanol is reacted with a carbamylation reagent, such as urea nitrate in the presence of a catalyst like sodium nitrite, to form the intermediate 2-chloroethyl carbamate.[5]

  • Quaternization: The 2-chloroethyl carbamate is then reacted with trimethylamine to yield this compound.[2]

A Chinese patent describes a one-step synthesis of the intermediate followed by the final quaternization, reporting favorable yields.[5]

Synthesis from Ethylene Chlorohydrin and Phosgene

This historical method, while effective, involves the use of highly hazardous materials. The general steps are as follows:

  • Reaction with Phosgene: Ethylene chlorohydrin is reacted with phosgene (COCl₂) to form a chloroformate intermediate.[6]

  • Amination: The intermediate is then reacted with ammonia (NH₃) to form a urethane derivative.[6]

  • Quaternization: The final step involves the reaction with trimethylamine to produce this compound.[6]

Quantitative Data on this compound Synthesis

The following table summarizes the available quantitative data for the synthesis of this compound via the 2-chloroethanol and urea method, as detailed in a Chinese patent.[5]

StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
1. 2-chloroethyl carbamate Synthesis 2-Chloroethanol, Urea NitrateSodium Nitrite-90430
2. This compound Synthesis 2-chloroethyl carbamate, Trimethylamine-Ethanol90-110480

Data extracted from Chinese Patent CN1144218A.[5]

Detailed Experimental Protocols

Protocol for Synthesis from 2-Chloroethanol and Urea

This protocol is adapted from Chinese Patent CN1144218A.[5]

Step 1: Synthesis of 2-chloroethyl carbamate

  • To a 1000 mL four-hole round-bottomed flask equipped with a reflux condenser and an electric stirrer, add 563.5 g (7 mol) of 2-chloroethanol.

  • Begin stirring and heat the flask. When the temperature reaches 90 °C, add 307.5 g (2.5 mol) of urea nitrate and 172.5 g (1 mol) of sodium nitrite.

  • Maintain the reaction at 90 °C for 4 hours.

  • After the reaction is complete, distill off the excess 2-chloroethanol.

  • To the residue, add 500 mL of ether and stir thoroughly.

  • Filter the mixture and distill the ether from the filtrate.

  • The crude 2-chloroethyl carbamate is then purified by distillation under reduced pressure to yield approximately 90 g (30% yield).

Step 2: Synthesis of this compound

  • In a 500 mL autoclave, add 300 mL of ethanol and 50 g of 2-chloroethyl carbamate.

  • Seal the autoclave and begin stirring. Heat the mixture to 90-110 °C.

  • Continuously press 40 g of trimethylamine into the autoclave.

  • Incubate the reaction for 4 hours.

  • After the reaction is complete, cool the autoclave, reduce the pressure, and uncap.

  • Transfer the reaction solution and distill off the ethanol to obtain this compound. The reported yield is 59 g (80%).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Its actions are primarily mediated through the activation of G-protein coupled receptors (GPCRs), specifically the M2 and M3 muscarinic receptor subtypes, which are coupled to different G-protein families (Gi/o and Gq/11, respectively).

Gq/11 Signaling Pathway (M3 Receptor Activation)

Activation of M3 muscarinic receptors by this compound initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

Gq11_pathway This compound This compound M3R M3 Muscarinic Receptor This compound->M3R binds Gq11 Gq/11 Protein M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Physiological Response PKC->Response phosphorylates targets Gio_pathway This compound This compound M2R M2 Muscarinic Receptor This compound->M2R binds Gio Gi/o Protein M2R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response PKA->Response phosphorylates targets

References

Carbachol's Role in Parasympathetic Nervous System Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Carbachol, a synthetic choline ester, is a potent parasympathomimetic agent that functions as a non-selective cholinergic agonist. By activating both muscarinic and nicotinic acetylcholine receptors, it mimics the effects of the endogenous neurotransmitter acetylcholine. A key pharmacological feature of this compound is its resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, signaling pathways, pharmacokinetic properties, and physiological effects. It includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The parasympathetic nervous system (PNS), a division of the autonomic nervous system, regulates a host of involuntary bodily functions, often summarized as "rest and digest." Its primary neurotransmitter is acetylcholine (ACh), which acts on two main classes of cholinergic receptors: muscarinic and nicotinic. This compound, also known as carbamylcholine, is a cholinomimetic drug that directly stimulates both these receptor types.[2][3][4]

Unlike ACh, which is rapidly degraded in the synaptic cleft by acetylcholinesterase (AChE), this compound is a poor substrate for this enzyme.[1][5] This resistance to degradation allows this compound to exert a more sustained and potent parasympathetic effect, making it a valuable agent for both therapeutic applications and as a research tool to investigate cholinergic signaling.[1] Its primary clinical uses are in ophthalmology for the treatment of glaucoma and for inducing miosis during surgery.[2][3][6][7][8]

Physicochemical Properties and Synthesis

This compound is a choline carbamate and exists as a positively charged quaternary ammonium compound.[2][5] This charge contributes to its poor absorption across biological membranes, including the gastrointestinal tract and the blood-brain barrier.[2][5]

  • IUPAC Name: 2-[(Aminocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride[9]

  • Chemical Formula: C₆H₁₅ClN₂O₂[2]

  • Molar Mass: 182.65 g·mol⁻¹[2][10]

Synthesis: this compound can be prepared via a two-step process. The synthesis begins with the reaction of 2-chloroethanol with urea to form a 2-chloroethyl-carbamate intermediate.[2] This intermediate is then quaternised through a reaction with trimethylamine to yield the final this compound chloride product.[2][11]

Mechanism of Action

This compound exerts its parasympathomimetic effects by directly binding to and activating acetylcholine receptors.[2][3] Its action is dual, encompassing both muscarinic and nicotinic receptor subtypes.[1][4]

Muscarinic Receptor Activation

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed on the effector organs of the parasympathetic nervous system, including the heart, smooth muscles, and exocrine glands.[1] this compound's binding to these receptors initiates distinct intracellular signaling cascades depending on the receptor subtype (M1-M5).

  • M1, M3, M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for smooth muscle contraction and glandular secretion.[1]

  • M2, M4 Receptors: These subtypes couple to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the heart, the βγ-subunit of the Gi protein directly opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in heart rate (bradycardia).[12][13]

Muscarinic_Signaling cluster_Gq Gq-Coupled Pathway cluster_Gi Gi-Coupled Pathway CCh_Gq This compound M1M3M5 M1, M3, M5 Receptors CCh_Gq->M1M3M5 Binds Gq Gq Protein M1M3M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response_Gq Smooth Muscle Contraction, Glandular Secretion Ca->Response_Gq PKC->Response_Gq CCh_Gi This compound M2M4 M2, M4 Receptors CCh_Gi->M2M4 Binds Gi Gi Protein M2M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ) cAMP ↓ cAMP AC->cAMP Response_Gi ↓ Heart Rate (Bradycardia) cAMP->Response_Gi GIRK->Response_Gi

Caption: Muscarinic receptor signaling pathways activated by this compound.
Nicotinic Receptor Activation

Nicotinic receptors are ligand-gated ion channels located at the neuromuscular junction, in autonomic ganglia, and within the central nervous system.[1] this compound's binding to these receptors causes a conformational change that opens the channel pore.[1] This allows for the rapid influx of sodium ions (Na⁺) and efflux of potassium ions (K⁺), leading to depolarization of the postsynaptic membrane.[1] If this depolarization reaches the threshold, it triggers an action potential, resulting in effects like muscle contraction or the propagation of a nerve signal.[1]

Nicotinic_Signaling cluster_membrane Postsynaptic Membrane nAChR Nicotinic Receptor (Ion Channel) Na_in Na⁺ Influx nAChR->Na_in Channel Opens K_out K⁺ Efflux nAChR->K_out CCh This compound CCh->nAChR Binds Depol Membrane Depolarization Na_in->Depol K_out->Depol Response Action Potential (e.g., Muscle Contraction) Depol->Response Reaches Threshold

Caption: Nicotinic receptor signaling pathway activated by this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is largely dictated by its chemical structure as a quaternary ammonium compound.

Table 1: Pharmacokinetic Properties of this compound

Parameter Description Reference(s)
Absorption Poorly absorbed from the gastrointestinal tract. Does not readily penetrate the cornea; formulations often include enhancers like benzalkonium chloride. [2][5]
Distribution Does not cross the blood-brain barrier due to its positive charge and hydrophilicity. [2][4][5]
Metabolism Resistant to hydrolysis by both acetylcholinesterase and pseudocholinesterase, leading to a prolonged duration of action. It undergoes slow metabolism by other, non-specific esterases. [1][5]
Onset of Action 2 to 5 minutes (intraocular/topical). [2][4][5]
Duration of Action 4 to 8 hours (topical administration); up to 24 hours (intraocular administration). [2][4][5]

| Excretion | Information on excretion is limited, but it is expected to be cleared by the kidneys. | |

Quantitative Pharmacological Data

The following table summarizes key quantitative data from various experimental studies investigating this compound's effects. Potency is often expressed as EC₅₀ (the concentration of a drug that gives half-maximal response) or pEC₅₀ (-logEC₅₀). Affinity is expressed as Kd (dissociation constant).

Table 2: Quantitative Effects and Binding Affinities of this compound

System/Model Receptor(s) Measured Effect Value Reference(s)
Smooth Muscle
Mouse Urinary Bladder Muscarinic (M3) Contraction pEC₅₀ = 5.66 [1]
Guinea-Pig Ileum Muscarinic (M2/M3) Cationic Conductance pEC₅₀ = 5.12 (EC₅₀ ≈ 7.6 µM) [3]
Guinea-Pig Ileum Muscarinic Contraction EC₅₀ = 0.021 µM [11]
Guinea-Pig Ileum Muscarinic Contraction EC₅₀ = 0.04 µM [8]
Chicken Proventriculus Muscarinic Contraction pEC₅₀ = 6.79 [14]
Mouse Uterus Muscarinic (M3) Contraction Agonist concentration range: 10 nM - 100 µM [2]
Nervous System
Rat Cerebral Cortex Nicotinic Binding Affinity Kd = 11.0 nM [6]
Human Brain Nicotinic Binding Inhibition IC₅₀ = 527 nM [10]
Gastrointestinal
Rat Antral Culture Muscarinic Gastrin Secretion Maximal stimulation at 1 x 10⁻⁵ M [15]
Rat Antral Culture Muscarinic Gastrin Secretion Increased from 14 to 27 ng/mg protein at 2.5 x 10⁻⁶ M [12]
Cardiovascular
Anesthetized Rats Muscarinic (CNS) Pressor/Bradycardic Response Dose range: 0.1 to 3 nmol (microinjection) [7]

| Conscious Cats | Cholinergic (CNS) | Cardiovascular Stimulation | Dose: 7.5 µg (intracerebroventricular) |[16] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are protocols adapted from cited research.

In Vitro: Gastrin Secretion from Rat Antral Organ Culture

This protocol is used to study the direct effects of cholinergic agents on gastrin-producing cells, independent of systemic neural and hormonal influences.[12][15]

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized. The stomach is removed, and the pyloric antrum is isolated. The mucosa is separated from the underlying muscle layers.

  • Organ Culture: The antral mucosa is minced and placed in a culture medium (e.g., Krebs-Henseleit buffer, pH 7.4) gassed with 95% O₂ - 5% CO₂ and maintained at 37°C.

  • Experimental Incubation: After a pre-incubation period to establish a baseline, the tissue is transferred to a fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Control cultures receive the vehicle alone.[17]

  • Sample Collection: Aliquots of the culture medium are collected at specific time points (e.g., 30 minutes, 1 hour, 6 hours) to measure gastrin release.[17]

  • Gastrin Quantification: At the end of the experiment, the tissue is harvested to measure the remaining mucosal gastrin content. Gastrin concentrations in the medium and tissue extracts are quantified using radioimmunoassay (RIA).

  • Data Analysis: Gastrin release is typically expressed as nanograms of gastrin released per milligram of tissue protein per hour (ng·hr⁻¹·mg⁻¹).[15] Dose-response curves are generated to determine the potency and efficacy of this compound.

In Vivo: Cardiovascular Response to Central Microinjection in Rats

This protocol allows for the investigation of this compound's effects on central cardiovascular control centers.[7][9]

InVivo_Workflow start Start anesthesia 1. Animal Anesthesia (e.g., Urethane) start->anesthesia surgery 2. Stereotaxic Surgery - Mount in frame - Expose skull anesthesia->surgery monitoring 4. Cardiovascular Monitoring - Insert arterial catheter - Record baseline BP and HR anesthesia->monitoring cannulation 3. Cannula Implantation - Drill burr hole - Lower cannula to target (e.g., BST, Hypothalamus) surgery->cannulation injection 5. Drug Microinjection - Inject this compound (e.g., 1-3 nmol) - Inject vehicle for control cannulation->injection monitoring->injection recording 6. Post-Injection Recording - Continuously monitor BP and HR - Observe for dose-related changes injection->recording analysis 7. Data Analysis - Calculate change from baseline - Statistical comparison recording->analysis end End analysis->end

Caption: Workflow for in vivo microinjection of this compound to study cardiovascular effects.
  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane). The femoral artery is cannulated for continuous blood pressure (BP) and heart rate (HR) monitoring.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region, such as the bed nucleus of the stria terminalis (BST) or the posterior hypothalamus, using precise coordinates from a rat brain atlas.[7][18]

  • Drug Administration: After a stabilization period to record baseline BP and HR, this compound (e.g., 0.1 to 3 nmol in 100 nL of saline) is microinjected through the cannula over a short period (e.g., 30 seconds).[7] Control animals receive an equivalent volume of saline.

  • Data Acquisition: BP and HR are continuously recorded before, during, and after the microinjection.

  • Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated and compared between the this compound and vehicle control groups to determine the statistical significance of the response. Dose-response relationships are established by testing multiple concentrations of this compound.[7][18]

Therapeutic Applications and Adverse Effects

This compound's potent and prolonged parasympathomimetic activity makes it useful in specific clinical contexts, primarily in ophthalmology. However, its lack of receptor selectivity and potential for systemic absorption can lead to a range of adverse effects.

Therapeutic Uses:

  • Glaucoma: As a topical ophthalmic solution, this compound reduces intraocular pressure by causing miosis (pupillary constriction) and contraction of the ciliary muscle, which increases the outflow of aqueous humor from the eye.[1][2][3][7]

  • Ophthalmic Surgery: Administered as an intraocular solution to induce rapid and reliable miosis during procedures like cataract surgery.[2][3][19]

  • Urinary Retention: Occasionally used to stimulate the detrusor muscle of the bladder to promote urination in cases of non-obstructive urinary retention.[1][6]

Adverse Effects & Contraindications: Systemic absorption, though minimal with topical use, can lead to generalized cholinergic stimulation.[1] The drug is contraindicated in patients with conditions that could be exacerbated by parasympathetic stimulation, such as asthma, peptic ulcer disease, coronary insufficiency, and hyperthyroidism.[1][2]

Table 3: Common and Serious Adverse Effects of this compound

System Organ Class Adverse Effect Reference(s)
Ocular Transient stinging/burning, blurred vision, eye/brow pain, corneal clouding, retinal detachment (rare). [15][18][20]
Cardiovascular Bradycardia, hypotension, flushing, arrhythmias. [1][12][20]
Gastrointestinal Abdominal cramps, diarrhea, increased salivation, nausea. [1][17][20]
Respiratory Bronchospasm, increased bronchial secretions (contraindicated in asthma). [1][20]
Genitourinary Urinary urgency, tightness in the bladder. [15][20]

| General/Systemic | Headache, sweating (diaphoresis), fainting (syncope). |[17][20] |

Conclusion

This compound is a powerful pharmacological tool and therapeutic agent that acts as a non-selective, long-acting cholinergic agonist. Its ability to stimulate both muscarinic and nicotinic receptors provides a robust method for activating parasympathetic pathways. For researchers, this compound remains an indispensable compound for investigating the intricate mechanisms of cholinergic neurotransmission, from intracellular signaling cascades to integrated physiological responses in various organ systems. For clinicians, its utility in ophthalmology is well-established, though its use requires careful consideration of its potential systemic side effects. A thorough understanding of its pharmacology, as detailed in this guide, is critical for its safe and effective application in both experimental and clinical settings.

References

Carbachol-Induced REM Sleep in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of carbachol, a cholinergic agonist, to induce a state analogous to Rapid Eye Movement (REM) sleep in animal models. This technique has been a cornerstone in sleep research for decades, providing critical insights into the neurobiological mechanisms governing REM sleep generation and regulation. This document synthesizes key findings on experimental protocols, quantitative outcomes, and the underlying signaling pathways, offering a comprehensive resource for professionals in neuroscience and drug development.

Core Concepts and Experimental Overview

Microinjection of this compound into specific brainstem regions, most notably the pontine reticular formation (PRF), reliably triggers a state that closely mimics natural REM sleep. This induced state is characterized by electrophysiological and behavioral hallmarks of REM sleep, including a desynchronized electroencephalogram (EEG), muscle atonia, and rapid eye movements. The effect is mediated by the activation of muscarinic cholinergic receptors, a finding substantiated by the blockade of this compound's effects with muscarinic antagonists like atropine.[1][2]

Animal models, primarily cats and rats, have been instrumental in these investigations. While both species exhibit this compound-induced REM sleep, there are notable interspecies differences in the dose-response relationship and the behavioral sequelae.[3][4]

Quantitative Effects of this compound on REM Sleep

The following tables summarize the quantitative data from key studies on the effects of this compound microinjections on REM sleep parameters in cats and rats.

Table 1: Effects of this compound Microinjection on REM Sleep in Cats

ParameterBrain RegionThis compound DoseEffectDuration of EffectReference
% REM SleepPontine Reticular Formation4 µgSignificant increase~30 minutes per episode[5][6]
% REM SleepPontine Peribrachial RegionSingle doseTripled at peak6 days[7]
% REM SleepCentral Amygdaloid Nucleus8 µgProlonged enhancement5 days[8]
PGO WavesPeribrachial AreaNot specifiedImmediate triggeringBlocked by methoctramine[9][10]
Muscle AtoniaPontine Reticular FormationNot specifiedInduction of atoniaUp to 48 hours[11]

Table 2: Effects of this compound Microinjection on REM Sleep in Rats

ParameterBrain RegionThis compound DoseEffectDuration of EffectReference
% REM SleepPosterior Oral Pontine Reticular Nucleus (PnO)1-10 ngInduction of REM sleepAt least 6 hours[1]
% REM SleepCaudal Oral Pontine Reticular FormationNot specifiedIncreased by 40% after initial wakefulnessNot specified[12]
REM Sleep LatencyCaudal Oral Pontine Reticular FormationNot specifiedSignificantly reducedNot specified[13]
REM Sleep DurationDorsal Pontine Reticular Formation10 mM (10 nL)104-354 seconds per episodeNot specified[4]
WakefulnessPontine Reticular Formation500 ngEnhanced wakefulnessNot specified[1]

Detailed Experimental Protocols

The following section outlines standardized methodologies for inducing REM sleep with this compound in animal models.

Animal Preparation and Surgical Implantation
  • Animal Models: Adult male Sprague-Dawley rats or domestic cats are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized with a suitable agent (e.g., pentobarbital).

    • Standard electrodes for polysomnographic recordings are implanted, including EEG screw electrodes over the cortex, electromyogram (EMG) wire electrodes in the nuchal muscles, and electrooculogram (EOG) electrodes in the orbital bone.

    • A guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., pontine reticular formation). The coordinates are determined from a stereotaxic atlas for the specific animal model.

    • The entire assembly is secured to the skull with dental acrylic.

    • A recovery period of at least one week is allowed post-surgery.

Microinjection Procedure
  • Habituation: Animals are habituated to the recording chamber and the microinjection procedure.

  • Drug Preparation: this compound (carbamoylcholine chloride) is dissolved in sterile saline to the desired concentration.

  • Injection:

    • A microinjection cannula is inserted into the guide cannula.

    • A specific volume of the this compound solution (e.g., 0.25-1.0 µL) is infused over a controlled period.

    • The injection cannula is left in place for a short duration to minimize backflow.

  • Control Injections: Saline injections are performed as a control.

Polysomnographic Recording and Analysis
  • Recording: Continuous polysomnographic recordings (EEG, EMG, EOG) are initiated immediately following the microinjection.

  • Data Scoring: The recordings are scored for different sleep-wake states (wakefulness, non-REM sleep, REM sleep) in epochs of a fixed duration (e.g., 30 seconds).

  • Data Analysis: Key parameters are quantified, including the latency to REM sleep onset, the total amount and percentage of each sleep-wake state, the duration of REM sleep episodes, and the frequency of PGO waves.

Signaling Pathways and Mechanisms of Action

This compound induces REM sleep primarily through the activation of muscarinic acetylcholine receptors in the pons. The downstream signaling cascade involves a complex interplay of various neurotransmitter systems.

Cholinergic and Muscarinic Receptor Involvement

This compound's effects are mediated by muscarinic receptors, as demonstrated by the ability of muscarinic antagonists like atropine to block the induction of REM sleep-like states.[1][2] Both M1 and M2 muscarinic receptor subtypes appear to be involved.[9][10][14] Activation of M2 receptors in the peribrachial area is specifically implicated in the long-term enhancement of REM sleep and the generation of PGO waves.[9][10]

G This compound Signaling Pathway for REM Sleep Induction This compound This compound Muscarinic_Receptors Muscarinic Receptors (M1, M2) This compound->Muscarinic_Receptors Pontine_Neurons Pontine Reticular Formation Neurons Muscarinic_Receptors->Pontine_Neurons REM_On_Neurons Activation of REM-On Neurons Pontine_Neurons->REM_On_Neurons Glutamatergic_Inhibition Inhibition of Glutamatergic Transmission REM_On_Neurons->Glutamatergic_Inhibition GABAergic_Excitation Excitation of GABAergic Interneurons REM_On_Neurons->GABAergic_Excitation Motor_Neuron_Inhibition Inhibition of Motor Neurons Glutamatergic_Inhibition->Motor_Neuron_Inhibition GABAergic_Excitation->Motor_Neuron_Inhibition REM_Sleep REM Sleep State (Atonia, EEG Desynchronization) Motor_Neuron_Inhibition->REM_Sleep

Signaling cascade of this compound-induced REM sleep.
Interaction with GABAergic and Glutamatergic Systems

The cholinergic activation by this compound modulates both GABAergic and glutamatergic transmission in the brainstem to orchestrate the different components of REM sleep. Studies have shown that this compound can decrease excitatory postsynaptic currents (EPSCs) mediated by glutamate while increasing inhibitory postsynaptic currents (IPSCs) mediated by GABA in the dorsal subcoeruleus.[14][15] This dual action—suppressing excitation and enhancing inhibition—is crucial for the generation of muscle atonia, a hallmark of REM sleep. The subcoeruleus nucleus is thought to play a key role in this process by activating inhibitory interneurons that project to motor neurons.[16]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a this compound-induced REM sleep experiment.

G Experimental Workflow for this compound-Induced REM Sleep Studies Animal_Habituation Animal Habituation to Recording Chamber Baseline_Recording Baseline Polysomnographic Recording Animal_Habituation->Baseline_Recording Surgical_Implantation Surgical Implantation of Electrodes and Cannula Postoperative_Recovery Postoperative Recovery Surgical_Implantation->Postoperative_Recovery Postoperative_Recovery->Animal_Habituation Carbachol_Microinjection This compound/Saline Microinjection Baseline_Recording->Carbachol_Microinjection Postinjection_Recording Post-injection Polysomnographic Recording Carbachol_Microinjection->Postinjection_Recording Data_Scoring Sleep-Wake State Scoring Postinjection_Recording->Data_Scoring Data_Analysis Quantitative Analysis of Sleep Parameters Data_Scoring->Data_Analysis Histological_Verification Histological Verification of Injection Site Data_Analysis->Histological_Verification

Typical experimental workflow.

Conclusion

The this compound model of REM sleep remains a powerful tool in neuroscience research. It allows for the controlled and reproducible induction of a REM sleep-like state, facilitating the dissection of the underlying neural circuits and neurotransmitter systems. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this model to further our understanding of sleep and to develop novel therapeutic interventions for sleep disorders. The intricate interplay between cholinergic, GABAergic, and glutamatergic systems highlighted by these studies underscores the complexity of REM sleep regulation and offers multiple targets for future research.

References

Unlocking the Therapeutic Potential of Carbachol Beyond the Eye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a cholinergic agonist that mimics the effects of acetylcholine, has long been a staple in ophthalmic medicine for the management of glaucoma.[1][2] However, a growing body of exploratory research is unveiling its potential in a variety of non-ophthalmic applications. This technical guide provides a comprehensive overview of these emerging uses, with a focus on the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation. As a potent parasympathomimetic agent, this compound's ability to stimulate both muscarinic and nicotinic receptors allows it to influence a wide range of physiological processes, from cardiovascular regulation to gastrointestinal motility and bladder control.[1][3][4][5] This guide aims to serve as a critical resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound in novel clinical contexts.

Cardiovascular Applications

Exploratory studies have highlighted the significant impact of this compound on the cardiovascular system, primarily through its interaction with muscarinic receptors in the heart and blood vessels.[6] These investigations have demonstrated its potential in modulating heart rate and blood pressure, offering avenues for research into new treatments for cardiovascular conditions.

Quantitative Data Summary: Cardiovascular Effects
ParameterSpecies/ModelThis compound Dose/ConcentrationObserved EffectReference(s)
Heart RateConscious Cats (intracerebroventricular)7.5 µgMarked stimulant effects[7]
Heart RateAnesthetized Rats (into ventral lateral periaqueductal gray)1-5 nmolDose-dependent bradycardia[8]
Blood Pressure & Heart RateConscious Cats (intracerebroventricular)30 µgMarked and persistent stimulant effects[7]
Blood Pressure & Heart RateAnesthetized Rats (into bed nucleus of the stria terminalis)0.1-3 nmol/100 nLDose-related pressor and bradycardiac responses[9]
Pial Artery DilationAnesthetized Cats (in vivo microapplication)10⁻⁶ M and 10⁻⁵ MSignificant dilation[10]
Key Experimental Protocols

In Vivo Cardiovascular Effects in Anesthetized Rats:

  • Animal Preparation: Male Wistar rats are anesthetized with an intraperitoneal injection of urethane solution (1.0 g/kg).[11]

  • Surgical Procedure: A catheter is inserted into a femoral artery for continuous blood pressure monitoring. Heart rate is derived from the blood pressure waveform. For targeted drug delivery, a cannula is stereotaxically implanted into the desired brain region (e.g., bed nucleus of the stria terminalis or periaqueductal gray).[8][9]

  • This compound Administration: this compound, dissolved in sterile saline, is microinjected into the brain cannula over a period of 1-2 minutes.[9]

  • Data Acquisition: Blood pressure and heart rate are recorded continuously before, during, and after this compound administration using a pressure transducer and a data acquisition system.

  • Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and analyzed.

Signaling Pathways

This compound's cardiovascular effects are primarily mediated by the activation of M2 muscarinic receptors in the heart.[6] This leads to a decrease in heart rate (bradycardia) through the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRK), resulting in hyperpolarization of sinoatrial node cells.[6] In blood vessels, this compound can induce vasodilation via stimulation of M3 receptors on endothelial cells, leading to the production of nitric oxide (NO).[6]

G This compound Signaling in Cardiomyocytes This compound This compound M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Gi_Protein Gi Protein M2_Receptor->Gi_Protein AC Adenylyl Cyclase Gi_Protein->AC GIRK GIRK Channel Gi_Protein->GIRK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Bradycardia Bradycardia Hyperpolarization->Bradycardia

This compound's M2 receptor-mediated signaling in the heart.

Gastrointestinal Applications

The pro-kinetic effects of this compound on the gastrointestinal (GI) tract have been explored in various studies, demonstrating its potential to enhance gastric emptying and intestinal motility.[12][13] This makes it a candidate for investigating treatments for conditions characterized by delayed GI transit.

Quantitative Data Summary: Gastrointestinal Effects
ParameterSpecies/ModelThis compound Dose/ConcentrationObserved EffectReference(s)
Gastric Emptying RateCanine Model of Burn ShockOral administration with resuscitation fluidIncreased by a mean of 15.7% in the first 24h[12]
Intestinal Water AbsorptionCanine Model of Burn ShockOral administration with resuscitation fluidIncreased by a mean of 11.5% in the first 24h[12]
Proximal Colon ContractilityDiabetic Rat Model(Not specified)Lower contractile response compared to controls[14]
Colonic MotilityM2/M3 Receptor Knockout Mice(Not specified)Relaxation instead of contraction[15]
Intestinal Myofibroblast ContractionIsolated Rat Colon Myofibroblasts1 - 10 µMDose-dependent contraction[16]
Key Experimental Protocols

In Vitro Intestinal Motility Assay (Organ Bath):

  • Tissue Preparation: A segment of the intestine (e.g., ileum or colon) is isolated from a euthanized animal (e.g., guinea pig, rat).[15] The segment is cleaned and cut into longitudinal or circular strips.

  • Mounting: The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension.

  • This compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at set intervals.

  • Data Acquisition: The contractile force generated by the tissue is recorded continuously.

  • Analysis: The magnitude of contraction at each this compound concentration is measured, and dose-response curves are plotted to determine parameters like EC50.

Signaling Pathways

This compound stimulates gastrointestinal motility primarily through the activation of M3 muscarinic receptors on smooth muscle cells.[12] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium, which in turn activates contractile proteins. This compound also has effects mediated by nicotinic receptors in the enteric nervous system.[3]

G This compound Signaling in GI Smooth Muscle This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_ion Ca2+ Release SR->Ca_ion Contraction Contraction Ca_ion->Contraction

References

Methodological & Application

Application Notes and Protocols for Carbachol Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the preparation and application of carbachol solutions for various in vitro experimental models. This compound, a potent cholinergic agonist, is a valuable tool for investigating cellular signaling pathways, receptor function, and physiological responses in a controlled laboratory setting.

Overview and Physicochemical Properties

This compound, also known as carbamylcholine, is a synthetic choline ester that acts as a non-selective agonist for both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to hydrolysis by acetylcholinesterase makes it a stable and long-acting analogue of acetylcholine, suitable for in vitro studies.[3][4]

Key Properties:

  • Molecular Weight: 182.65 g/mol [5]

  • Appearance: White crystalline solid

  • Solubility:

    • Water: 100 mg/mL[6]

    • Methanol: 100 mg/mL[6]

    • Ethanol: 20 mg/mL[6]

    • DMSO: 9.13 mg/mL (50 mM)

Data Presentation: Solution Preparation and Working Concentrations

Table 1: Stock Solution Preparation
ParameterRecommendationSource
Solvent Sterile distilled water or an appropriate buffer (e.g., acetate buffer pH 5.3).[7]
Concentration 10 mM to 100 mM is a common range for stock solutions.
Preparation Example (100 mM) Dissolve 18.27 mg of this compound (MW: 182.65) in 1 mL of sterile water.
Storage Store at 4°C.[8]
Stability Stock solutions are stable for up to 6 months at 4°C. Aqueous solutions are stable even when heated.[5][8]
Table 2: Typical Working Concentrations for In Vitro Assays
Assay TypeCell/Tissue TypeThis compound Concentration RangeEC50 (if available)Source
Neural DifferentiationHuman Adipose-Derived Mesenchymal Stem Cells1 µMNot Applicable[3]
Single-Cell ContractionHuman Ciliary Muscle Cells0.1 µM - 10 µMNot Determined[9]
Muscarinic Receptor RedistributionChinese Hamster Ovary (CHO) cells expressing M3 receptorsLog dilution series~40 µM[10]
Calcium Flux AssayMouse Beta-Cells3 µMNot Determined[11]
Smooth Muscle ContractionIsolated Human Bladder StripsCumulative concentration-response curveNot Specified[12]
Tracheal HyperreactivityMouse Tracheal Rings10⁻⁸ M to 10⁻⁴ MNot Specified[13]
MicrophysiometryCHO cells expressing human muscarinic receptorsUp to 100 µMVaries by receptor subtype[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder (MW: 182.65 g/mol )

  • Sterile, deionized or distilled water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure for 100 mM Stock Solution:

  • Weigh out 18.27 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile water to the tube.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, although refrigeration is the recommended storage.

  • Store the aliquots at 4°C for up to 6 months.[8]

Procedure for Preparing Working Solutions:

  • Thaw a fresh aliquot of the 100 mM stock solution if frozen, or take it from the refrigerator.

  • Perform serial dilutions in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment. For example, to prepare a 1 µM working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:1000 dilution.

Protocol 2: In Vitro Calcium Flux Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound stimulation.

Materials:

  • Cultured cells expressing muscarinic receptors (e.g., CHO-M3, SH-SY5Y)

  • 96-well black, clear-bottom microplate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound working solutions

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a 96-well microplate at an appropriate density and culture overnight.

  • Remove the culture medium and wash the cells once with HBSS.

  • Prepare the calcium dye loading solution according to the manufacturer's instructions and add it to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Following incubation, wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

  • Establish a stable baseline fluorescence reading for each well.

  • Inject the this compound working solutions into the wells while continuously recording the fluorescence signal.

  • Monitor the change in fluorescence intensity over time to determine the intracellular calcium response.

  • Analyze the data by calculating the peak fluorescence change relative to the baseline.

Signaling Pathways and Visualizations

This compound primarily exerts its effects through the activation of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, which couple to Gq/11 proteins. This initiates a well-characterized signaling cascade.[1][15]

Carbachol_Signaling_Pathway This compound This compound mAChR Muscarinic Receptor (M1/M3) This compound->mAChR Binds to Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound-induced muscarinic receptor signaling pathway.

Experimental_Workflow prep_stock 1. Prepare this compound Stock Solution (100 mM) prep_working 2. Prepare Working Solutions (Serial Dilution) prep_stock->prep_working treatment 4. Treat Cells with This compound Solutions prep_working->treatment cell_culture 3. Cell Seeding and Culture cell_culture->treatment incubation 5. Incubate for Specified Time treatment->incubation assay 6. Perform In Vitro Assay (e.g., Calcium Flux, Contraction) incubation->assay data_analysis 7. Data Acquisition and Analysis assay->data_analysis

Caption: General experimental workflow for in vitro this compound studies.

References

Optimal Concentration of Carbachol for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a synthetic choline ester, is a potent parasympathomimetic agent that functions as a non-selective cholinergic agonist, activating both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to degradation by acetylcholinesterase ensures a more sustained cholinergic effect compared to acetylcholine, making it a valuable tool in a wide range of cell culture studies. This compound is frequently employed to investigate cellular processes such as smooth muscle contraction, proliferation, signaling pathway activation, and neurotransmitter release.[1][3][4] Determining the optimal concentration of this compound is critical for obtaining robust and reproducible experimental results, as its effects can be highly dependent on the cell type and the specific biological question being addressed.

These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration in your cell culture experiments. We offer a summary of effective concentrations across various cell lines, detailed experimental protocols for common assays, and visual representations of the key signaling pathways involved.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound varies significantly depending on the cell line and the desired biological endpoint. The following table summarizes effective concentrations reported in the literature for various cell culture applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Cell LineApplicationEffective Concentration RangeNotes
hADSCs (human Adipose Tissue-derived Mesenchymal Stem Cells)Induction of cell proliferation1 µM - 10 µMHigher concentrations (>100 µM) showed cytotoxicity.
HSG (human submandibular gland adenocarcinoma)Induction of intracellular alkalization> 6 x 10⁻⁵ M (60 µM)
A-431 (human epidermoid carcinoma)Induction of intracellular alkalization7 x 10⁻⁵ M - 10⁻⁴ M (70 µM - 100 µM)
LM2 and LM3 (murine breast tumor cells)Inhibition of cell proliferation (long-term)10⁻⁷ M (0.1 µM)Maximal effect observed at 20 hours of treatment.
SH-SY5Y (human neuroblastoma)Stimulation of Inositol 1,4,5-trisphosphate (InsP3) accumulation and Ca²⁺ mobilizationEC₅₀ ≈ 50 µM
MIN6 (mouse insulinoma)Stimulation of ERK1/2 phosphorylation1 mMFor observing changes in ERK1/2 phosphorylation.
COS-7 (monkey kidney fibroblast-like)Stimulation of ERK1/2 phosphorylation in transfected cells100 µMUsed for studying receptor signaling.
T84 (human colon carcinoma)Stimulation of p70S6K1 phosphorylation100 µMRapid increase observed within 1 minute.
Human Granulosa-Lutein Cells Increase in intracellular free Ca²⁺Starting from 10 nM
Guinea Pig Detrusor Smooth Muscle Cells Increase in cytosolic Ca²⁺ and extracellular acidificationEC₅₀ ≈ 1 µM

Experimental Protocols

Determining Optimal this compound Concentration using an MTT Cell Proliferation Assay

This protocol provides a method to assess the effect of different this compound concentrations on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[5]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Dilute the cells to a final concentration of 7.5 x 10⁴ cells/mL in complete medium.[5]

    • Add 100 µL of the cell suspension (7,500 cells) to each well of a 96-well plate.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 1 mM).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3.5 hours at 37°C.[5]

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

    • Cover the plate with foil and shake on an orbital shaker for 15 minutes.[5]

  • Data Acquisition:

    • Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.[5]

    • Plot the absorbance values against the this compound concentrations to determine the dose-response curve and identify the optimal concentration for the desired effect (e.g., EC₅₀ for proliferation or IC₅₀ for inhibition).

Measuring this compound-Induced Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells of interest plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Cell Loading with Calcium Indicator:

    • Wash the cells once with HBSS.

    • Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fura-2 AM).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Incubate for a further 30 minutes to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Place the plate or dish in the fluorescence reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the desired concentration of this compound to the wells and immediately start recording the fluorescence signal over time.

    • Continue recording until the signal returns to baseline or reaches a plateau.

  • Data Analysis:

    • The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration.

    • Analyze the kinetic data to determine parameters such as peak response, time to peak, and area under the curve.

Assessing this compound-Induced ERK Phosphorylation by Western Blot

This protocol outlines the steps to detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to this compound stimulation.

Materials:

  • Cells of interest cultured in appropriate plates or dishes

  • Serum-free medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Serum-starve the cells for at least 4 hours or overnight before stimulation to reduce basal ERK phosphorylation.

    • Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

    • Immediately after treatment, wash the cells with ice-cold PBS.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of this compound action and the experimental procedures, the following diagrams have been generated using Graphviz.

Carbachol_Signaling_Pathways cluster_muscarinic Muscarinic Receptor Pathway (Gq-coupled) cluster_nicotinic Nicotinic Receptor Pathway Carbachol1 This compound M_Receptor Muscarinic Receptor (e.g., M3) Carbachol1->M_Receptor Gq Gq Protein M_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Cell_Response1 Cellular Response (e.g., Contraction, Secretion) Ca_release->Cell_Response1 PKC->Cell_Response1 Carbachol2 This compound N_Receptor Nicotinic Receptor (Ligand-gated ion channel) Carbachol2->N_Receptor Ion_Influx Na⁺/Ca²⁺ Influx N_Receptor->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cell_Response2 Cellular Response (e.g., Neurotransmitter Release) Ion_Influx->Cell_Response2 VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Cell_Response2

Caption: this compound signaling pathways.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat with varying concentrations of this compound B->C D Incubate for desired duration (24-72h) C->D E Add MTT Reagent D->E F Incubate for 3.5 hours E->F G Add Solubilization Solution F->G H Incubate and shake for 15 minutes G->H I Measure absorbance at 590 nm H->I J Analyze data and plot dose-response curve I->J

Caption: MTT cell proliferation assay workflow.

Calcium_Mobilization_Workflow A Plate cells on suitable -imaging plates B Load cells with a fluorescent Ca²⁺ indicator A->B C Wash cells to remove excess dye B->C D Acquire baseline fluorescence reading C->D E Add this compound and start kinetic read D->E F Record fluorescence changes over time E->F G Analyze kinetic data F->G

Caption: Calcium mobilization assay workflow.

Conclusion

This compound is a versatile and potent tool for a wide array of in vitro studies. The optimal concentration is highly dependent on the cell type and the specific biological process under investigation. The information and protocols provided in these application notes serve as a comprehensive starting point for researchers. It is imperative to perform dose-response experiments to empirically determine the most effective this compound concentration for your unique experimental system to ensure the generation of accurate and meaningful data.

References

Application Notes and Protocols for Carbachol-Induced Miosis in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a potent cholinergic agonist, is a valuable pharmacological tool in ophthalmic research for inducing miosis (pupil constriction). As a parasympathomimetic agent, it mimics the effects of acetylcholine on both muscarinic and nicotinic receptors. Its primary application in this context is the stimulation of muscarinic M3 receptors on the iris sphincter muscle, leading to contraction and a reduction in pupil diameter. This property makes this compound an essential compound for studying ocular physiology, glaucoma, and the efficacy of novel ophthalmic drugs. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for inducing miosis in a laboratory setting.

Mechanism of Action

This compound is a synthetic choline ester that is resistant to degradation by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine. In the eye, this compound's miotic effect is primarily mediated through the activation of M3 muscarinic receptors located on the smooth muscle of the iris sphincter.[1][2] This interaction initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent contraction of the iris sphincter muscle, resulting in miosis.[3][4]

Data Presentation

Quantitative data on the precise dose-response and time-course of this compound-induced miosis in rabbits is limited in publicly available literature. The following tables provide a summary of available data, including findings from in-vitro studies and in-vivo studies in other species to offer a comparative perspective.

Table 1: In-Vitro Potency of this compound on Iris Sphincter Muscle

SpeciesAgonistPotency (pEC50)Efficacy (Emax)Reference
RabbitThis compoundMore potent than pilocarpineHigher efficacy than pilocarpine

Table 2: In-Vivo Miotic Effects of this compound in Monkeys (for illustrative purposes)

SpeciesAdministrationThis compound DoseOnset of MiosisPeak MiosisDuration of MiosisReference
Cynomolgus MonkeyTopical0.3 - 0.5 mcg (ED50)Not specified~37 minutesNot specified
Cynomolgus MonkeyIntracameral0.005 - 0.006 mcg (ED50)Not specifiedNot specifiedNot specified

Table 3: Clinically Relevant Concentrations and Onset of Action

ApplicationConcentrationOnset of MiosisDuration of ActionReference
Intraocular Injection0.01%2-5 minutesApproximately 24 hours
Topical Ophthalmic Solution0.75% - 3%10-20 minutes4-8 hours

Experimental Protocols

Preparation of this compound Ophthalmic Solution

Materials:

  • This compound powder (Carbamylcholine chloride)

  • Sterile saline solution (0.9% sodium chloride) or a balanced salt solution

  • Sterile volumetric flasks and pipettes

  • Sterile filters (0.22 µm)

  • Laminar flow hood or sterile workspace

  • pH meter and adjustment solutions (e.g., sterile HCl or NaOH)

Protocol:

  • Determine the Desired Concentration: Based on the experimental design, calculate the required mass of this compound powder. For example, to prepare a 0.01% (w/v) solution, dissolve 1 mg of this compound in 10 mL of sterile saline.

  • Dissolution: Under aseptic conditions in a laminar flow hood, accurately weigh the calculated amount of this compound powder and transfer it to a sterile volumetric flask.

  • Solubilization: Add a portion of the sterile saline to the flask and gently swirl to dissolve the powder completely.

  • Volume Adjustment: Once dissolved, add sterile saline to the final desired volume.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically 6.5-7.5) using sterile, dilute HCl or NaOH.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container to ensure sterility.

  • Storage: Store the prepared sterile this compound solution at a controlled room temperature (15-30°C) and protect it from light. Discard any unused portion if not prepared with a preservative for long-term use.

Induction of Miosis in Rabbits

Materials:

  • Healthy adult New Zealand white rabbits

  • Prepared sterile this compound solution (e.g., 0.01%, 0.5%, 1%)

  • Sterile saline solution (for control)

  • Micropipette or calibrated dropper for administration

  • Digital caliper or a pupilometer for measuring pupil diameter

  • A controlled and consistent light environment for all measurements

  • Animal restraining device (if necessary)

Protocol:

  • Acclimatization: Allow the rabbits to acclimate to the laboratory environment for at least 30 minutes before the experiment to minimize stress-induced fluctuations in pupil size.

  • Baseline Measurement: In a room with standardized, moderate, and consistent lighting, carefully measure the baseline pupil diameter of both eyes of each rabbit using a digital caliper or a pupilometer. Record the measurements.

  • Animal Grouping: Divide the rabbits into experimental groups (e.g., control group receiving sterile saline, and treatment groups receiving different concentrations of this compound).

  • Drug Administration: Gently restrain the rabbit. Instill a single, precise volume (e.g., 50 µL) of the designated solution (saline or this compound) into the lower conjunctival sac of one eye. The contralateral eye can serve as an internal control.

  • Post-instillation Measurements: At predetermined time points (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes) after instillation, measure the pupil diameter of both eyes. It is crucial to maintain the same lighting conditions for all measurements.

  • Data Analysis: Calculate the change in pupil diameter from the baseline for each time point and for each group. The miotic response can be expressed as the absolute change in millimeters or as a percentage of the baseline pupil diameter.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Miosis

G This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Iris Sphincter Muscle Contraction (Miosis) Ca->Contraction Mediates PKC->Contraction Contributes to

Caption: Signaling pathway of this compound-induced iris sphincter muscle contraction.

Experimental Workflow for Evaluating this compound-Induced Miosis

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatize Acclimatize Rabbits Baseline Measure Baseline Pupil Diameter Acclimatize->Baseline Group Group Animals Baseline->Group Administer Administer this compound or Saline Group->Administer Measure Measure Pupil Diameter at Time Points Administer->Measure Calculate Calculate Change in Pupil Diameter Measure->Calculate Analyze Statistical Analysis Calculate->Analyze

Caption: Experimental workflow for assessing this compound-induced miosis in rabbits.

References

Protocol for Intraocular Administration of Carbachol in Rodents: Application Notes for Glaucoma and Myopia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the intraocular administration of carbachol in rodent models, with a focus on its application in glaucoma and an exploration of its role in myopia research. This compound, a cholinergic agonist, is a valuable pharmacological tool for modulating intraocular pressure (IOP) and studying the mechanisms of aqueous humor dynamics. This protocol synthesizes information from various studies to offer a comprehensive guide for researchers. While this compound is a well-established agent for inducing miosis and lowering IOP, its application in inducing myopia in rodents is not supported by current literature; in fact, evidence suggests cholinergic agonists may inhibit myopia development.

Introduction

This compound is a parasympathomimetic agent that acts on both muscarinic and nicotinic acetylcholine receptors. In the eye, its primary effects are mediated through muscarinic receptors in the ciliary body and iris sphincter muscle.[1][2] Activation of these receptors leads to ciliary muscle contraction, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1] This makes this compound a compound of significant interest in glaucoma research, where elevated IOP is a major risk factor. Conversely, the role of cholinergic signaling in myopia development is more complex. While it was hypothesized that cholinergic agonists might induce myopia, studies in animal models suggest that they may instead inhibit its progression.[3][4]

This protocol provides a detailed methodology for the intracameral administration of this compound in rats, a common procedure in preclinical glaucoma studies. It also includes a discussion on the current understanding of this compound's effects in the context of myopia research.

Data Presentation

The following tables summarize quantitative data from studies involving the intraocular administration of this compound and related compounds.

Table 1: Parameters for Intracameral this compound Administration in Rodents

ParameterDetailsSpeciesApplicationReference
This compound Concentration 0.01%DogPrevention of postoperative ocular hypertension[5]
Injection Volume 0.01 cc (10 µl)RatInvestigation of corneal effects
Injection Volume 0.5 mlDogPrevention of postoperative ocular hypertension[5]
Anesthesia Ketamine/XylazineRatGeneral anesthesia for injection
Needle Gauge 30-gaugeRatIntracameral injection

Table 2: Effects of Intracameral this compound on Intraocular Pressure (IOP)

SpeciesThis compound DoseChange in IOPTime PointApplicationReference
Human0.1, 0.25, or 0.5 ml of 0.01%Maintained stable IOP vs. control group increase of 7.2-10.0 mm Hg3-24 hours post-surgeryPost-cataract surgery[6]
HumanNot specifiedStatistically significant lowering of IOP24 and 72 hours post-surgeryPost-cataract surgery[7]
Dog0.5 ml of 0.01%Prevention of postoperative ocular hypertension (IOP > 27 mm Hg)3 hours post-surgeryPost-phacoemulsification[5]

Note: Data from rodent models on the dose-dependent effect of this compound on IOP is limited in the reviewed literature. The data from human and dog studies are provided as a reference.

Experimental Protocols

Protocol 1: Intracameral Administration of this compound in Rats for Glaucoma Research

This protocol is adapted from studies investigating the effects of intracameral this compound.

Materials:

  • This compound solution (e.g., 0.01%)

  • Anesthetic solution (e.g., Ketamine/Xylazine cocktail)

  • Sterile saline

  • 30-gauge insulin syringes

  • Operating microscope

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Tonometer for rodents (e.g., TonoLab, Tono-Pen)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate protocol (e.g., intraperitoneal injection of a ketamine/xylazine mixture).

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Place the animal on a stereotaxic frame or a stable platform under an operating microscope.

    • Apply a drop of topical anesthetic to the cornea of the eye to be injected.

  • Intracameral Injection:

    • Using a 30-gauge insulin syringe, carefully draw up the desired volume of this compound solution (e.g., 10 µl).

    • Gently proptose the eye by applying light pressure to the surrounding eyelids.

    • Under the operating microscope, insert the needle through the peripheral cornea, just anterior to the limbus, into the anterior chamber. Be careful to avoid contact with the iris and lens.

    • Slowly inject the this compound solution into the anterior chamber.

    • Withdraw the needle carefully. A small amount of aqueous humor may leak from the injection site, which is normal.

    • Apply a topical antibiotic ointment to the eye to prevent infection.

  • Post-Procedure Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Measure IOP at predetermined time points using a rodent tonometer. For conscious measurements, gently restrain the animal.[8]

    • Observe the eye for any signs of inflammation or adverse reactions.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Ciliary Muscle Contraction

This compound induces ciliary muscle contraction primarily through the activation of M3 muscarinic acetylcholine receptors.[1][9] These receptors are coupled to Gq proteins, which in turn activate phospholipase C (PLC).[2][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Carbachol_Signaling_Pathway This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Contraction Ciliary Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia) Start->Animal_Prep Baseline_IOP Baseline IOP Measurement Animal_Prep->Baseline_IOP Intracameral_Injection Intracameral Injection (this compound or Vehicle) Baseline_IOP->Intracameral_Injection Post_Injection_Monitoring Post-Injection Monitoring (Recovery from Anesthesia) Intracameral_Injection->Post_Injection_Monitoring IOP_Measurement IOP Measurement at Multiple Time Points Post_Injection_Monitoring->IOP_Measurement Data_Analysis Data Analysis IOP_Measurement->Data_Analysis End End Data_Analysis->End

References

Application of Carbachol in the Investigation of Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Carbachol, a synthetic choline ester, serves as a potent cholinergic agonist that effectively mimics the action of acetylcholine. Its resistance to degradation by acetylcholinesterase ensures a sustained duration of action, making it an invaluable tool in the study of gastrointestinal (GI) motility. This compound activates both muscarinic and nicotinic acetylcholine receptors, with a pronounced effect on the smooth muscle of the GI tract, leading to increased tone and peristaltic activity.[1][2][3] This document provides detailed protocols for the application of this compound in both in vitro and in vivo models of GI motility, summarizes key quantitative data, and illustrates the underlying signaling pathways.

This compound's primary mechanism in stimulating GI motility involves the activation of M2 and M3 muscarinic receptors on smooth muscle cells.[4][5][6] Activation of M3 receptors, coupled to Gq/11 proteins, initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] The increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction.[3][4] M2 receptor stimulation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can also contribute to contraction.[6] Furthermore, this compound can induce Ca2+ sensitization of the contractile machinery through Rho-kinase and PKC pathways.[7]

Key Experimental Protocols

In Vitro Organ Bath Assay for Intestinal Contractility

This protocol details the measurement of isometric contractions of isolated intestinal segments in response to this compound.

Materials:

  • Isolated intestinal tissue (e.g., guinea pig ileum, rat colon)[8][9]

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.5)[10]

  • This compound stock solution

  • Organ bath system with force-displacement transducers[11]

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Humanely euthanize the animal and immediately excise the desired intestinal segment (e.g., ileum, colon).

  • Place the tissue in ice-cold, carbogen-aerated Krebs-Henseleit solution.

  • Carefully remove the luminal contents and prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 2-3 cm in length).[8]

  • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.[10]

  • Record baseline contractile activity.

  • Construct a cumulative concentration-response curve by adding this compound in increasing concentrations (e.g., 10^-9 M to 10^-4 M) to the organ bath.[12] Allow the response to each concentration to stabilize before adding the next.

  • Record the contractile force generated at each concentration.

  • At the end of the experiment, the tissue viability can be confirmed by inducing a maximal contraction with a high potassium solution (e.g., 60 mM KCl).

In Vivo Measurement of Gastric Emptying and Intestinal Transit

This protocol describes a method to assess the effect of this compound on GI transit time in a conscious animal model.

Materials:

  • Small rodents (e.g., mice, rats)

  • This compound solution

  • Non-absorbable marker (e.g., phenol red, charcoal meal)

  • Oral gavage needle

  • Surgical instruments

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer this compound (e.g., 20 μg/kg) or vehicle control to the animals via an appropriate route (e.g., oral gavage, subcutaneous injection).[13]

  • After a predetermined time, administer a non-absorbable marker orally (e.g., 0.5 ml of a charcoal meal).

  • At a specific time point after marker administration (e.g., 20-30 minutes), humanely euthanize the animals.

  • Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.

  • For gastric emptying, the stomach is clamped at the pyloric and cardiac sphincters, removed, and its contents are collected. The amount of marker remaining in the stomach is quantified spectrophotometrically (for phenol red) or by weight (for charcoal).

  • For intestinal transit, the small intestine is carefully laid out, and the distance traveled by the marker from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

Data Presentation

Table 1: Effect of this compound on Gastric Emptying and Intestinal Water Absorption in a Canine Model [13]

ParameterOral Resuscitation (OR) GroupOral Resuscitation + this compound (OR/CAR) Group
Gastric Emptying Rate (% of pre-injury)52.8%Increased by a mean of 15.7% compared to OR group
Intestinal Water Absorption Rate (% of pre-injury)23.7%Increased by a mean of 11.5% compared to OR group

Table 2: Dose-Dependent Contraction Induced by this compound in Rat Intestinal Myofibroblasts [4][5]

This compound Concentration (µM)Contraction
1Induces contraction
10Dose-dependently increases contraction

Table 3: this compound-Induced Contraction in Colonic Strips from Wild-Type and Muscarinic Receptor Knockout (KO) Mice [12]

Mouse StrainThis compound Response
Wild-TypeConcentration-dependent contraction
M2R-KOConcentration-contraction curves shifted to the right and downward
M3R-KONon-sustained contraction and relaxation depending on concentration
M2/M3R-KORelaxation only

Visualization of Signaling Pathways and Experimental Workflows

Carbachol_Signaling_Pathway This compound This compound M3R M3 Muscarinic Receptor This compound->M3R M2R M2 Muscarinic Receptor This compound->M2R Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release leads to Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction contributes to Gi Gi M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP results in cAMP->Contraction contributes to

Caption: this compound signaling in GI smooth muscle.

InVitro_Workflow start Start dissect Dissect Intestinal Tissue start->dissect prepare Prepare Muscle Strips dissect->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate (60 min) mount->equilibrate baseline Record Baseline equilibrate->baseline add_this compound Add this compound (Cumulative Doses) baseline->add_this compound record Record Contraction add_this compound->record record->add_this compound Repeat for each dose viability Assess Viability (KCl) record->viability end End viability->end

Caption: In Vitro organ bath experimental workflow.

InVivo_Workflow start Start fast Fast Animals Overnight start->fast administer_drug Administer this compound or Vehicle fast->administer_drug administer_marker Administer Oral Marker administer_drug->administer_marker wait Wait for Transit administer_marker->wait euthanize Euthanize Animal wait->euthanize dissect Dissect GI Tract euthanize->dissect measure_ge Measure Gastric Emptying dissect->measure_ge measure_it Measure Intestinal Transit dissect->measure_it end End measure_ge->end measure_it->end

Caption: In Vivo gastrointestinal transit experimental workflow.

References

Application Notes and Protocols for Microinjection of Carbachol into Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the microinjection of carbachol, a cholinergic agonist, into brain tissue for neuroscience research. This document outlines detailed experimental protocols, summarizes quantitative data from various studies, and illustrates the relevant neuronal signaling pathways and experimental workflows.

Introduction

This compound is a non-selective cholinergic agonist that mimics the effects of acetylcholine (ACh) in the brain. Due to its resistance to degradation by acetylcholinesterase, this compound provides a sustained activation of both muscarinic and nicotinic acetylcholine receptors. Microinjection of this compound into specific brain regions is a powerful technique to investigate the role of the cholinergic system in a variety of physiological and behavioral processes, including sleep-wake cycles, learning and memory, and emotional regulation.

Quantitative Data Summary

The following table summarizes doses, volumes, and observed effects of this compound microinjection across different brain regions and species as reported in the scientific literature. This information can serve as a starting point for experimental design.

Brain RegionSpeciesThis compound Dose/ConcentrationInjection VolumePrimary Observed Effect(s)Reference(s)
Pontine Reticular FormationCat8 µg0.5 µLProlonged enhancement of REM sleep[1]
Medial Pontine Reticular FormationCat, RatNot specifiedNot specifiedInduction of REM sleep-like state[2]
Amygdala (Central Nucleus)Cat8 µg0.5 µLLong-term facilitation of REM sleep[1]
Periaqueductal Gray (PAG)Rat20-40 nmolNot specifiedInduction of epileptiform electrocorticogram (ECoG) afterdischarge
Posterior HypothalamusRat3.3-13.2 nmolNot specifiedDose-dependent increase in blood pressure
Medial SeptumRat12.5-125 ng0.5 µLDose-dependent amnesia in a radial maze task[3]
Phrenic Motor NucleusRat2.5-500 µM50 nLDose-dependent decrease in phrenic nerve burst-amplitude
Bed Nucleus of the Stria TerminalisRat0.1-3 nmol100 nLDose-related pressor and bradycardiac responses
Anterior Hypothalamic-Preoptic AreaRatED50 = 0.73 µg (4.0 nmol)Not specifiedInduction of 22 kHz ultrasonic vocalization

Experimental Protocols

Preparation of this compound Solution

This protocol describes the preparation of a this compound solution for in vivo microinjection.

Materials:

  • This compound (Carbamoylcholine chloride, MW: 182.65 g/mol )

  • Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

Procedure:

  • Calculate the required mass of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 1 mM this compound solution:

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Mass = 0.001 mol/L x 182.65 g/mol x 0.001 L = 0.00018265 g = 182.65 µg

  • Dissolve this compound: Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile 0.9% saline or aCSF in a sterile microcentrifuge tube.

  • Ensure complete dissolution: Vortex the solution gently until the this compound is completely dissolved.

  • Sterile filter the solution: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.

  • Storage: Store the prepared this compound solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Stereotaxic Surgery and Cannula Implantation

This protocol provides a general guideline for stereotaxic surgery to implant a guide cannula for subsequent this compound microinjection in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula and dummy cannula of appropriate length

  • Dental cement

  • Anchor screws

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and animal preparation: Anesthetize the animal using an approved anesthetic protocol. Shave the scalp and clean the area with an antiseptic solution.

  • Mounting the animal: Secure the animal in the stereotaxic frame, ensuring the head is level.

  • Incision and skull exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Identifying stereotaxic coordinates: Locate Bregma and Lambda. Using a stereotaxic atlas for the specific species and age of the animal, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.

  • Drilling and screw placement: Drill a small hole at the target coordinates for the cannula implantation. Drill additional holes for the anchor screws. Insert the anchor screws into the skull.

  • Cannula implantation: Lower the guide cannula to the predetermined DV coordinate.

  • Securing the cannula: Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.

  • Suturing and post-operative care: Suture the scalp incision around the implant. Administer analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal closely during the recovery period. Insert a dummy cannula into the guide cannula to maintain patency.

Microinjection Procedure

This protocol details the steps for microinjecting this compound into the implanted cannula.

Materials:

  • Prepared this compound solution

  • Internal injection cannula (extending slightly beyond the tip of the guide cannula)

  • Polyethylene (PE) tubing

  • Hamilton syringe or other microinfusion pump

  • Dummy cannula

Procedure:

  • Habituation: Gently handle the animal to acclimate it to the experimental setup.

  • Preparation of the injection system: Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles in the syringe or the PE tubing connected to the internal cannula.

  • Removal of dummy cannula: Gently restrain the animal and remove the dummy cannula from the guide cannula.

  • Insertion of the injection cannula: Carefully insert the internal injection cannula into the guide cannula until it is fully seated.

  • Infusion: Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and ensure proper diffusion.

  • Diffusion period: After the infusion is complete, leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion of the solution away from the cannula tip and to prevent backflow upon withdrawal.

  • Withdrawal and replacement of dummy cannula: Slowly withdraw the injection cannula and replace it with a clean dummy cannula.

  • Behavioral observation: Return the animal to its home cage or the behavioral testing apparatus and begin observation according to the experimental design.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a this compound microinjection experiment.

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_injection Microinjection cluster_analysis Data Acquisition & Analysis prep_solution Prepare this compound Solution injection This compound Infusion prep_solution->injection prep_animal Animal Habituation prep_animal->injection anesthesia Anesthesia cannulation Stereotaxic Cannula Implantation anesthesia->cannulation recovery Post-operative Recovery cannulation->recovery recovery->injection behavior Behavioral/ Physiological Recording injection->behavior analysis Data Analysis behavior->analysis histology Histological Verification of Cannula Placement behavior->histology

Caption: Experimental workflow for this compound microinjection.

This compound Signaling Pathways

This diagram illustrates the primary signaling pathways activated by this compound through muscarinic and nicotinic receptors in a neuron. This compound, as an acetylcholine analog, activates both receptor types.

G cluster_receptors This compound Binding cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound m_receptor Muscarinic Receptors (M1, M3, M5) This compound->m_receptor n_receptor Nicotinic Receptor This compound->n_receptor m2m4_receptor Muscarinic Receptors (M2, M4) This compound->m2m4_receptor gq Gq/11 protein m_receptor->gq ion_influx Na⁺/Ca²⁺ Influx n_receptor->ion_influx gi Gi/o protein m2m4_receptor->gi plc Phospholipase C (PLC) gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc neuronal_excitability Increased Neuronal Excitability ca_release->neuronal_excitability mapk MAPK/ERK Pathway pkc->mapk gene_expression Altered Gene Expression mapk->gene_expression plasticity Synaptic Plasticity mapk->plasticity depolarization Depolarization ion_influx->depolarization depolarization->neuronal_excitability neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release ac Adenylyl Cyclase (AC) gi->ac camp ↓ cAMP ac->camp camp->gene_expression camp->plasticity gene_expression->plasticity neuronal_excitability->plasticity

Caption: this compound's neuronal signaling pathways.

References

Carbachol as a Pharmacological Tool to Study Receptor Desensitization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors, serves as an invaluable tool in pharmacological research for investigating the mechanisms of G protein-coupled receptor (GPCR) desensitization.[1][2] Its resistance to hydrolysis by acetylcholinesterase ensures a sustained receptor stimulation, making it ideal for inducing and studying the various cellular processes that lead to a diminished response over time. This document provides detailed application notes and experimental protocols for utilizing this compound to study the desensitization of muscarinic acetylcholine receptors (mAChRs), a key family of GPCRs involved in a multitude of physiological functions.

Desensitization is a critical physiological feedback mechanism that protects cells from overstimulation. This process typically involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins, which uncouples the receptor from its G protein and promotes its internalization.[2][3][4] Prolonged agonist exposure can lead to the downregulation of receptors through lysosomal degradation.[5] Understanding these mechanisms is crucial for the development of novel therapeutics with improved efficacy and reduced tolerance.

Data Presentation

The following tables summarize key quantitative data for this compound-induced activation and desensitization of muscarinic receptors from various experimental systems.

Table 1: this compound EC50 Values for Muscarinic Receptor-Mediated Responses

Receptor SubtypeCell Type/TissueResponse MeasuredThis compound EC50Reference(s)
M1CHO-M1-WT3 cellsIntracellular Ca2+ Mobilization1.7 µM[1]
M2Guinea-pig ileal smooth muscleCationic Current Activation~7.6 µM (-log EC50 = 5.12)[6]
M3HEK-293 cellsIntracellular Ca2+ MobilizationNot specified[7][8]
Muscarinic (unspecified)SH-SY5Y neuroblastoma cellsIntracellular Ca2+ Mobilization~50 µM[9]
Muscarinic (unspecified)SH-SY5Y neuroblastoma cellsIP3 Accumulation~50 µM[9]

Table 2: Time-Course of this compound-Induced Muscarinic Receptor Desensitization

Receptor SubtypeCell Type/TissueThis compound Concentration & DurationEffectReference(s)
M2HEK-293 cells1 mM for 24 hours~60% reduction in receptor density[7][8]
M2RBL-2H3 cells100 µM for 30 minutesDecrease in cell surface receptor number to 14% of control[10]
M3Smooth muscle0.1 mM for 1 minuteTransient resensitization[11]
M3Smooth muscle0.1 mM for 30 minutesUncoupling and decreased affinity[11]
M3HEK-293 cellsTime and concentration-dependentUpregulation to ~350% of control[7][8]
Muscarinic (unspecified)1321N1 astrocytoma cells300 µMRecovery half-time of 3-4 minutes after washout[12]

Signaling Pathways and Desensitization Mechanisms

This compound-induced desensitization of muscarinic receptors is a multi-step process that varies depending on the receptor subtype.

M1 and M3 Muscarinic Receptor Desensitization

M1 and M3 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Desensitization of these receptors involves:

  • Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs), particularly GRK2, are recruited to the plasma membrane where they phosphorylate the receptor's intracellular domains.[2][13]

  • β-Arrestin Recruitment: Phosphorylated receptors serve as a high-affinity binding site for β-arrestins.

  • Uncoupling: β-arrestin binding sterically hinders the interaction between the receptor and its G protein, leading to a termination of signaling.

  • Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP2, to promote receptor internalization into endosomes.[4]

M1_M3_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M1_M3_R M1/M3 Receptor This compound->M1_M3_R Activation Gq11 Gq/11 M1_M3_R->Gq11 Coupling GRK2 GRK2 M1_M3_R->GRK2 Recruitment P P PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GRK2:e->M1_M3_R:w Phosphorylation beta_Arrestin β-Arrestin P->beta_Arrestin Binding beta_Arrestin->Gq11 Uncoupling Endosome Endosome beta_Arrestin->Endosome Internalization

M1/M3 Receptor Desensitization Pathway
M2 Muscarinic Receptor Desensitization

M2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The desensitization process for M2 receptors is also dependent on GRKs and β-arrestins.[3]

  • Phosphorylation: Agonist-bound M2 receptors are phosphorylated by GRKs.

  • β-Arrestin Binding: β-arrestins bind to the phosphorylated receptor.

  • Uncoupling: This binding prevents further G protein activation.

  • Internalization: The receptor-arrestin complex is internalized via a clathrin-mediated pathway.

M2_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M2_R M2 Receptor This compound->M2_R Activation Gio Gi/o M2_R->Gio Coupling GRK GRK M2_R->GRK Recruitment P P AC Adenylyl Cyclase Gio->AC Inhibition cAMP_decrease ↓ cAMP AC->cAMP_decrease GRK:e->M2_R:w Phosphorylation beta_Arrestin β-Arrestin P->beta_Arrestin Binding beta_Arrestin->Gio Uncoupling Endosome Endosome beta_Arrestin->Endosome Internalization

M2 Receptor Desensitization Pathway

Experimental Protocols

Experimental Workflow for a Typical Desensitization Study

Desensitization_Workflow start Start: Cell Culture (e.g., HEK293, CHO, SH-SY5Y) pre_treatment Pre-treatment: Measure Basal Response (e.g., Ca²⁺ flux, IP3 levels) start->pre_treatment carbachol_treatment This compound Treatment: Incubate with this compound (Varying concentrations and time points) pre_treatment->carbachol_treatment washout Washout Step (For resensitization studies) carbachol_treatment->washout Optional post_treatment Post-treatment: Measure Desensitized Response (Re-stimulate with agonist) carbachol_treatment->post_treatment receptor_quant Receptor Quantification: - Radioligand Binding - Internalization Assay carbachol_treatment->receptor_quant washout->post_treatment data_analysis Data Analysis: - EC50 shift - Maximal response reduction - Rate of desensitization post_treatment->data_analysis receptor_quant->data_analysis end End: Conclusion on Desensitization Mechanism data_analysis->end

References

Application of Carbachol in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a non-selective cholinergic agonist, is a valuable pharmacological tool in high-throughput screening (HTS) for the discovery and characterization of novel therapeutic agents targeting muscarinic and nicotinic acetylcholine receptors. Its ability to potently activate these receptors, which are implicated in a wide range of physiological processes and disease states, makes it an ideal stimulant for functional cell-based assays. This document provides detailed application notes and protocols for the use of this compound in various HTS formats, with a focus on G-protein coupled receptor (GPCR) drug discovery.

This compound's primary mechanism of action involves the activation of both muscarinic (M1-M5) and nicotinic acetylcholine receptors.[1] In the context of HTS for GPCRs, its activity at muscarinic receptors is of particular interest. Muscarinic receptors are categorized into two main signaling pathways:

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in an increase in intracellular calcium concentrations.[2]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

These distinct signaling pathways form the basis for a variety of HTS assays designed to identify agonists, antagonists, and allosteric modulators of muscarinic receptors.

Data Presentation: Quantitative Parameters for this compound in HTS Assays

The potency of this compound can vary depending on the receptor subtype, cell line, and assay format. The following tables summarize key quantitative data for this compound in common HTS assays.

Receptor SubtypeCell LineAssay TypeThis compound EC50 / pEC50Reference
M1CHO-M1IP-One-[3]
M1Murine Fibroblasts (B82)PI Hydrolysis9.5 µM[4]
M2Murine Fibroblasts (B82)cAMP Inhibition1.2 µM[4]
M2Murine Fibroblasts (B82)PI Hydrolysis0.3 µM[4]
M2U2OSRedistribution Assay~40 µM[5]
M3Chicken ProventriculusContractionpEC50 = 6.79[6]
M3Guinea-pig IleumCationic Current-log EC50 = 5.12[7]
M3Human DetrusorContractionpEC50 = 6.51
M3K562 CellsWestern Blot-[8]
M4K562 CellsWestern Blot-[8]
Endogenous MuscarinicTracheal Smooth MusclecAMP Inhibition15 nM[9]
Endogenous MuscarinicTracheal Smooth MuscleIPs Formation2.0 µM[9]
Endogenous MuscarinicTracheal Smooth MuscleContraction0.17 µM[9]

Table 1: this compound Potency (EC50/pEC50) in Various Assays. This table provides a comparative overview of this compound's potency across different muscarinic receptor subtypes and assay systems.

Assay TypeCell LineZ'-FactorReference
Calcium FluxCHO-M1> 0.78[10]
Calcium FluxNPS Receptor Screen> 0.7[11]
AUR-TPO Inhibition-0.83 ± 0.04[12]

Table 2: Z'-Factor Values in this compound-Stimulated HTS Assays. The Z'-factor is a statistical indicator of assay quality, with values between 0.5 and 1.0 considered excellent for HTS.[13]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by this compound upon binding to Gq/11- and Gi/o-coupled muscarinic receptors.

Gq_Signaling_Pathway This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Gq_protein Gq/11 Protein M1_M3_M5->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Gi_protein Gi/o Protein M2_M4->Gi_protein activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

HTS Experimental Workflow for Antagonist Screening

The following diagram outlines a typical workflow for a high-throughput screen to identify antagonists of this compound-induced cellular responses.

HTS_Antagonist_Screening_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed Cells in Microplates Dye_Loading 2. Load Cells with Fluorescent Dye Cell_Culture->Dye_Loading Compound_Addition 3. Add Test Compounds (Potential Antagonists) Dye_Loading->Compound_Addition Carbachol_Stimulation 4. Stimulate with this compound (Agonist) Compound_Addition->Carbachol_Stimulation Data_Acquisition 5. Measure Cellular Response (e.g., Fluorescence) Carbachol_Stimulation->Data_Acquisition Z_Factor_Calc 6. Calculate Z'-Factor (Assay Quality Control) Data_Acquisition->Z_Factor_Calc Hit_Identification 7. Identify 'Hits' (Compounds Inhibiting Response) Z_Factor_Calc->Hit_Identification Dose_Response 8. Perform Dose-Response Studies on Hits Hit_Identification->Dose_Response IC50_Determination 9. Determine IC50 Values Dose_Response->IC50_Determination

Caption: HTS workflow for muscarinic receptor antagonist screening.

Experimental Protocols

Calcium Flux Assay for Antagonist Screening (FLIPR-based)

This protocol is designed for a 384-well format and is suitable for identifying antagonists of Gq-coupled muscarinic receptors.

Materials:

  • CHO or HEK293 cells stably expressing the muscarinic receptor of interest

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 384-well black-wall, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Test compounds (potential antagonists)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating:

    • One day prior to the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add 5 µL of the test compound dilutions to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • This compound Stimulation and Data Acquisition:

    • Prepare a this compound solution in assay buffer at a concentration that elicits a submaximal response (typically EC80).

    • Place the cell plate and the this compound plate into the FLIPR instrument.

    • Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.

    • The instrument will then add 12.5 µL of the this compound solution to each well.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.[1]

  • Data Analysis:

    • Determine the maximum fluorescence response for each well after this compound addition.

    • Normalize the data using wells with vehicle (0% inhibition) and a known antagonist (100% inhibition) as controls.

    • Calculate the Z'-factor for the assay plate to assess its quality. A Z'-factor ≥ 0.5 is generally considered acceptable.

    • Identify hits as compounds that inhibit the this compound-induced calcium response above a predefined threshold (e.g., >50% inhibition).

    • Perform dose-response analysis for the identified hits to determine their IC50 values.

GTPγS Binding Assay for Agonist and Antagonist Characterization

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation and is suitable for both Gi/o- and Gq/11-coupled receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor of interest

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • This compound

  • Test compounds

  • Scintillation cocktail

  • Glass fiber filter mats

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • Test compounds (for antagonist mode) or vehicle

      • Cell membranes (5-20 µg of protein per well)

      • GDP (10 µM)

      • This compound (for antagonist mode, at EC90 concentration; for agonist mode, in serial dilutions)

  • Initiation of Reaction:

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]

  • Scintillation Counting:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[15]

  • Data Analysis:

    • For agonist mode, plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine EC50 and Emax values.

    • For antagonist mode, determine the inhibition of this compound-stimulated [³⁵S]GTPγS binding by the test compounds and calculate their IC50 values.

IP-One HTRF Assay for Gq-Coupled Receptor Activation

This is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. It is a robust method for screening compounds targeting Gq-coupled receptors.[16]

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)

  • Cell culture medium

  • This compound

  • Test compounds

  • HTRF-compatible microplate reader

Protocol:

  • Cell Plating:

    • Seed cells in a 384-well white plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Addition and Stimulation:

    • Add test compounds to the wells.

    • Add this compound to stimulate the cells.

    • Incubate for 30-60 minutes at 37°C.[3]

  • Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's protocol.[17]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Determine the potency of agonists (EC50) or antagonists (IC50) from dose-response curves.

Conclusion

This compound is a versatile and indispensable tool for the high-throughput screening of compounds targeting muscarinic acetylcholine receptors. The choice of assay format depends on the specific receptor subtype and the desired endpoint. Calcium flux assays are well-suited for identifying modulators of Gq-coupled receptors, while GTPγS binding and cAMP assays are effective for both Gq- and Gi/o-coupled receptors. The IP-One assay provides a robust alternative for monitoring Gq-coupled receptor activation. By employing the detailed protocols and understanding the quantitative parameters outlined in these application notes, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutics.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Carbachol in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a cholinergic agonist that mimics the effects of acetylcholine, is a valuable tool in pharmacology for studying the contractile responses of smooth muscle. By binding to and activating muscarinic acetylcholine receptors, this compound initiates a signaling cascade that leads to muscle contraction. Establishing a dose-response curve for this compound is a fundamental experiment to characterize the potency (EC50) and efficacy (Emax) of this agonist on a specific smooth muscle tissue. These application notes provide a detailed protocol for conducting this experiment, from tissue preparation to data analysis, and offer insights into the underlying signaling mechanisms.

Key Signaling Pathways in this compound-Induced Smooth Muscle Contraction

This compound-induced smooth muscle contraction is primarily mediated by the activation of M2 and M3 muscarinic receptors, which are G-protein coupled receptors.[1][2] The activation of these receptors triggers two main signaling pathways:

  • The Gq/11 - PLC - IP3 Pathway: Upon this compound binding to M3 receptors, the associated Gq/11 protein activates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4]

  • The RhoA/Rho-kinase Pathway: this compound stimulation also activates the G12/13-RhoGEF-ROCK pathway.[3] This pathway, along with the DAG-activated Protein Kinase C (PKC), inhibits myosin light chain phosphatase (MLCP).[3] The inhibition of MLCP results in a sustained increase in the phosphorylation of myosin light chain, enhancing the calcium sensitivity of the contractile apparatus.[3]

The increase in intracellular Ca2+ concentration, coupled with the increased calcium sensitivity, leads to the phosphorylation of myosin light chain, actin-myosin cross-bridge cycling, and ultimately, smooth muscle contraction.

References

Application Notes and Protocols for Assessing Carbachol-Induced Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a cholinergic agonist, mimics the effects of acetylcholine on both muscarinic and nicotinic acetylcholine receptors.[1][2] Its stability against acetylcholinesterase-mediated hydrolysis makes it a potent tool for studying cholinergic signaling.[1] this compound primarily exerts its effects through G-protein coupled muscarinic receptors (M1-M5), initiating a cascade of intracellular signaling events.[1][3] These pathways are crucial in various physiological processes and are significant targets in drug discovery for conditions like glaucoma, and neurological disorders.[1][4]

This document provides detailed application notes and protocols for assessing the key signaling pathways activated by this compound.

Key this compound-Induced Signaling Pathways

This compound's binding to muscarinic receptors triggers several downstream signaling cascades, primarily dependent on the receptor subtype and the G-protein it couples to.

  • Gq/11 Pathway (Primarily M1, M3, M5 receptors): Activation of Gαq/11 proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][6] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][8]

  • Gi/o Pathway (Primarily M2, M4 receptors): Activation of Gαi/o proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] The βγ subunits of Gi/o can also modulate other effectors, including ion channels.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can activate the ERK1/2 (extracellular signal-regulated kinase) pathway through various mechanisms, often involving PKC, receptor tyrosine kinase transactivation, and Src family kinases.[7][11][12]

Visualization of this compound Signaling

This compound Signaling Pathways This compound-Induced Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 binds M2_M4 M2, M4 Receptors This compound->M2_M4 binds Gq_11 Gαq/11 M1_M3_M5->Gq_11 activates Gi_o Gαi/o M2_M4->Gi_o activates PLC PLC Gq_11->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Ca2_release->PKC co-activates Downstream Downstream Effects Ca2_release->Downstream Ras Ras PKC->Ras activates cAMP cAMP ATP->cAMP conversion (inhibited) cAMP->Downstream Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK1_2 ERK1/2 MEK->ERK1_2 activates ERK1_2->Downstream

Caption: this compound-induced signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data for this compound's activity in various signaling assays.

Table 1: this compound Potency (EC50/IC50) in Different Assays

Assay TypeReceptor/Cell LineThis compound PotencyReference
ContractionMouse Uterine Strips10 nM - 100 µM[13]
Intracellular Ca2+ ElevationCHO-M1 Cells1.7 µM[4]
Intracellular Ca2+ ElevationBovine Ciliary Myocytes0.05 - 10 µM[14]
Inositol Phosphate AccumulationTracheal Smooth Muscle2.0 µM[9]
Inositol Phosphate AccumulationRat Thalamus Slices44 µM
cAMP InhibitionTracheal Smooth Muscle15 nM[9]
[35S]GTPγS BindingRat Brainstem~10 µM - 1 mM[15]
Amylase ReleaseRat Parotid Acinar Cells0.1 µM - 100 µM[16]

Experimental Protocols

GTPγS Binding Assay for GPCR Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.[17][18]

GTP_gamma_S_Workflow GTPγS Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prep_membranes incubate Incubate Membranes with: - this compound (agonist) - GDP - [³⁵S]GTPγS prep_membranes->incubate stop_reaction Stop Reaction (e.g., rapid filtration) incubate->stop_reaction wash Wash to Remove Unbound [³⁵S]GTPγS stop_reaction->wash scintillation Measure Bound Radioactivity (Scintillation Counting) wash->scintillation analyze Analyze Data: - Basal vs. Stimulated Binding - Dose-Response Curves scintillation->analyze end End analyze->end

Caption: GTPγS binding assay workflow.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the muscarinic receptor of interest.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl, MgCl2, EGTA).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine protein concentration.

  • Assay:

    • In a microplate, add the following in order:

      • Assay buffer (containing MgCl2, NaCl, and EGTA).

      • GDP (to enhance the agonist-stimulated signal).

      • This compound at various concentrations.

      • Cell membranes.

    • Pre-incubate for a defined period at 30°C.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for an optimized time at 30°C with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).

    • Plot the specific binding as a function of this compound concentration to determine EC50 and Emax.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using fluorescent calcium indicators.[4][19]

Protocol:

  • Cell Preparation:

    • Plate cells expressing the target muscarinic receptor (e.g., CHO-M1 or HEK293-M1) in a black-walled, clear-bottom microplate.[4]

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the cell culture medium and add the dye loading buffer.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject this compound at various concentrations.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response or the area under the curve.

    • Plot the response against this compound concentration to generate a dose-response curve and determine the EC50.

Inositol Phosphate (IP3) Accumulation Assay

This assay quantifies the production of IP3, a key second messenger in the Gq/11 pathway.[9][20]

Protocol:

  • Cell Labeling and Stimulation:

    • Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with various concentrations of this compound for a defined period.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding a stop solution (e.g., ice-cold trichloroacetic acid or perchloric acid).

    • Neutralize the extracts.

  • Separation and Quantification:

    • Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography.

    • Elute the fractions and measure the radioactivity of each fraction using a scintillation counter.

    • Alternatively, use commercially available kits (e.g., HTRF or fluorescence polarization-based assays) for a higher throughput measurement of total inositol phosphates or specifically IP1 (as a surrogate for IP3 production).[20][21]

  • Data Analysis:

    • Express the results as the amount of radioactivity incorporated into the inositol phosphate fractions relative to the total lipid radioactivity.

    • Generate dose-response curves by plotting inositol phosphate accumulation against this compound concentration to determine the EC50.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, characteristic of M2 and M4 receptor activation.[9][22]

Protocol:

  • Cell Stimulation:

    • Plate cells expressing M2 or M4 receptors.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Co-stimulate the cells with forskolin (an adenylyl cyclase activator) and varying concentrations of this compound. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of this compound more readily detectable.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using one of several available methods:

      • Competitive Immunoassays (e.g., ELISA, HTRF, AlphaScreen): These assays use an antibody specific for cAMP and a labeled cAMP tracer. The signal is inversely proportional to the amount of cAMP in the sample.[23]

      • Bioluminescent Reporter Assays: These assays utilize engineered proteins that produce light in a cAMP-dependent manner.[22]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates from the standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.[11][24]

ERK_Phosphorylation_Workflow ERK1/2 Phosphorylation Assay Workflow start Start cell_culture Culture and Serum-Starve Cells start->cell_culture stimulate Stimulate with this compound (Time Course/Dose Response) cell_culture->stimulate lyse Lyse Cells in Buffer with Protease/Phosphatase Inhibitors stimulate->lyse quantify_protein Quantify Total Protein lyse->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer block Block Membrane transfer->block probe_primary Probe with Primary Antibodies (anti-pERK, anti-total ERK) block->probe_primary probe_secondary Probe with HRP-conjugated Secondary Antibody probe_primary->probe_secondary detect Detect with Chemiluminescent Substrate probe_secondary->detect analyze Analyze Band Intensity (Densitometry) detect->analyze end End analyze->end

Caption: Western blot workflow for ERK1/2 phosphorylation.

Protocol:

  • Cell Culture and Stimulation:

    • Culture cells to near confluency.

    • Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

    • Stimulate the cells with this compound for various times (for a time-course) or with various concentrations (for a dose-response).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the supernatant.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of p-ERK to total ERK.

    • Plot the fold-change in phosphorylation relative to the unstimulated control.

References

Troubleshooting & Optimization

troubleshooting carbachol instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbachol in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions in experimental settings.

Issue 1: Inconsistent or lower-than-expected experimental results.

Your experimental outcomes, such as the level of receptor activation or cellular response, are variable or weaker than anticipated. This could be due to the degradation of this compound in your stock or working solutions.

Possible Cause Troubleshooting Step Verification
Alkaline Hydrolysis This compound, an ester, is susceptible to hydrolysis, particularly at alkaline pH. The primary degradation product is choline, which has significantly lower activity at target receptors.1. Measure the pH of your stock and working solutions. If the pH is above 7, and particularly above 8, degradation is likely. 2. Perform a stability-indicating analysis. Use a validated analytical method, such as HPLC or ion chromatography, to quantify the concentration of this compound and detect the presence of choline.
Improper Storage Storing reconstituted this compound solutions at room temperature or for extended periods, even when refrigerated, can lead to degradation.1. Review your storage conditions. Reconstituted this compound solutions should be stored at 4°C.[1] 2. Check the age of your stock solution. Stock solutions are generally stable for up to 6 months at 4°C.[1]
Contamination Microbial or chemical contamination of your solutions could alter the pH or directly degrade this compound.1. Visually inspect your solutions for any signs of microbial growth (e.g., cloudiness). 2. Prepare fresh solutions using sterile technique and high-purity water and buffers.

Issue 2: Precipitate formation in the this compound solution.

You observe a precipitate in your this compound solution, either upon preparation or after storage.

Possible Cause Troubleshooting Step Verification
Low Solubility While this compound is highly soluble in water, using a buffer with low buffering capacity or at a pH where this compound is less stable might lead to precipitation, especially at high concentrations.1. Verify the solubility of this compound in your specific buffer system. This compound is soluble in water at 100 mg/mL.[1] 2. Ensure complete dissolution upon preparation by gentle warming or vortexing.
Interaction with Buffer Components Certain buffer components could potentially interact with this compound to form a less soluble salt.1. Prepare the this compound solution in ultrapure water first to ensure solubility before adding buffer concentrates. 2. If using a complex buffer, try a simpler buffer system (e.g., phosphate-buffered saline) to see if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is significantly accelerated under alkaline conditions (high pH) and results in the formation of choline and carbamic acid, the latter of which is unstable and decomposes.

Q2: How should I prepare and store my this compound stock solutions?

A2: this compound powder should be stored according to the manufacturer's instructions, typically at room temperature.[1] To prepare a stock solution, dissolve the this compound powder in a sterile, high-purity aqueous solvent (e.g., ultrapure water or a suitable buffer). Following reconstitution, it is recommended to store the stock solution at 4°C, where it can be stable for up to 6 months.[1] For long-term storage (months to years), some sources suggest storing at -20°C.

Q3: At what pH is this compound most stable?

A3: this compound is most stable in acidic to neutral aqueous solutions. As the pH increases above neutral, the rate of hydrolysis increases. Aqueous solutions are most stable to autoclaving when buffered to pH 3.5.

Q4: Can I autoclave my this compound solution?

A4: While aqueous solutions of this compound are generally stable to heating, autoclaving unbuffered solutions can lead to up to 5% decomposition. This decomposition can increase the pH of the solution. If autoclaving is necessary, it is recommended to use a buffered solution, ideally at a pH of 3.5, to minimize degradation.

Q5: What analytical methods can I use to assess the stability of my this compound solution?

A5: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (in this case, this compound) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and reliable method. Ion chromatography can also be used to separate and quantify this compound and its primary degradation product, choline.

Data Presentation

Table 1: Illustrative Hydrolysis Rate Constants for a Generic Ester

pHTemperature (°C)Apparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t½)
5.0251.0 x 10⁻⁷~80 days
7.0251.0 x 10⁻⁶~8 days
8.0251.0 x 10⁻⁵~19 hours
9.0251.0 x 10⁻⁴~1.9 hours
7.0373.0 x 10⁻⁶~2.7 days
8.0373.0 x 10⁻⁵~6.4 hours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., the HPLC method described below).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is typically required. A DAD can be used to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

Visualizations

Carbachol_Signaling_Pathway This compound This compound M_Receptor Muscarinic Receptors (M1, M3, M5) This compound->M_Receptor Binds to N_Receptor Nicotinic Receptor This compound->N_Receptor Binds to Gq_Protein Gq Protein M_Receptor->Gq_Protein Activates Ion_Channel Ion Channel N_Receptor->Ion_Channel Opens PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response1 Cellular Response Ca_Release->Cell_Response1 PKC->Cell_Response1 Ion_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Cell_Response2 Cellular Response Depolarization->Cell_Response2 Troubleshooting_Workflow Start Inconsistent Experimental Results Check_pH Check pH of Solution Start->Check_pH pH_High pH > 7? Check_pH->pH_High Degradation_Suspected Alkaline Hydrolysis Suspected pH_High->Degradation_Suspected Yes Check_Storage Review Storage Conditions & Age pH_High->Check_Storage No Analyze_Solution Perform Stability- Indicating Analysis (e.g., HPLC) Degradation_Suspected->Analyze_Solution Improper_Storage Improper Storage? Check_Storage->Improper_Storage Improper_Storage->Check_pH No Prepare_Fresh Prepare Fresh Solution Using Good Practices Improper_Storage->Prepare_Fresh Yes End Problem Resolved Prepare_Fresh->End Confirm_Degradation Confirm Degradation & Quantify Choline Analyze_Solution->Confirm_Degradation

References

minimizing off-target effects of carbachol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of carbachol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues encountered during experiments with this cholinergic agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as carbamylcholine, is a non-selective cholinergic agonist that mimics the effects of acetylcholine (ACh).[1][2] It is a quaternary ammonium compound that is resistant to degradation by acetylcholinesterase, giving it a longer duration of action compared to ACh.[2] this compound's primary targets are the two main classes of cholinergic receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[1][2]

Q2: What is the difference between on-target and off-target effects of this compound?

  • On-target effects are the desired physiological or cellular responses mediated by the specific cholinergic receptor subtype you are investigating in your experimental model.

  • Off-target effects are any other responses caused by this compound binding to other cholinergic receptor subtypes (muscarinic or nicotinic) present in your system, or in rare cases, to other unintended molecular targets.[3] These can confound experimental results and lead to misinterpretation of data.

Q3: How can I minimize the nicotinic off-target effects when I am studying muscarinic receptor function?

To isolate muscarinic receptor effects, it is recommended to use a specific nicotinic acetylcholine receptor antagonist. Mecamylamine and tubocurarine are commonly used antagonists for this purpose. Co-incubation of your experimental system with one of these antagonists prior to this compound application can effectively block the nicotinic receptor-mediated responses.

Q4: How can I minimize the muscarinic off-target effects when I am studying nicotinic receptor function?

Similarly, to focus on nicotinic receptor activity, a muscarinic acetylcholine receptor antagonist should be used. Atropine is a potent, non-selective muscarinic antagonist that can be used to block most muscarinic effects.[4][5] For subtype-specific blockade, selective antagonists are available (see Table 2).

Q5: My cells or tissues are showing a diminished response to repeated this compound application. What is happening?

This phenomenon is likely due to receptor desensitization and internalization.[6][7][8][9][10] Prolonged exposure to an agonist like this compound can lead to the phosphorylation of the receptor, uncoupling from its signaling pathway, and subsequent removal from the cell surface (internalization).[6][7][8] To mitigate this, consider using shorter incubation times, lower concentrations of this compound, or allowing for washout periods between applications to permit receptor resensitization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in experimental results 1. Inconsistent this compound concentration. 2. Off-target effects from unintended receptor activation. 3. Cell culture heterogeneity or passage number effects.1. Prepare fresh this compound solutions for each experiment and verify the concentration. 2. Use selective antagonists to block off-target receptor subtypes (see Tables 2 & 3). 3. Standardize cell culture conditions, use a consistent passage number, and ensure a homogenous cell population.
No response or a very weak response to this compound 1. Low expression of the target receptor in the experimental model. 2. Degraded this compound solution. 3. Receptor desensitization due to prolonged pre-incubation or high basal cholinergic activity.1. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. 2. Prepare fresh this compound solutions. 3. Minimize pre-incubation times and ensure thorough washout of any previous cholinergic compounds.
Unexpected or paradoxical effects observed 1. Activation of a different receptor subtype with opposing downstream effects. 2. Non-cholinergic, off-target effects at high concentrations. 3. Desensitization of an inhibitory receptor pathway.1. Use a panel of selective antagonists to identify the receptor subtype responsible for the unexpected effect. 2. Perform a dose-response curve to ensure you are using a concentration within the selective range for your target receptor. 3. Investigate the time-course of the response to identify potential desensitization events.
Difficulty in reproducing results from the literature 1. Differences in experimental conditions (e.g., cell line, tissue source, temperature, buffer composition). 2. Different salt form or purity of this compound used.1. Carefully replicate the experimental conditions reported in the literature. 2. Ensure the use of high-purity this compound and note the specific salt form used.

Quantitative Data Summary

Table 1: this compound Potency (EC50/pEC50) at Cholinergic Receptors

Receptor SubtypeTissue/Cell LinePotency (EC50 or pEC50)Reference(s)
Muscarinic
M1RatpEC50: 5.8[11]
M2Guinea-pig ileumpEC50: 5.12[12]
M3Human colon circular muscleEC50: 11.7 µM[13]
M3Human colon longitudinal muscleEC50: 12.6 µM[13]
M3Human urinary bladderpEC50: 6.51[14]
Nicotinic
Frog rectus abdominisFrogEC50: 1.98 µM[15]

Table 2: pA2 Values of Muscarinic Antagonists against this compound-Induced Responses

AntagonistReceptor SelectivityTissue/PreparationpA2 ValueReference(s)
AtropineNon-selectiveGuinea-pig olfactory cortex8.9[4]
AtropineNon-selectiveRat rectum8.86[5]
PirenzepineM1 selectiveGuinea-pig olfactory cortex7.9[4]
PirenzepineM1 selectiveRat rectum7.21[5]
MethoctramineM2 selectiveGuinea-pig ileum8.1[12]
4-DAMPM3 selectiveHuman colon circular muscle9.41[13]
4-DAMPM3 selectiveRat rectum8.26[5]
GallamineM2 selective (allosteric)Rat rectum5.96[5]

Table 3: Common Nicotinic Antagonists for Mitigating Off-Target Effects

AntagonistReceptor Subtype(s) BlockedCommon Experimental Use
MecamylamineGanglionic (α3β4) and CNS (α4β2, α7) nAChRsBlocking central and autonomic nicotinic responses.
TubocurarineMuscle-type (α1)2βγδ and ganglionic nAChRsPrimarily for blocking neuromuscular junction transmission.
HexamethoniumGanglionic nAChRsBlocking autonomic ganglia transmission.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Curve for this compound-Induced Muscle Contraction

This protocol describes the generation of a cumulative concentration-response curve for this compound in an isolated smooth muscle preparation (e.g., guinea-pig ileum or tracheal strips).

Materials:

  • Isolated tissue preparation (e.g., guinea-pig ileum)

  • Organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • This compound stock solution

  • Selective antagonists (optional)

Procedure:

  • Mount the isolated tissue in the organ bath under a resting tension (e.g., 1g) and allow it to equilibrate for at least 60 minutes, with regular washing every 15 minutes.[14]

  • Obtain a baseline recording of the tissue's contractile activity.

  • Add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 1 nM to 100 µM). Allow the response to each concentration to reach a plateau before adding the next concentration.[14]

  • To investigate the effect of an antagonist, pre-incubate the tissue with the antagonist for a set period (e.g., 30-60 minutes) before constructing the this compound concentration-response curve.

  • Data Analysis: Plot the contractile response (as a percentage of the maximum response) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum effect (Emax).

Protocol 2: Calcium Imaging of this compound-Induced Intracellular Calcium Mobilization

This protocol outlines the measurement of intracellular calcium ([Ca2+]i) changes in cultured cells in response to this compound stimulation.

Materials:

  • Cultured cells expressing the target cholinergic receptor

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

  • This compound stock solution

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)

Procedure:

  • Seed the cells on a suitable imaging plate or coverslip and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM in HBSS for 30-60 minutes at 37°C).

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the dye.

  • Acquire a baseline fluorescence reading for a few minutes to establish a stable baseline.

  • Add this compound at the desired concentration and continue to record the fluorescence signal over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.[16]

  • Data Analysis: Quantify the change in fluorescence intensity over time. The peak fluorescence intensity is typically used as a measure of the magnitude of the calcium response. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the [Ca2+]i.

Protocol 3: Radioligand Binding Assay to Determine this compound's Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled antagonist with high affinity for the receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors)

  • This compound solutions of varying concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.

  • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like atropine).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50 of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

Carbachol_Signaling_Pathways cluster_muscarinic Muscarinic Receptor Activation (M1, M3, M5) cluster_nicotinic Nicotinic Receptor Activation Carbachol_M This compound M_Receptor M1/M3/M5 Receptor Carbachol_M->M_Receptor binds Gq Gq/11 M_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response_M Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_M PKC->Cellular_Response_M Carbachol_N This compound N_Receptor Nicotinic Receptor (Ligand-gated ion channel) Carbachol_N->N_Receptor binds Ion_Influx Na⁺/Ca²⁺ Influx N_Receptor->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_N Cellular Response (e.g., Neuronal Excitation, Muscle Contraction) Depolarization->Cellular_Response_N

Caption: Signaling pathways activated by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Define_Objective Define Experimental Objective (e.g., study M3 receptor function) Select_Model Select Appropriate Model (e.g., cell line, isolated tissue) Define_Objective->Select_Model Choose_Assay Choose Primary Assay (e.g., contraction, Ca²⁺ imaging) Select_Model->Choose_Assay Prepare_Reagents Prepare Reagents (fresh this compound, antagonists) Choose_Assay->Prepare_Reagents Perform_Assay Perform Primary Assay with Dose-Response of this compound Prepare_Reagents->Perform_Assay Control_Groups Include Control Groups (vehicle, antagonists alone) Perform_Assay->Control_Groups Analyze_Data Analyze Dose-Response Data (EC₅₀, Eₘₐₓ) Perform_Assay->Analyze_Data Control_Groups->Analyze_Data Compare_Results Compare with/without Antagonists Analyze_Data->Compare_Results Interpret_Findings Interpret On-Target vs. Off-Target Effects Compare_Results->Interpret_Findings

Caption: General experimental workflow for studying this compound's effects.

Troubleshooting_Logic Start Unexpected Result Check_Reagents Are reagents fresh and correct concentration? Start->Check_Reagents Check_Model Is the experimental model validated? Check_Reagents->Check_Model Yes Solution_Reagents Solution: Prepare fresh reagents Check_Reagents->Solution_Reagents No Consider_Off_Target Could it be an off-target effect? Check_Model->Consider_Off_Target Yes Solution_Model Solution: Validate model (e.g., receptor expression) Check_Model->Solution_Model No Check_Desensitization Is receptor desensitization a possibility? Consider_Off_Target->Check_Desensitization No Solution_Off_Target Solution: Use selective antagonists Consider_Off_Target->Solution_Off_Target Yes Solution_Desensitization Solution: Modify protocol (e.g., shorter incubation) Check_Desensitization->Solution_Desensitization Yes

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Overcoming Carbachol Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carbachol resistance in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a cholinergic agonist that mimics the effects of acetylcholine (ACh) on both muscarinic and nicotinic acetylcholine receptors. Unlike acetylcholine, this compound is resistant to hydrolysis by acetylcholinesterase, leading to a more prolonged action.[1][2][3] Upon binding to muscarinic receptors, which are G-protein coupled receptors (GPCRs), this compound can activate various signaling pathways. For instance, stimulation of M1 and M3 receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]

Q2: What are the common signs of this compound resistance in my cell line?

The primary indication of this compound resistance is a diminished or absent cellular response to this compound application. This can manifest as:

  • A rightward shift in the dose-response curve, requiring higher concentrations of this compound to achieve the same effect.

  • A decrease in the maximal response (Emax) to this compound.

  • Complete loss of a previously observed response, such as calcium mobilization or smooth muscle contraction.

Q3: What are the primary molecular mechanisms behind this compound resistance?

This compound resistance, often a form of agonist-induced desensitization, is a protective mechanism to prevent overstimulation of the cell. The key mechanisms include:

  • Receptor Phosphorylation: Prolonged agonist exposure can lead to phosphorylation of the muscarinic receptor by G-protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKA and PKC.[6] This phosphorylation can uncouple the receptor from its G-protein, attenuating downstream signaling.[6]

  • Receptor Internalization: Following phosphorylation, the receptor can be targeted for internalization via clathrin-coated pits.[7] This process removes the receptors from the cell surface, making them unavailable for further stimulation by this compound.[7][8]

  • Receptor Downregulation: With chronic agonist exposure, internalized receptors may be targeted for lysosomal degradation instead of being recycled back to the cell surface. This leads to a net loss of total receptor number.[7]

  • G-Protein Uncoupling: Even without receptor internalization, modifications to the receptor or G-protein can prevent their effective interaction, leading to a loss of signal transduction.

  • Second Messenger Degradation: Increased activity of enzymes like phosphodiesterases (PDEs), which degrade second messengers like cAMP and cGMP, can dampen the cellular response to this compound.[9][10]

Troubleshooting Guide

Problem: My cells have stopped responding to this compound.

Below are potential causes and troubleshooting steps to address a lack of cellular response to this compound.

Initial Checks
  • Reagent Integrity:

    • This compound Solution: Prepare fresh this compound solutions. This compound is stable, but repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation.

    • Cell Culture Medium and Supplements: Ensure the quality of your cell culture medium, serum, and any other supplements. Changes in media components can sometimes affect cellular responsiveness.

  • Cell Health and Culture Conditions:

    • Cell Viability: Confirm that your cells are healthy and viable using a method like trypan blue exclusion.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.

    • Confluency: Plate cells at a consistent density. Overconfluency or underconfluency can alter cellular signaling.

Addressing Mechanistic Causes of Resistance

If initial checks do not resolve the issue, consider the following targeted approaches based on the underlying mechanisms of resistance.

1. Receptor Desensitization/Internalization

  • Hypothesis: Prolonged or repeated exposure to this compound has led to receptor desensitization and internalization.

  • Troubleshooting Steps:

    • Agonist Washout and Recovery: After an initial this compound stimulation, thoroughly wash the cells with fresh, agonist-free medium and allow them to recover for a period (e.g., 1-24 hours) before restimulating. This can allow for receptor dephosphorylation and recycling to the cell surface.[7]

    • Use of Antagonists: In some experimental designs, pre-treatment with a low concentration of a competitive muscarinic antagonist (e.g., atropine) can prevent desensitization before the addition of this compound. The antagonist should then be washed out before this compound stimulation.

    • Optimize Agonist Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to elicit a response. This can minimize the extent of desensitization.

2. G-Protein Uncoupling

  • Hypothesis: The muscarinic receptors are present on the cell surface but are unable to effectively couple to their downstream G-proteins.

  • Troubleshooting Steps:

    • Direct G-Protein Activation: Use a direct G-protein activator (e.g., NaF or GTPγS in permeabilized cells) to bypass the receptor and determine if the downstream signaling pathway is intact.

    • Modulate G-Protein Function: Some studies suggest that the lipid environment of the cell membrane can influence G-protein coupling. While challenging to directly manipulate, be mindful of any changes in cell culture that might affect membrane composition.

3. Altered Second Messenger Signaling

  • Hypothesis: The signaling cascade downstream of G-protein activation is compromised, for example, by increased phosphodiesterase (PDE) activity.

  • Troubleshooting Steps:

    • Phosphodiesterase Inhibition: Pre-incubate cells with a broad-spectrum PDE inhibitor (e.g., IBMX) or a specific PDE inhibitor to prevent the breakdown of cAMP or cGMP, which can potentiate the this compound response in some systems.[11] The choice of PDE inhibitor will depend on the specific signaling pathway involved.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's interaction with muscarinic receptors in various cell lines and tissues.

Table 1: this compound Binding Affinities (Kd) and EC50/pD2 Values

Cell Line/TissueReceptor Subtype(s)ParameterValueReference(s)
Porcine Fundic Smooth MuscleM2Kd (high affinity)164 nM[12]
Kd (low affinity)18.2 µM[12]
Porcine Fundic MucosaM2Kd17 µM[12]
Guinea-Pig HeartMuscarinicpD2 (right atria)5.38[13]
pD2 (left atria)5.80[13]
Rabbit Ciliary Body Smooth MuscleMuscarinicpA24.53[14]
Rat Neostriatal NeuronsM1Ki (high affinity)6.5 µM[5]
Ki (low affinity)147 µM[5]
EC50 (IP formation)37 µM[5]
CHO-m1 cellsM1EC50 (desensitization)8.2 µM[15]

Table 2: this compound-Induced Cellular Responses

Cell LineResponse MeasuredThis compound ConcentrationObservationReference(s)
PC1222Na+ uptake (desensitization)1 mMt1/2 = 0.78 min[16]
22Na+ uptake (inactivation)1 mMt1/2 = 14.7 min[16]
T84K+ current100 µMPeak current of 618 ± 51 pA[17]
Mucin release1 mMStimulation of release[18]
Inositol monophosphate0.3 mM14-fold increase[4]
Human Granulosa-Lutein CellsIntracellular Ca2+10 nM - 1.1 µMDose-dependent increase[19]
Rabbit Iris Smooth MuscleIP3 accumulation5 µM16% increase[20]

Experimental Protocols

Intracellular Calcium Measurement using Fura-2 AM

This protocol is adapted for measuring this compound-induced changes in intracellular calcium concentration.

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Wash cells once with HBSS. c. Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C. d. Wash cells twice with HBSS to remove extracellular dye.

  • Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Continuously perfuse with HBSS. c. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. d. Perfuse the cells with the desired concentration of this compound in HBSS. e. Record the changes in fluorescence intensity over time.

  • Data Analysis: a. Calculate the ratio of fluorescence intensities at 340 nm and 380 nm (F340/F380). b. The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin and EGTA to determine the minimum and maximum ratios.

Inositol Trisphosphate (IP3) Accumulation Assay

This protocol outlines a method for measuring this compound-stimulated IP3 production.

Materials:

  • Cells cultured in 6-well plates

  • myo-[3H]inositol

  • Serum-free medium

  • LiCl solution

  • Perchloric acid (PCA)

  • KOH/HEPES solution

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling: a. Plate cells in 6-well plates. b. When cells are near confluency, replace the medium with serum-free medium containing myo-[3H]inositol (1-2 µCi/ml) and incubate for 24-48 hours.

  • Stimulation: a. Wash the cells with serum-free medium. b. Pre-incubate the cells with a LiCl-containing buffer (e.g., 10 mM LiCl) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. c. Add this compound at the desired concentration and incubate for the desired time (e.g., 30 minutes).

  • Extraction: a. Aspirate the medium and add ice-cold 0.5 M PCA. b. Incubate on ice for 30 minutes. c. Scrape the cells and transfer the extract to a microfuge tube. d. Centrifuge to pellet the precipitate. e. Neutralize the supernatant with KOH/HEPES solution.

  • Chromatographic Separation: a. Apply the neutralized supernatant to a Dowex AG1-X8 column. b. Wash the column with water to remove free inositol. c. Elute the inositol phosphates with increasing concentrations of ammonium formate.

  • Quantification: a. Collect the eluate fractions. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.

Muscarinic Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

  • Cell membrane preparation expressing muscarinic receptors

  • Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: a. In a 96-well plate, add assay buffer, a fixed concentration of [3H]NMS (typically near its Kd), and varying concentrations of unlabeled this compound. b. For total binding, add only [3H]NMS and buffer. c. For non-specific binding, add [3H]NMS and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Incubation: a. Add the cell membrane preparation to each well to initiate the binding reaction. b. Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Harvesting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site or two-site competition model to determine the Ki (inhibition constant) for this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling and Desensitization Pathway

Carbachol_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound mAChR Muscarinic Receptor (mAChR) This compound->mAChR Binds Gq Gq mAChR->Gq Activates Arrestin β-Arrestin mAChR->Arrestin Binds after phosphorylation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2+ PKC->mAChR Phosphorylates (Desensitization) GRK GRK GRK->mAChR Phosphorylates (Desensitization) Internalization Internalization Arrestin->Internalization Promotes

Caption: this compound signaling pathway leading to calcium release and mechanisms of desensitization.

Experimental Workflow for Investigating this compound Resistance

Troubleshooting_Workflow Start Start: No/Reduced Response to this compound InitialChecks Initial Checks: - Reagent Integrity - Cell Health - Culture Conditions Start->InitialChecks Desensitization Test for Desensitization? InitialChecks->Desensitization Washout Agonist Washout & Recovery Desensitization->Washout Yes GProtein Test G-Protein Coupling? Desensitization->GProtein No ResponseRestored1 Response Restored Washout->ResponseRestored1 DirectActivation Direct G-Protein Activation GProtein->DirectActivation Yes SecondMessenger Investigate Second Messenger Signaling? GProtein->SecondMessenger No DownstreamResponse Downstream Response Intact DirectActivation->DownstreamResponse PDEInhibition Phosphodiesterase Inhibition SecondMessenger->PDEInhibition Yes FurtherInvestigation Further Investigation: - Receptor Expression Levels - Alternative Pathways SecondMessenger->FurtherInvestigation No ResponsePotentiated Response Potentiated PDEInhibition->ResponsePotentiated

Caption: A logical workflow for troubleshooting this compound resistance in cell lines.

References

Technical Support Center: Optimizing Carbachol Delivery for Sustained In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo carbachol administration. The focus is on achieving sustained effects through optimized delivery methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving sustained in vivo effects with this compound?

A1: The primary challenges include:

  • Short Half-Life: this compound is not easily metabolized by cholinesterase, leading to a longer duration of action compared to acetylcholine. However, for sustained effects over days or weeks, its half-life is still a limiting factor.[1]

  • Receptor Desensitization: Continuous or repeated administration of this compound can lead to the desensitization of both muscarinic and nicotinic acetylcholine receptors.[2][3][4] This can manifest as a diminished response to the drug over time.

  • Systemic Side Effects: this compound is a non-selective cholinergic agonist, meaning it activates both muscarinic and nicotinic receptors throughout the body.[1][5][6] This can lead to a range of dose-dependent side effects, including changes in blood pressure, heart rate, and gastrointestinal motility.[7][8]

  • Delivery Method Limitations: Traditional methods like repeated injections can cause stress to the animal and result in fluctuating drug levels.

Q2: What are the recommended methods for sustained in vivo delivery of this compound?

A2: For sustained delivery, the following methods are recommended:

  • Osmotic Pumps: These are miniature, implantable pumps that provide continuous and controlled delivery of a drug for up to four weeks.[9] They can be implanted subcutaneously or intraperitoneally for systemic administration or attached to a catheter for targeted delivery.[9]

  • Controlled-Release Formulations: While less common for this compound in a research setting, formulating this compound into a slow-release matrix (e.g., hydrogels, nanoparticles) can potentially prolong its in vivo effects.[10]

Q3: How does this compound activate its target receptors?

A3: this compound is a cholinomimetic drug that binds to and activates both muscarinic and nicotinic acetylcholine receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine.[1][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Diminished or absent response to this compound over time. Receptor desensitization due to continuous high-dose exposure.[2][3][4]- Optimize Dose: Conduct a dose-response study to determine the minimum effective dose that achieves the desired effect without causing rapid desensitization.[7][11] - Intermittent Dosing: If using a delivery method that allows for it, consider an intermittent dosing schedule to allow for receptor resensitization. - Alternative Agonists: In some cases, switching to a more selective muscarinic or nicotinic agonist may be beneficial.
Significant systemic side effects (e.g., cardiovascular changes, excessive salivation). The dose of this compound is too high, leading to widespread activation of cholinergic receptors.[7][8]- Dose Reduction: Lower the concentration of this compound being administered. - Targeted Delivery: Utilize a catheter with an osmotic pump to deliver this compound directly to the target tissue or organ, minimizing systemic exposure.[9]
Inconsistent or unexpected behavioral or physiological responses. - Off-target effects: this compound's non-selective nature can lead to activation of multiple signaling pathways.[12][13] - Animal Stress: Repeated handling and injections can induce stress, which may confound experimental results.- Selective Antagonists: Use selective muscarinic or nicotinic antagonists to block off-target effects and isolate the desired pathway. - Use of Osmotic Pumps: Employ osmotic pumps for continuous, stress-free delivery.[9]
Precipitation of this compound in the delivery vehicle. - Solubility Issues: The concentration of this compound may exceed its solubility in the chosen vehicle. - Vehicle Incompatibility: The chosen solvent may not be compatible with this compound.- Vehicle Selection: Ensure the chosen vehicle is compatible with this compound and the internal components of the delivery device (e.g., osmotic pump).[14] Saline is a common vehicle. - Solubility Testing: Perform solubility tests at the intended storage and physiological temperatures.
Osmotic pump failure or incorrect delivery rate. - Improper Pump Priming: Failure to prime the pump can result in a delay in drug delivery.[14] - Air Bubbles in the Pump: Air bubbles can affect the delivery rate. - Pump Damage: Physical damage to the pump during implantation.- Follow Priming Protocol: Adhere to the manufacturer's instructions for pump priming.[14] - Careful Filling: Fill the pump carefully to avoid introducing air bubbles.[14] - Aseptic Surgical Technique: Use proper surgical techniques to implant the pump without causing damage.[9]

Experimental Protocols

Osmotic Pump Implantation for Sustained this compound Delivery

This protocol provides a general guideline for the subcutaneous implantation of an osmotic pump in a rodent model. Specific details may need to be adapted based on the animal model and experimental goals.

Materials:

  • ALZET® Osmotic Pump (model appropriate for the desired duration and delivery rate)[15]

  • This compound solution of the desired concentration in a sterile vehicle (e.g., saline)[15]

  • Sterile surgical instruments

  • Anesthetic

  • Analgesic

  • Clippers and disinfectant for the surgical site

  • Sutures or wound clips

Procedure:

  • Pump Preparation:

    • Under aseptic conditions, fill the osmotic pump with the prepared this compound solution using the provided filling tube.[14]

    • Ensure no air bubbles are trapped inside the pump.[14]

    • If immediate delivery is required, prime the pump according to the manufacturer's instructions.[14]

  • Animal Preparation:

    • Anesthetize the animal using an approved anesthetic protocol.

    • Administer a pre-operative analgesic.

    • Shave the fur from the surgical site (typically the back, between the shoulder blades).

    • Disinfect the surgical site with an appropriate antiseptic.

  • Surgical Implantation:

    • Make a small incision in the skin.

    • Using a hemostat, create a subcutaneous pocket by blunt dissection.

    • Insert the filled osmotic pump into the pocket, with the delivery portal first.

    • Ensure the pump is positioned comfortably and is not putting pressure on any vital structures.

    • Close the incision with sutures or wound clips.

  • Post-operative Care:

    • Monitor the animal closely until it has fully recovered from anesthesia.

    • Administer post-operative analgesics as prescribed.

    • Check the incision site daily for signs of infection or inflammation.

    • The pump will deliver the this compound solution continuously at a predetermined rate.

    • At the end of the study, the pump should be explanted.[9]

Quantitative Data

Table 1: Example this compound Concentrations and Observed In Vivo Effects

Animal ModelDelivery MethodThis compound Concentration/DoseObserved EffectReference
CatIntracerebroventricular InjectionED50: 0.008 mg (fighting), 0.018 mg (biting), 0.047 mg (convulsions)Dose-dependent aggressive behaviors and convulsions.[7]
RatIntra-hippocampal Microinfusion1 µMIncreased power of hippocampal theta activity.
RatIntra-hippocampal Microinfusion2-5 µMDecreased power of hippocampal theta activity.
MouseBath application on brain slices50 µMIncreased frequency of spontaneous inhibitory postsynaptic currents in dorsal raphe serotonin neurons.[16]
MouseBath application on brain slices100 µMGeneration of extracellularly recorded field events (oscillations) in the hippocampus.[17]

Visualizations

Signaling Pathways

This compound exerts its effects by activating two main types of acetylcholine receptors: muscarinic and nicotinic receptors. Each receptor type is coupled to distinct intracellular signaling cascades.

Carbachol_Signaling_Pathways This compound This compound mAChR Muscarinic Acetylcholine Receptors (mAChRs) (G-protein coupled) This compound->mAChR nAChR Nicotinic Acetylcholine Receptors (nAChRs) (Ligand-gated ion channels) This compound->nAChR Gq_11 Gq/11 mAChR->Gq_11 M1, M3, M5 Gi_o Gi/o mAChR->Gi_o M2, M4 Ion_influx Na+/Ca2+ Influx nAChR->Ion_influx PLC Phospholipase C (PLC) Gq_11->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_response1 Cellular Response (e.g., smooth muscle contraction) cAMP_decrease->Cellular_response1 Ca_release->Cellular_response1 PKC_activation->Cellular_response1 Depolarization Membrane Depolarization Ion_influx->Depolarization Cellular_response2 Cellular Response (e.g., neuronal excitation) Depolarization->Cellular_response2 Experimental_Workflow start Start dose_selection Dose-Response Study (Determine optimal this compound concentration) start->dose_selection pump_prep Osmotic Pump Preparation (Filling and Priming) dose_selection->pump_prep surgery Surgical Implantation of Osmotic Pump (Subcutaneous or targeted) pump_prep->surgery monitoring In Vivo Monitoring (Behavioral, physiological, etc.) surgery->monitoring data_collection Data Collection and Analysis monitoring->data_collection explantation Pump Explantation and Tissue Collection (optional) data_collection->explantation end End explantation->end

References

Technical Support Center: Identifying and Mitigating Carbachol-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of carbachol-induced cytotoxicity experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it induce cytotoxicity?

This compound is a cholinergic agonist that mimics the effects of acetylcholine. It can induce cytotoxicity, a form of cell death, primarily through the activation of muscarinic acetylcholine receptors (mAChRs) on the cell surface. This activation triggers a cascade of intracellular events, leading to apoptosis (programmed cell death).

2. What is the dual role of this compound in cell viability?

This compound can have opposing effects on cell viability depending on the duration of exposure. Short-term treatment (typically less than 10 hours) can promote cell proliferation, while long-term exposure (e.g., 20 hours or more) tends to be cytotoxic.[1] It is crucial to consider this biphasic nature when designing experiments.

3. Which signaling pathways are involved in this compound-induced cytotoxicity?

The primary pathway involves the activation of Gq-coupled muscarinic receptors (M3 and M5), leading to an increase in intracellular calcium levels.[2] This sustained elevation in calcium can trigger the intrinsic pathway of apoptosis. Key events include the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the subsequent activation of a caspase cascade, ultimately leading to cell death.

4. How can I mitigate this compound-induced cytotoxicity in my experiments?

The most common method to mitigate this compound's cytotoxic effects is to use a muscarinic receptor antagonist, such as atropine.[2] Atropine competitively binds to muscarinic receptors, preventing this compound from activating them and initiating the cytotoxic signaling cascade. The concentration of atropine required will depend on the concentration of this compound used.

5. What are the typical concentrations of this compound used to induce cytotoxicity?

The effective concentration of this compound can vary significantly depending on the cell line and incubation time. Generally, concentrations in the micromolar (µM) range are used. For example, in some cell lines, an EC50 (half-maximal effective concentration) for this compound-induced effects can be around 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause 1: Inconsistent cell health and density.

    • Solution: Ensure a consistent cell seeding density across all wells. Cells should be in the logarithmic growth phase and have high viability (>90%) before starting the experiment.

  • Possible Cause 2: Uneven compound distribution.

    • Solution: After adding this compound or other reagents, mix the plate gently by tapping the sides or using a plate shaker to ensure even distribution in the wells.

  • Possible Cause 3: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compounds and affect cell viability. Fill the outer wells with sterile PBS or media.

  • Possible Cause 4: Bubbles in the wells.

    • Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be removed with a sterile pipette tip. Bubbles can interfere with absorbance or fluorescence readings.[3]

Problem 2: No significant cytotoxicity observed even at high this compound concentrations.
  • Possible Cause 1: Low or no expression of muscarinic receptors.

    • Solution: Verify the expression of muscarinic receptors (particularly M3) in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence. If the expression is low, consider using a different cell line or a transient transfection to express the receptor.

  • Possible Cause 2: Incorrect incubation time.

    • Solution: As this compound's effects are time-dependent, a short incubation period may only induce proliferation. Increase the incubation time (e.g., 24, 48, or 72 hours) to allow for the cytotoxic effects to manifest.[1]

  • Possible Cause 3: this compound degradation.

    • Solution: While this compound is relatively stable, reconstituted stock solutions should be stored properly (at 4°C for up to 6 months).[4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.

Problem 3: Unexpected cell morphology changes.
  • Possible Cause 1: Sub-lethal cytotoxic effects.

    • Solution: At concentrations below the threshold for overt cytotoxicity, this compound can still induce cellular stress, leading to changes in morphology such as cell shrinkage, rounding, or the formation of extensions.[5] These can be early signs of apoptosis. Document these changes with microscopy and correlate them with cytotoxicity data.

  • Possible Cause 2: Contamination.

    • Solution: Rule out microbial contamination by regularly checking the culture medium for cloudiness and examining the cells under high magnification for any signs of bacteria or fungi.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-induced cytotoxicity.

Table 1: this compound EC50/IC50 Values in Different Experimental Systems

Cell Line/TissueAssay/EndpointEC50/IC50 (µM)Incubation TimeReference
SH-SY5Y NeuroblastomaCa2+ Mobilization~50Not specified[1]
SH-SY5Y Neuroblastoma (w/ GTPγS)Ca2+ Mobilization0.25Not specified[1]
Rat Cerebral Cortex SlicesPhosphoinositide Breakdown23Not specified
Rat Hippocampal SlicesPhosphoinositide Breakdown23Not specified
Guinea-pig Ileal Smooth MuscleCationic Conductance~7.6Not specified[6]
Human Ciliary MuscleContraction~110 minutes[7]

Table 2: Effect of Atropine on this compound's Potency

Tissue/Cell SystemParameter MeasuredThis compound EC50 (µM)This compound EC50 with Atropine (µM)Atropine ConcentrationReference
Rat Cerebral Cortex SlicesPhosphoinositide Breakdown2393Not specified
Rat Hippocampal SlicesPhosphoinositide Breakdown23126Not specified

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells of interest

  • 96-well white-walled plates (for luminescence assays)

  • This compound stock solution

  • Commercially available Caspase-Glo® 3/7 Assay kit

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for the desired duration.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Visualizations

Carbachol_Cytotoxicity_Pathway This compound This compound mAChR Muscarinic Receptor (M3/M5) This compound->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Mitochondrion Mitochondrion Ca_increase->Mitochondrion Stress signal CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Cleaves & Activates Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes Atropine Atropine (Antagonist) Atropine->mAChR Blocks

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (Dose-Response) Incubate_24h->Treat_this compound Incubate_Treatment Incubate for Desired Time (e.g., 48h) Treat_this compound->Incubate_Treatment Assay Perform Cytotoxicity Assay Incubate_Treatment->Assay MTT MTT Assay Assay->MTT LDH LDH Assay Assay->LDH Caspase Caspase-3/7 Assay Assay->Caspase Read_Plate Read Plate (Absorbance/Luminescence) MTT->Read_Plate LDH->Read_Plate Caspase->Read_Plate Analyze_Data Data Analysis (% Viability / % Cytotoxicity) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Flow Problem High Variability in Results? Check_Cells Check Cell Seeding Density & Viability Problem->Check_Cells Yes No_Cytotoxicity No Cytotoxicity Observed? Problem->No_Cytotoxicity No Check_Mixing Ensure Proper Mixing of Reagents Check_Cells->Check_Mixing Avoid_Edge Avoid Edge Effects Check_Mixing->Avoid_Edge Resolved Problem Resolved Avoid_Edge->Resolved Check_Receptors Verify Muscarinic Receptor Expression No_Cytotoxicity->Check_Receptors Yes Check_Time Increase Incubation Time Check_Receptors->Check_Time Check_this compound Check this compound Stability/Storage Check_Time->Check_this compound Check_this compound->Resolved

Caption: Troubleshooting logic for this compound cytotoxicity experiments.

References

Technical Support Center: Refining Experimental Protocols to Reduce Carbachol Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbachol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and reduce variability in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as carbamylcholine, is a cholinergic agonist that mimics the effects of acetylcholine (ACh).[1][2] It is a synthetic choline ester that is resistant to degradation by acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, resulting in a more prolonged action.[2][3] this compound is a non-selective agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1][2]

  • Muscarinic receptors are G-protein coupled receptors that, upon activation by this compound, can trigger a cascade of intracellular events. This often leads to an increase in intracellular calcium levels, which can cause smooth muscle contraction, increased glandular secretions, and modulation of heart rate.[2]

  • Nicotinic receptors are ligand-gated ion channels. When this compound binds to these receptors, it causes the channels to open, allowing an influx of sodium ions. This leads to depolarization of the cell membrane, which can result in muscle contraction or the propagation of nerve signals.[2]

Q2: What are the common experimental applications of this compound?

A2: this compound is widely used in various in vitro and in vivo experimental settings to study the cholinergic system. Common applications include:

  • Smooth muscle contraction studies: Investigating the contractility of tissues such as the ileum, bladder, trachea, and blood vessels in organ bath experiments.[4][5]

  • Calcium imaging: Visualizing the increase in intracellular calcium concentration in response to cholinergic stimulation in cultured cells.

  • Electrophysiology: Studying the effects of cholinergic stimulation on neuronal excitability and ion channel function.[6]

  • Glaucoma research: Investigating mechanisms to lower intraocular pressure.[7]

Q3: How should I prepare and store this compound solutions?

A3: Proper preparation and storage of this compound solutions are critical for obtaining reproducible results.

  • Solubility: this compound is soluble in water (100 mg/mL) and methanol (100 mg/mL), and to a lesser extent in ethanol (20 mg/mL).[3]

  • Stock Solutions: It is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or a buffer). For example, a 100 ppm stock solution can be made by dissolving 25mg of this compound in a 250ml volumetric flask with an acetate buffer of pH 5.3.[8]

  • Storage: Reconstituted stock solutions of this compound are stable for up to 6 months when stored at 4°C.[3][9] Aqueous solutions are stable even when heated.[10] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to minimize variability.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves
Possible Cause Troubleshooting Steps
Inconsistent drug concentration Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use calibrated pipettes and high-quality reagents. Prepare fresh dilutions from a stable stock solution for each experiment.
Tissue desensitization Prolonged or repeated exposure to this compound can lead to receptor desensitization.[11] Allow for adequate washout periods between drug applications. A typical organ bath protocol involves a 60-minute stabilization period with Krebs solution renewals before adding any agonist.[12]
Temperature fluctuations The effects of this compound can be temperature-dependent.[13][14] Maintain a constant and optimal temperature (typically 37°C) in your experimental setup (e.g., organ bath).[14] Cooling can inhibit the contractile response to this compound in some tissues.[14]
Variability in tissue preparation Standardize the dissection and mounting procedures for your tissue samples. Ensure consistent tissue size and orientation in the experimental chamber.
pH of the buffer The pH of the buffer can affect this compound's activity. Use a buffer with a stable pH, such as Krebs solution continuously aerated with 95% O2 and 5% CO2.[8]
Issue 2: No or Weak Response to this compound
Possible Cause Troubleshooting Steps
Degraded this compound solution Although this compound is relatively stable, prepare fresh solutions if degradation is suspected. Check the expiration date of the solid compound.
Incorrect receptor subtype expression Ensure that the cell line or tissue you are using expresses the appropriate muscarinic and/or nicotinic receptors to respond to this compound.
Presence of antagonists in the media If using cell culture, ensure that the media does not contain any substances that may act as cholinergic antagonists.
Low receptor density The density of cholinergic receptors can vary between cell passages or tissue preparations. Use cells at a consistent passage number and standardize tissue sourcing.
Suboptimal experimental conditions Verify that all experimental parameters, such as temperature, pH, and buffer composition, are optimal for the specific tissue or cell type being studied.

Quantitative Data

Table 1: EC50 Values of this compound in Various Tissues

TissueSpeciesEC50 ValueReference
Human circular ciliary muscleHuman517 nmol/l[15]
Human urinary bladder (normal)HumanpEC50: 6.51 ± 0.14[16]
Human urinary bladder (detrusor overactivity)HumanpEC50: 6.36 ± 0.13[16]
Guinea-pig small intestine (longitudinal smooth muscle)Guinea-pig7.5 ± 1.6 μM (for Icat activation)[17]
Frog rectus abdominisFrog1.98 X 10(-6) M (nicotinic activity)[18]
Mouse trachea (non-sensitized)Mouse-log EC50: 6.47 ± 0.08[19]
Rat neostriatal neuronsRatIC50 of pirenzepine antagonism: 0.3 µM[6]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates a higher potency.

Experimental Protocols

Protocol 1: this compound-Induced Smooth Muscle Contraction in an Organ Bath

This protocol outlines the general steps for assessing the contractile response of an isolated smooth muscle strip (e.g., ileum, trachea, bladder) to this compound.

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired tissue (e.g., a segment of the ileum).

    • Place the tissue in cold, oxygenated Krebs solution.

    • Prepare smooth muscle strips of a standardized size.

  • Mounting the Tissue:

    • Mount the tissue strip in an organ bath chamber containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.[12]

  • Assessing Tissue Viability:

    • Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 80 mM) to ensure the tissue is viable and responsive.[5]

    • Wash out the KCl with fresh Krebs solution and allow the tissue to return to its baseline tension.

  • Generating a Cumulative Dose-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, starting with a low concentration and increasing it stepwise (e.g., by half-log increments) after the response to the previous concentration has reached a plateau.

    • Record the contractile force at each concentration.

    • Continue adding this compound until a maximal response is achieved.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximal response or in grams of tension) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: this compound-Induced Calcium Imaging in Cultured Cells

This protocol describes the general procedure for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

  • Cell Preparation:

    • Plate cells (e.g., a cell line expressing muscarinic receptors) onto glass-bottom dishes or coverslips suitable for microscopy.

    • Grow the cells to the desired confluency.

  • Loading with Calcium Indicator:

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes). The optimal loading conditions will vary depending on the cell type and the dye used.

    • Wash the cells again to remove excess dye.

  • Imaging:

    • Mount the dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal before adding this compound.

    • Add the desired concentration of this compound to the cells and continuously record the fluorescence intensity over time.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity in individual cells or regions of interest.

    • Express the change in intracellular calcium as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0) for single-wavelength dyes like Fluo-4.[20]

    • Analyze parameters such as the peak amplitude, duration, and frequency of the calcium transients.

Signaling Pathway Visualizations

The following diagrams illustrate the primary signaling pathways activated by this compound.

Carbachol_Muscarinic_Signaling This compound This compound M1_M3_M5 M1, M3, M5 Muscarinic Receptors This compound->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 Leads to PKC->Cellular_Response1 Leads to

Caption: this compound signaling via M1, M3, and M5 muscarinic receptors.

Carbachol_Nicotinic_Signaling This compound This compound Nicotinic_Receptor Nicotinic Acetylcholine Receptor (nAChR) This compound->Nicotinic_Receptor Binds Ion_Channel Ion Channel Opening Nicotinic_Receptor->Ion_Channel Activates Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response2 Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) Depolarization->Cellular_Response2 Leads to

Caption: this compound signaling via nicotinic acetylcholine receptors.

Experimental_Workflow_Organ_Bath start Start dissect Tissue Dissection and Preparation start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibration (60 min) with Krebs Solution Changes mount->equilibrate viability Assess Viability with KCl equilibrate->viability washout Washout and Return to Baseline viability->washout dose_response Cumulative this compound Dose-Response washout->dose_response analysis Data Analysis (EC50, Emax) dose_response->analysis end End analysis->end

Caption: Experimental workflow for an organ bath assay with this compound.

References

Technical Support Center: Managing Systemic Side Effects of Carbachol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the systemic side effects of carbachol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal studies?

This compound is a cholinergic agonist, meaning it mimics the effects of the neurotransmitter acetylcholine.[1] It is a non-selective agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1] In animal research, this compound is frequently used to study the cholinergic system's role in various physiological processes, including learning and memory, cardiovascular regulation, and smooth muscle contraction.

Q2: What are the primary systemic side effects of this compound administration in animals?

Due to its widespread receptor activation, systemic administration of this compound can lead to a range of side effects. These are primarily extensions of its pharmacological action and can include:

  • Cardiovascular: Bradycardia (slowing of the heart rate) and hypotension (low blood pressure).[2][3]

  • Gastrointestinal: Increased salivation, abdominal cramps, and diarrhea.[4][5]

  • Respiratory: Bronchoconstriction and increased bronchial secretions.

  • Other: Sweating, flushing, and urinary urgency.[5]

In rats, a 30-microgram intrathecal dose of this compound has been associated with transient agitation, salivation, and hind limb weakness.[4]

Q3: How can the systemic side effects of this compound be managed?

The systemic side effects of this compound can be effectively managed by pre-treating the animals with specific antagonists that block the peripheral effects of this compound without interfering with its action in the central nervous system (if that is the target of the study). The choice of antagonist depends on which receptor subtype (muscarinic or nicotinic) is mediating the unwanted side effects.

Q4: Which antagonists are recommended to counteract this compound's side effects?

  • For Muscarinic Side Effects: Atropine and glycopyrrolate are commonly used muscarinic antagonists.[6] Glycopyrrolate is often preferred as it does not cross the blood-brain barrier, thus minimizing interference with central cholinergic neurotransmission.

  • For Nicotinic Side Effects: Hexamethonium can be used to block the effects of this compound at nicotinic receptors in autonomic ganglia.[7][8]

Troubleshooting Guide

Problem: Severe bradycardia and hypotension observed immediately after this compound administration.

  • Cause: This is a common and expected muscarinic side effect due to the activation of M2 receptors in the heart.

  • Solution:

    • Immediate Action: Administer a muscarinic antagonist such as atropine or glycopyrrolate.

    • Prevention in Future Experiments: Pre-treat animals with a peripherally-acting muscarinic antagonist like glycopyrrolate approximately 15-30 minutes before this compound administration. Refer to the dosage tables below for species-specific recommendations.

Problem: Excessive salivation and respiratory distress.

  • Cause: These are muscarinic side effects resulting from the stimulation of exocrine glands and smooth muscle contraction in the respiratory tract.

  • Solution:

    • Immediate Action: Administer a muscarinic antagonist. Ensure the animal's airway is clear.

    • Prevention in Future Experiments: Pre-treatment with glycopyrrolate is highly effective in reducing secretions.

Problem: Muscle tremors or fasciculations.

  • Cause: These are likely nicotinic side effects resulting from the activation of nicotinic receptors at the neuromuscular junction.

  • Solution:

    • Management: These effects are often transient. Monitor the animal to ensure they do not lead to more severe complications.

    • Prevention in Future Experiments: If these effects are significant and interfere with the study, pre-treatment with a ganglionic blocker like hexamethonium can be considered, though its use should be carefully evaluated based on the experimental goals.

Data Summary Tables

Table 1: Systemic Doses of this compound and Observed Side Effects in Rodents

Animal ModelRoute of AdministrationThis compound DoseObserved Systemic Side EffectsReference(s)
RatIntrathecal30 µgTransient agitation, salivation, hind limb weakness[4]
RatIntracerebroventricular100 ngIncreased blood pressure, decreased heart rate[2]
RatOral10 mg/kgDecreased locomotor activity[9]

Table 2: Recommended Doses of Antagonists for Managing this compound's Side Effects

AntagonistAnimal ModelRoute of AdministrationAntagonist DoseTarget Side EffectsReference(s)
AtropineRatIntraperitoneal1 mg/kgMuscarinic (e.g., bradycardia, salivation)[9]
GlycopyrrolateDogIV, IM, or SC5 µg/lb (0.011 mg/kg)Muscarinic (e.g., bradycardia, secretions)[10]
HexamethoniumRatIntracerebral-Nicotinic (e.g., ganglionic effects)[8]

Experimental Protocols

Protocol 1: Systemic Administration of this compound in Rats with Management of Muscarinic Side Effects

1. Materials:

  • This compound

  • Glycopyrrolate

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for administration

  • Animal scale

  • Monitoring equipment (e.g., ECG, blood pressure monitor)

2. Procedure:

  • Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress. Weigh each animal to ensure accurate dosing.

  • Antagonist Pre-treatment: Prepare a solution of glycopyrrolate in sterile saline. Administer glycopyrrolate at a dose of 0.01 mg/kg via intraperitoneal (IP) injection. Allow 15-30 minutes for the antagonist to take effect.

  • This compound Preparation: Prepare the desired concentration of this compound in sterile saline.

  • This compound Administration: Administer the this compound solution via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Monitoring: Continuously monitor the animal for at least the first hour post-administration for any signs of distress, including changes in heart rate, respiration, and behavior.

  • Post-procedural Care: Provide appropriate post-procedural care as per your institution's animal care guidelines.

Visualizations

Carbachol_Signaling_Pathway This compound This compound Muscarinic_Receptor Muscarinic Receptor (e.g., M2, M3) This compound->Muscarinic_Receptor Binds to Nicotinic_Receptor Nicotinic Receptor (Ligand-gated ion channel) This compound->Nicotinic_Receptor Binds to G_Protein G-protein (Gq/11 or Gi/o) Muscarinic_Receptor->G_Protein Activates Ion_Influx Na+/K+ Influx Nicotinic_Receptor->Ion_Influx Opens channel PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction (e.g., gut, bronchi) Ca_Release->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion (e.g., saliva, mucus) Ca_Release->Glandular_Secretion Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Excitation Neuronal Excitation (Autonomic Ganglia) Depolarization->Neuronal_Excitation Atropine Atropine/ Glycopyrrolate Atropine->Muscarinic_Receptor Blocks Hexamethonium Hexamethonium Hexamethonium->Nicotinic_Receptor Blocks

Caption: this compound's dual action on muscarinic and nicotinic receptors.

Experimental_Workflow Start Start: Experiment Planning Animal_Prep Animal Preparation (Acclimatization, Weighing) Start->Animal_Prep Pretreatment Antagonist Pre-treatment (e.g., Glycopyrrolate) Animal_Prep->Pretreatment Carbachol_Admin This compound Administration Pretreatment->Carbachol_Admin Wait 15-30 min Monitoring Physiological Monitoring (HR, BP, Respiration) Carbachol_Admin->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Post_Care Post-Procedural Care Data_Collection->Post_Care End End of Experiment Post_Care->End

Caption: Workflow for this compound studies with side effect management.

Troubleshooting_Guide Observation Observe Animal Post-Carbachol Bradycardia Severe Bradycardia / Hypotension? Observation->Bradycardia Salivation Excessive Salivation / Respiratory Distress? Bradycardia->Salivation No Administer_Atropine Administer Atropine or Glycopyrrolate Bradycardia->Administer_Atropine Yes Tremors Muscle Tremors? Salivation->Tremors No Monitor_Airway Administer Muscarinic Antagonist & Ensure Clear Airway Salivation->Monitor_Airway Yes Monitor_Animal Monitor for Resolution Tremors->Monitor_Animal Yes No_Adverse_Effects No Significant Adverse Effects Tremors->No_Adverse_Effects No Continue_Monitoring Continue Monitoring Administer_Atropine->Continue_Monitoring Monitor_Airway->Continue_Monitoring Monitor_Animal->Continue_Monitoring No_Adverse_Effects->Continue_Monitoring

Caption: Troubleshooting logic for this compound-induced side effects.

References

Technical Support Center: Improving Carbachol Specificity in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the specificity of carbachol in receptor binding assays.

Troubleshooting Guide

Issue: High Non-Specific Binding of this compound

High non-specific binding can obscure specific binding signals, leading to inaccurate data. Here are potential causes and solutions to troubleshoot this issue.

Potential CauseTroubleshooting StrategyExpected Outcome
Suboptimal Assay Buffer Modify the assay buffer by including agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) or a non-ionic detergent like Tween-20 (e.g., 0.05%). Optimize the pH and salt concentration of the buffer.[1][2]Blocking of non-specific binding sites on assay plates and other surfaces, leading to a better signal-to-noise ratio.[1][3]
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value. Ensure the radiochemical purity is greater than 90%. Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to exhibit higher non-specific binding.[1]Reduced binding to non-target sites, thereby improving the specific binding window.[1]
Insufficient Washing Increase the number and/or volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand.[1]More effective removal of unbound and non-specifically bound radioligand.[1]
Filter and Apparatus Binding Pre-soak filters in a blocking agent like polyethyleneimine (PEI) or BSA.[1]Minimized binding of the radioligand to the filter materials, reducing background noise.
Compound Properties Be aware that highly lipophilic or "sticky" compounds have a greater tendency to bind non-specifically to plastic surfaces and proteins. Compound aggregation at higher concentrations can also interfere with the assay.[1]Understanding the physicochemical properties of the test compounds can help in optimizing assay conditions to minimize non-specific interactions.

Issue: Difficulty in Distinguishing Between Muscarinic and Nicotinic Receptor Binding

This compound is an agonist for both muscarinic and nicotinic acetylcholine receptors, which can complicate the interpretation of binding data.[4][5]

Potential CauseTroubleshooting StrategyExpected Outcome
Non-selective Agonist Utilize selective antagonists to block one receptor type while measuring the binding to the other. For example, use atropine to block muscarinic receptors and study nicotinic receptor binding, or use a nicotinic antagonist like mecamylamine to isolate muscarinic receptor binding.[6]Isolation of the binding signal to a specific receptor type, allowing for more accurate characterization of this compound's interaction with the receptor of interest.
Receptor Subtype Non-Specificity To investigate binding to a specific muscarinic or nicotinic receptor subtype, use subtype-selective antagonists. This is crucial as this compound can activate multiple subtypes within each receptor family.[7][8][9][10][11][12][13]Determination of this compound's binding affinity and efficacy at individual receptor subtypes, providing a more detailed pharmacological profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its specificity a concern in receptor binding assays?

This compound is a cholinergic agonist that mimics the action of acetylcholine. It binds to and activates both muscarinic and nicotinic acetylcholine receptors.[14][15] This lack of selectivity can be a significant issue in receptor binding assays when the goal is to study one of these receptor types or a specific subtype in isolation. The non-specific binding to multiple receptors can lead to confounding results and make it difficult to determine the true affinity and efficacy of a compound for a particular receptor.

Q2: How can I experimentally determine the specificity of this compound for a particular receptor subtype?

To determine the specificity of this compound for a particular receptor subtype, you can perform competition binding assays using subtype-selective antagonists. By measuring the ability of this compound to displace a radiolabeled ligand in the presence and absence of a selective antagonist, you can calculate its affinity for the specific receptor subtype.

Q3: What are some common selective antagonists I can use to improve the specificity of my this compound binding assay?

The choice of antagonist will depend on the receptor you wish to isolate.

Table of Selective Antagonists:

Target Receptor FamilySelective AntagonistSpecificity
Muscarinic Receptors AtropineNon-selective muscarinic antagonist.[8]
PirenzepineSelective for M1 muscarinic receptors.[11][16]
MethoctramineSelective for M2 muscarinic receptors.[10][13]
4-DAMPSelective for M3 muscarinic receptors.[13]
DarifenacinSelective for M3 over M2 muscarinic receptors.[17]
HimbacineSelective for M2 and M4 muscarinic receptors.[18]
TripitraminePotent and selective for the M2 muscarinic receptor subtype.[10]
Nicotinic Receptors MecamylamineGanglion type nicotinic antagonist.[6][19]
HexamethoniumGanglionic nicotinic receptor blocker.[19][20]
Dihydro-β-erythroidineAntagonist for α4β2, muscle type, and Torpedo nicotinic receptors.
α-Conotoxin MIISelective antagonist for α6-containing nicotinic receptors.[12]

Q4: What are acceptable levels of non-specific binding in a receptor binding assay?

Ideally, non-specific binding should be a small fraction of the total binding. In many assay systems, non-specific binding that is 10-20% of the total radioligand binding is considered acceptable.[21] If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain high-quality, reliable data.[21]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay to Determine this compound Affinity

This protocol outlines a general procedure for a radioligand competition binding assay to determine the binding affinity of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor of interest (e.g., [³H]-N-methylscopolamine for muscarinic receptors)

  • This compound

  • Selective antagonist (if isolating a specific receptor subtype)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl, 1 mM EDTA, and 1% BSA)[3]

  • Wash Buffer (ice-cold)

  • Glass fiber filters (pre-soaked in a blocking agent like PEI)

  • Scintillation vials and scintillation cocktail

  • Cell harvester and scintillation counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_components Add to wells: 1. Buffer/Antagonist 2. This compound (or unlabeled ligand for NSB) 3. Radioligand 4. Cell Membranes prep_plate->add_components incubation Incubate to Reach Equilibrium (e.g., 60-90 min at RT) add_components->incubation harvest Rapid Filtration (Cell Harvester) incubation->harvest wash Wash Filters (Ice-cold Buffer) harvest->wash count Scintillation Counting wash->count calc_binding Calculate Specific Binding (Total - Non-specific) count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Determine IC50 and Calculate Ki plot_curve->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Procedure:

  • Preparation :

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

  • Assay Setup :

    • Total Binding wells : Add assay buffer.

    • Non-specific Binding (NSB) wells : Add a high concentration of an appropriate unlabeled ligand to saturate the specific binding sites.[21]

    • Competition wells : Add the different concentrations of this compound.

    • To all wells, add the radioligand at a concentration close to its Kd.

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation :

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[18]

  • Termination and Filtration :

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification :

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

Signaling Pathways

Muscarinic Receptor Signaling (M1, M3, M5 vs. M2, M4)

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[8] These subtypes couple to different G-proteins and activate distinct downstream signaling pathways.

G cluster_m1m3m5 M1, M3, M5 Receptor Pathway cluster_m2m4 M2, M4 Receptor Pathway M1M3M5 M1, M3, M5 Gq11 Gq/11 M1M3M5->Gq11 This compound PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2M4 M2, M4 Gi_o Gi/o M2M4->Gi_o This compound AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channels Gi_o->GIRK activates cAMP ↓ cAMP AC->cAMP

Caption: this compound-activated muscarinic receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[4] When an agonist like this compound binds, the channel opens, allowing the influx of cations.

G nAChR Nicotinic Receptor Channel_Open Ion Channel Opens nAChR->Channel_Open This compound Binding Ion_Influx Na⁺, K⁺, Ca²⁺ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: this compound-activated nicotinic receptor signaling pathway.

References

Technical Support Center: Troubleshooting Carbachol-Mediated Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbachol-mediated response experiments. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during in vitro and ex vivo assays involving this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in optimizing your experiments and ensuring reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound.

Q1: Why am I observing a weak or no response to this compound in my tissue bath experiments?

A1: A diminished or absent response to this compound in isolated tissue preparations, such as bladder or ileum strips, can stem from several factors:

  • Tissue Viability: The tissue may have been compromised during the dissection and preparation process. It's crucial to handle tissues gently to avoid damage. A standard viability check is to challenge the tissue with a high concentration of potassium chloride (KCl), typically around 80 mM, at the beginning of the experiment. A robust contraction in response to KCl indicates healthy tissue with intact contractile machinery.[1] If there is no response, the tissue should be discarded.

  • Experimental Conditions: Suboptimal experimental conditions can significantly dampen the tissue's response. Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is freshly prepared, correctly constituted, and continuously gassed with carbogen (95% O2, 5% CO2) to maintain pH and oxygenation. The temperature of the organ bath should be maintained at 37°C.[1]

  • This compound Solution Integrity: this compound solutions can degrade over time. It is recommended to prepare fresh stock solutions and dilute them to the final working concentrations on the day of the experiment.[1][2]

  • Receptor Desensitization: Prolonged exposure to this compound can lead to desensitization of muscarinic receptors, rendering the tissue less responsive to subsequent applications.[3][4] Allow for adequate washout periods between this compound applications to enable the receptors to recover.

Q2: My dose-response curve for this compound shows high variability between replicates. What are the common causes?

A2: High variability in this compound dose-response curves is a frequent issue and can be attributed to several sources:

  • Biological Variation: Inherent biological differences between individual animals (e.g., age, sex, health status) can lead to variability in receptor density and tissue contractility.[1][5] To mitigate this, increase the sample size (n-number) and, if possible, use tissues from the same animal for direct comparisons.

  • Inconsistent Tissue Preparation: Variations in the size and orientation of tissue strips, as well as inconsistent baseline tension, can contribute significantly to variability.[1] Standardize your dissection technique to ensure uniformity in tissue dimensions and apply a consistent baseline tension to each strip.

  • Pipetting and Dilution Errors: Inaccurate preparation of serial dilutions of this compound will lead to inconsistencies in the final concentrations administered. Use calibrated pipettes and be meticulous in your dilution calculations.

  • Cell Passage Number: For cell-based assays, the number of times the cells have been subcultured (passage number) can significantly impact their characteristics, including receptor expression levels and signaling responses.[6][7] It is advisable to use cells within a defined low-passage number range for all experiments to ensure consistency.

Q3: I'm observing a high background signal in my inositol phosphate (IP) accumulation assay. How can I reduce it?

A3: A high background in IP assays can mask the specific signal from this compound stimulation. Potential causes and solutions include:

  • Constitutive Receptor Activity: Some muscarinic receptor subtypes may exhibit agonist-independent (constitutive) activity, leading to a baseline level of IP production. Consider including a control with an inverse agonist to suppress this basal signaling.[8]

  • Inadequate Washing: Insufficient washing after labeling cells with radiolabeled inositol can leave residual radioactivity, contributing to a high background.[8] Ensure thorough washing steps are included in your protocol.

  • Suboptimal Cell Conditions: High cell seeding density or poor cell viability can lead to increased background signals. Optimize cell seeding density and confirm high viability before starting the assay.[8]

  • Serum Effects: Components in serum can stimulate signaling pathways and contribute to high background. Serum-starving the cells before the experiment is a common practice to reduce basal activity. However, the duration and method of serum starvation should be optimized, as prolonged starvation can also induce cellular stress and affect results.[9][10][11][12][13]

Q4: The potency (EC50) of this compound in my calcium flux assay seems to be shifting between experiments. What could be the reason?

A4: Fluctuations in the apparent potency of this compound in calcium flux assays can be caused by:

  • Dye Loading and Properties: The choice of calcium indicator dye and its loading conditions can influence the measured response. Different dyes have varying affinities (Kd) for calcium, which can affect the perceived potency of the agonist.[14]

  • Cell Health and Density: As with other assays, the health and density of the cells are critical. Over-confluent or unhealthy cells will not respond optimally or consistently.

  • Receptor Desensitization and Internalization: this compound can induce rapid desensitization and internalization of muscarinic receptors, which will reduce the response to subsequent agonist applications and can manifest as a rightward shift in the dose-response curve (increased EC50).[4][15]

  • Assay-Specific Conditions: In high-throughput screening formats, inadequate mixing of the this compound solution with the cell suspension can lead to localized high concentrations and affect the apparent potency.[16]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various experimental systems.

Table 1: this compound EC50 Values in Different Assays

Assay TypeTissue/Cell LineReceptor(s)EC50 (µM)Reference
ContractionGuinea Pig IleumM2, M30.11 ± 0.02[17]
Cationic Current (Icat)Guinea Pig Small IntestineM2/M37.5 ± 1.6[18]
ContractionGuinea Pig Ileal Longitudinal MuscleM2, M30.11 ± 0.02[17]
ContractionRat Intestinal MyofibroblastsM2, M31 - 10[19]
Calcium ElevationHEK-293 cells expressing M3 mAChRM3Variable, shifted by antagonists[20]
ContractionGuinea Pig Ileum (in presence of 0.3 µM atropine)M30.26 ± 0.04[21]

Table 2: Effects of Experimental Conditions on this compound Response

Experimental ConditionEffect on this compound ResponseObservationReference
Prolonged Exposure (30 min, 10⁻⁴ M CCh)Heterologous DesensitizationReduced response to histamine and high K+[22]
High Cell Passage NumberAltered Cellular PropertiesChanges in morphology, growth rate, and protein expression[6][7]
Serum StarvationVariable Effects on Basal SignalingCan induce dynamic and cell-type-specific changes in signaling pathways[9][10][12]
Presence of Antagonist (Atropine)Competitive AntagonismRightward shift of the dose-response curve[23]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Isolated Tissue Contraction Assay (e.g., Guinea Pig Ileum)
  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Gently flush the lumen with Krebs-Henseleit solution to remove contents.

    • Isolate a section of the longitudinal muscle-myenteric plexus preparation.

    • Cut tissue strips of a standardized size (e.g., 2 cm long).

  • Organ Bath Setup:

    • Mount the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C.

    • Continuously bubble the solution with carbogen (95% O2, 5% CO2).

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a consistent baseline tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[1]

  • Viability Test:

    • Add KCl to the organ bath to a final concentration of 80 mM to confirm tissue viability. A strong contraction should be observed.[1]

    • Wash the tissue thoroughly and allow it to return to baseline.

  • Dose-Response Curve Generation:

    • Once the baseline is stable, add increasing concentrations of this compound cumulatively to the organ bath.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Normalize the responses to the maximal contraction observed.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Inositol Phosphate (IP) Accumulation Assay
  • Cell Culture and Labeling:

    • Plate cells (e.g., CHO or HEK293 cells expressing the muscarinic receptor of interest) in multi-well plates.

    • Allow cells to adhere and grow to the desired confluency.

    • Incubate the cells overnight with a medium containing myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Pre-incubation and Stimulation:

    • Wash the cells to remove unincorporated [³H]inositol.

    • Pre-incubate the cells in a serum-free medium containing LiCl (typically 10 mM) for a specified period. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., ice-cold perchloric acid).

    • Neutralize the lysate.

  • Purification and Quantification:

    • Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns.

    • Elute the IPs and quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) against the this compound concentration.

    • Analyze the data using non-linear regression to determine the EC50 and maximal response.

Calcium Flux Assay
  • Cell Preparation:

    • Plate cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.

    • Allow cells to grow to near confluency.

  • Dye Loading:

    • Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period before adding the agonist.

  • Agonist Addition and Signal Detection:

    • Use the instrument's integrated liquid handler to add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time. The increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the this compound concentration.

    • Fit the data to a dose-response curve to calculate the EC50.

Visualizations

This compound Signaling Pathway

Carbachol_Signaling This compound This compound M_Receptor Muscarinic Receptor (M1, M3, M5) This compound->M_Receptor Binds Gq_11 Gαq/11 M_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled muscarinic receptor signaling cascade initiated by this compound.

General Experimental Workflow for a this compound Assay

Experimental_Workflow start Start prep Prepare Cells or Tissue start->prep equilibrate Equilibrate / Pre-incubate (e.g., Serum Starve, Dye Load) prep->equilibrate baseline Measure Baseline Response equilibrate->baseline add_this compound Add this compound (Dose-Response) baseline->add_this compound measure_response Measure Response (e.g., Contraction, Fluorescence, CPM) add_this compound->measure_response data_analysis Data Analysis (Normalize, Curve Fit) measure_response->data_analysis results Determine EC50 / Emax data_analysis->results end End results->end

Caption: A typical workflow for conducting a this compound dose-response experiment.

Troubleshooting Decision Tree for Inconsistent this compound Responses

Troubleshooting_Tree start Inconsistent this compound Response weak_response Weak or No Response? start->weak_response Is it... high_variability High Variability? start->high_variability Or is it... weak_response->high_variability No check_viability Check Tissue/Cell Viability (e.g., KCl Challenge) weak_response->check_viability Yes standardize_prep Standardize Tissue Prep & Baseline Tension high_variability->standardize_prep Yes check_conditions Verify Experimental Conditions (Temp, Buffer, O2) check_viability->check_conditions Viability OK check_agonist Prepare Fresh this compound check_conditions->check_agonist Conditions OK check_desensitization Review Washout Times check_agonist->check_desensitization Solution Fresh check_pipetting Verify Pipetting & Dilutions standardize_prep->check_pipetting Prep Standardized check_passage Use Low Passage Cells check_pipetting->check_passage Pipetting Accurate increase_n Increase Sample Size (n) check_passage->increase_n Passage OK

Caption: A decision tree to diagnose common issues with this compound experiments.

References

Validation & Comparative

A Comparative Guide for Researchers: Carbachol vs. Pilocarpine in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of carbachol and pilocarpine, two cholinergic agonists frequently utilized in glaucoma research. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction: Cholinergic Agonists in Glaucoma Management

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). Both this compound and pilocarpine are parasympathomimetic drugs that lower IOP by enhancing the outflow of aqueous humor through the trabecular meshwork. Their primary mechanism of action involves the stimulation of muscarinic acetylcholine receptors in the ciliary body and iris sphincter muscle.

Mechanism of Action and Signaling Pathways

This compound and pilocarpine exert their effects by acting as agonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of muscarinic receptors (M1-M5). In the eye, the M3 receptor is the primary target for lowering IOP.

This compound is a potent synthetic choline ester that acts as a non-selective muscarinic agonist, meaning it activates all five muscarinic receptor subtypes. It is also resistant to degradation by acetylcholinesterase, leading to a more prolonged duration of action compared to acetylcholine.

Pilocarpine , a natural alkaloid, is also a non-selective muscarinic agonist but is considered a partial agonist at many muscarinic receptor subtypes, meaning it does not produce a maximal response even at high concentrations.[1] It has a noted preference for M1 and M3 receptors.[2][3]

Activation of the M3 receptor in the ciliary muscle by both drugs triggers a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to ciliary muscle contraction. This contraction pulls on the scleral spur, which opens up the trabecular meshwork and increases the outflow of aqueous humor, thereby reducing IOP.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Pilocarpine Pilocarpine Pilocarpine->M3_Receptor Gq11 Gq/11 Protein M3_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Ciliary_Contraction Ciliary Muscle Contraction Ca_release->Ciliary_Contraction IOP_Reduction Increased Aqueous Outflow (Reduced IOP) Ciliary_Contraction->IOP_Reduction

Signaling pathway of this compound and Pilocarpine.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and pilocarpine from various experimental studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions, cell types, and methodologies.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorReference
This compound 4.536.124.65[4][5]
Pilocarpine 5.15.35.2[6]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) for Ciliary Muscle Contraction

CompoundEC50 (nM)SpeciesReference
This compound 517Human[7]
Pilocarpine Relative potency 1/19th of this compoundHuman[7]

EC50 is the concentration of a drug that gives half-maximal response.

Table 3: Comparative Efficacy in Intraocular Pressure (IOP) Reduction

CompoundConcentrationIOP ReductionAnimal Model/Study PopulationReference
N-demethylated this compound 6%4.2 mmHgPatients with open-angle glaucoma[8]
N-demethylated this compound 9%4.6 mmHgPatients with open-angle glaucoma[8]
Pilocarpine 1%4.8 mmHgPatients with open-angle glaucoma[8]

Note: The clinical data for this compound is for an N-demethylated analog.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summarized protocols for key experiments used to evaluate this compound and pilocarpine.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the Ki of this compound and pilocarpine for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 receptor subtype.[9]

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[3]

  • Test compounds: this compound, Pilocarpine.

  • Non-specific binding control: Atropine (10 µM).[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[3]

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.[9]

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and pilocarpine).

  • In a 96-well plate, add the cell membranes, the radioligand ([3H]-NMS) at a concentration close to its Kd, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of atropine (for non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[9]

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Start Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis End Determine Binding Affinity Analysis->End

Radioligand Binding Assay Workflow.

Measurement of Intraocular Pressure (IOP) in Rabbits

Rabbits are a commonly used animal model for glaucoma research.

Objective: To measure the IOP-lowering effects of topically applied this compound and pilocarpine in rabbits.

Materials:

  • New Zealand white rabbits.

  • Test solutions: this compound, Pilocarpine, and vehicle control.

  • Topical anesthetic (e.g., proparacaine hydrochloride).

  • Tonometer (e.g., Tono-Pen, rebound tonometer).[10][11]

Procedure:

  • Acclimatize the rabbits to the experimental environment to minimize stress-induced IOP fluctuations.[10]

  • Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer.

  • Instill a single drop of the test solution (this compound, pilocarpine, or vehicle) into one eye of each rabbit. The contralateral eye can serve as a control.

  • At predetermined time points (e.g., 30, 60, 120, 240 minutes) after drug administration, measure the IOP in both eyes.

  • Calculate the change in IOP from baseline for each treatment group and compare the effects of this compound and pilocarpine.

Measurement of Aqueous Humor Outflow Facility

This experiment directly assesses the effect of drugs on the ease with which aqueous humor leaves the eye.

Objective: To determine the effect of this compound and pilocarpine on aqueous humor outflow facility in enucleated human or animal eyes.

Materials:

  • Enucleated eyes (human donor or animal).

  • Perfusion apparatus with a pressure transducer and flow meter.

  • Perfusion medium (e.g., balanced salt solution).

  • Test compounds: this compound, Pilocarpine.

Procedure:

  • Cannulate the anterior chamber of the enucleated eye with two needles, one for infusion of the perfusion medium and the other connected to a pressure transducer.

  • Perfuse the eye with the perfusion medium at a constant pressure and record the flow rate to establish a stable baseline outflow facility.[12]

  • Switch to a perfusion medium containing a known concentration of the test compound (this compound or pilocarpine).

  • Continue to perfuse the eye and record the new steady-state flow rate.

  • Calculate the outflow facility (C) using the formula: C = (Flow Rate) / (Infusion Pressure - IOP).

  • Compare the outflow facility before and after drug administration. A biphasic response has been observed, with increased facility at lower concentrations and no effect at higher concentrations.[12]

Start Enucleated Eye Preparation and Cannulation Baseline Establish Baseline Outflow Facility with Perfusion Medium Start->Baseline Drug_Addition Introduce Test Compound (this compound or Pilocarpine) into Perfusion Medium Baseline->Drug_Addition New_Steady_State Record New Steady-State Flow Rate and Pressure Drug_Addition->New_Steady_State Calculation Calculate Outflow Facility New_Steady_State->Calculation Comparison Compare Pre- and Post-Drug Outflow Facility Calculation->Comparison End Determine Effect on Aqueous Humor Outflow Comparison->End

Aqueous Humor Outflow Facility Measurement Workflow.

Conclusion

Both this compound and pilocarpine are valuable tools in glaucoma research, effectively lowering IOP by increasing aqueous humor outflow. This compound generally acts as a more potent, full agonist at muscarinic receptors, while pilocarpine behaves as a partial agonist.[1][13] The choice between these two agents in a research setting will depend on the specific experimental goals, such as the desired potency, duration of action, and receptor selectivity. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel compounds for glaucoma therapy.

References

A Comparative Analysis of Carbachol and Acetylcholine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of two prominent cholinergic agonists: carbachol and acetylcholine. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their respective potencies, receptor affinities, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Executive Summary

Acetylcholine is the endogenous neurotransmitter for both muscarinic and nicotinic cholinergic receptors, playing a pivotal role in numerous physiological processes. This compound, a synthetic choline ester, acts as a cholinergic agonist with a significantly longer duration of action. This prolonged efficacy is primarily due to its resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine in the synaptic cleft. This fundamental difference in metabolic stability underlies the variations in their potency and therapeutic applications. While both agonists activate the same receptor families, their efficacy and receptor subtype selectivity can differ, influencing their downstream cellular responses.

Quantitative Efficacy and Receptor Affinity

The following tables summarize the binding affinities (Ki) and potency (EC50) of acetylcholine and this compound at various muscarinic and nicotinic receptor subtypes. These values are crucial for understanding the selectivity and effective concentrations of each agonist.

Table 1: Muscarinic Receptor Binding Affinity (Ki) and Potency (EC50)

Receptor SubtypeAgonistKᵢ (nM)EC₅₀ (nM)Tissue/Cell LineReference
M₁ Acetylcholine~2,300~1,000CHO cells[1]
This compound~20,0001585HEK293T cells[2]
M₂ Acetylcholine~1,600~700Guinea-pig small intestine[3]
This compound~2,00015Isolated tracheal smooth muscle cells[4]
M₃ Acetylcholine~1,000~300Guinea-pig small intestine[3]
This compound~1,200170Isolated tracheal smooth muscle cells[4]
M₄ Acetylcholine~4,000--
This compound~4,600--

Note: Direct comparative Ki values for Acetylcholine at all subtypes under identical conditions are less commonly reported due to its rapid degradation. EC50 values can vary significantly based on the tissue and response measured.

Table 2: Nicotinic Receptor Binding Affinity (Ki) and Potency (EC50)

Receptor SubtypeAgonistKᵢ (nM)EC₅₀ (µM)Tissue/Cell LineReference
α4β2 Acetylcholine-HS: 1.0, LS: 97Oocytes[5]
This compound750-Unknown origin[2]
α7 Acetylcholine-~100GH4C1 cells[6]
This compound66,0000.66GH4C1 cells[2][6]
Frog Rectus Abdominis This compound-1.98Frog rectus abdominis

HS: High Sensitivity, LS: Low Sensitivity. Nicotinic receptor subtypes exhibit different sensitivities to agonists.

Signaling Pathways

Upon binding to their respective receptors, acetylcholine and this compound initiate distinct intracellular signaling cascades.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5). The odd-numbered subtypes (M1, M3, M5) primarily couple to Gq/11 proteins, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins.[7][8]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Agonist1 Acetylcholine / this compound M1_M3_M5 M1, M3, M5 Receptor Agonist1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Agonist2 Acetylcholine / this compound M2_M4 M2, M4 Receptor Agonist2->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC inhibition K_channel K⁺ Channel Activation Gio->K_channel cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways for Gq/11 and Gi/o coupled receptors.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels.[9] Agonist binding directly opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane.[9][10]

Nicotinic_Signaling Agonist Acetylcholine / this compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway for nicotinic acetylcholine receptors.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the efficacy and binding affinity of cholinergic agonists.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [¹²⁵I]-epibatidine for nicotinic receptors), and varying concentrations of the unlabeled competitor (acetylcholine or this compound).

  • Incubation: Incubate the plates at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Membranes, Radioligand, Competitor) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay (Calcium Imaging)

This assay measures the potency (EC50) of an agonist by quantifying a downstream functional response, such as an increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.

Methodology:

  • Cell Culture: Plate cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Addition: Add varying concentrations of the agonist (acetylcholine or this compound) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Functional_Assay_Workflow start Start culture Cell Culture start->culture dye_loading Calcium Dye Loading culture->dye_loading agonist_addition Agonist Addition dye_loading->agonist_addition fluorescence_measurement Fluorescence Measurement agonist_addition->fluorescence_measurement data_analysis Data Analysis (EC50) fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro calcium imaging functional assay.

Conclusion

This compound demonstrates higher potency and a significantly longer duration of action compared to acetylcholine, primarily due to its resistance to enzymatic degradation. This makes this compound a valuable tool in research and clinical settings where sustained cholinergic stimulation is required. However, acetylcholine remains the essential physiological agonist, and its rapid hydrolysis allows for precise temporal control of cholinergic signaling in vivo. The choice between these two agonists in an experimental or therapeutic context should be guided by the desired duration of action and the specific receptor subtype being targeted, with careful consideration of the quantitative data on their respective efficacies and affinities.

References

Cross-Validation of Carbachol's Effects in Different Tissue Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the cholinergic agonist carbachol across three primary tissue types: smooth muscle, cardiac muscle, and neuronal tissue. This compound, a non-selective acetylcholine receptor agonist, elicits a range of physiological responses by activating both muscarinic and nicotinic receptors. Understanding its differential effects is crucial for targeted drug development and mechanistic studies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.

Data Presentation: Quantitative Comparison of this compound's Effects

The following tables summarize the dose-dependent effects of this compound on various physiological parameters in different tissue types. It is important to note that experimental conditions, species, and specific tissues can influence the observed values.

Table 1: Effects of this compound on Smooth Muscle Contraction

Tissue TypeSpeciesPreparationEC50 (M)Maximal Response (Emax)Key Muscarinic ReceptorsReference
IleumGuinea PigLongitudinal Muscle Strips2.44 x 10⁻⁷Not specifiedM2, M3[1]
IleumMouse (WT)Longitudinal Smooth Muscle~1 x 10⁻⁶100% of 70mM K+ responseM2, M3
BladderHumanIsolated StripsNot specifiedNot specifiedM3
Taenia CaeciGuinea PigSmooth MuscleNot specifiedFull agonist compared to AChM2[2]
Iris SphincterHumanIsolated Tissue0.31 x 10⁻⁶Potentiated at lower tempsNot specified[3]

Table 2: Effects of this compound on Cardiac Muscle Function

Tissue TypeSpeciesPreparationMeasured ParameterEffectConcentrationKey Muscarinic ReceptorsReference
AtriaMouse (WT)Isolated AtriaHeart RateNegative Chronotropy (-log EC50: 6.1)10⁻⁸ - 10⁻⁴ MM2[4]
Ventricular MyocytesGuinea PigIsolated MyocytesInward Na+ CurrentActivationNot specifiedM2Not specified
Atrial PreparationsHumanIsolated TrabeculaeForce of ContractionNegative InotropyNot specifiedM2[5]
HeartRatIsolated LangendorffHeart RateBradycardia9.6 mg/kg/day (in vivo)M2[6]
Papillary MusclesRatIsolated TissueArrhythmiaSensitization to cAMP-induced arrhythmia9.6 mg/kg/day (in vivo)M2[6]

Table 3: Effects of this compound on Neuronal Tissue Activity

Tissue TypeSpeciesPreparationMeasured ParameterEffectConcentrationKey Muscarinic ReceptorsReference
Neostriatal NeuronsRatSlice/Dissociated NeuronsMembrane Depolarization, Inward CurrentExcitation30 µMM1-like[7]
Suprachiasmatic Nucleus NeuronsRatPerforated Patch RecordingsMembrane HyperpolarizationInhibitionNot specifiedNot specified[8]
Entorhinal Cortex NeuronsRatSliceMembrane DepolarizationExcitation1 mM - 10 mMNot specified[9]
Dorsal Raphe Serotonergic NeuronsMouseSliceIncreased sIPSC FrequencyIndirect Inhibition50 µMMuscarinic & Nicotinic[10]
Dorsal Cochlear Nucleus NeuronsRatSliceExcitation (Bursting Neurons)Indirect via GlutamateNot specifiedNot specified[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Smooth Muscle Contraction Assay (Organ Bath)

This protocol is a generalized procedure for measuring smooth muscle contractility in response to this compound using an organ bath setup.

  • Tissue Preparation:

    • Isolate the desired smooth muscle tissue (e.g., guinea pig ileum, human bladder strips) and place it in a dissecting dish containing physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂.[12]

    • Carefully dissect longitudinal or circular muscle strips of appropriate dimensions.

    • Mount the tissue strips vertically in an organ bath containing the physiological salt solution maintained at 37°C.[12]

  • Equilibration and Standardization:

    • Allow the tissues to equilibrate under a baseline tension (e.g., 0.4 g) for at least 60 minutes.[12]

    • During equilibration, repeatedly wash the tissues with fresh physiological salt solution.

    • To ensure tissue viability and reproducibility, challenge the tissues with a standard contracting agent (e.g., 1 µM this compound or a high concentration of KCl) until a stable contractile response is achieved.[13][12]

  • Dose-Response Curve Generation:

    • After a washout period and return to baseline tension, add this compound to the organ bath in a cumulative or single-dose manner, with concentrations typically ranging from 10⁻⁸ M to 10⁻³ M.[1]

    • Record the isometric contraction force using a force transducer connected to a data acquisition system.

    • For antagonist studies, incubate the tissue with the antagonist for a predetermined period before constructing the this compound dose-response curve.[14]

  • Data Analysis:

    • Measure the peak tension generated at each this compound concentration.

    • Normalize the responses, often as a percentage of the maximal contraction induced by a reference substance (e.g., 70 mM K⁺).[14]

    • Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values using appropriate pharmacological software.

Isolated Heart Preparation (Langendorff)

This protocol outlines the procedure for studying the effects of this compound on cardiac function using an isolated, retrogradely perfused heart preparation.

  • Heart Isolation and Perfusion:

    • Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold cardioplegic solution.

    • Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with a physiological salt solution (e.g., Krebs-Henseleit) or blood, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[15][16]

  • Functional Measurements:

    • Insert a pressure-sensitive catheter into the left ventricle to measure isovolumetric left ventricular pressure and its first derivative (dP/dt).[16]

    • Place electrodes on the epicardial surface to record an electrocardiogram (ECG) for heart rate determination.[17]

    • Allow the heart to stabilize for a period before initiating the experimental protocol.

  • This compound Administration:

    • Introduce this compound into the perfusate at various concentrations to construct a dose-response curve for its effects on heart rate, contractility, and other parameters.[4]

    • Alternatively, administer a single concentration of this compound to investigate its effects on specific cardiac events like ischemia-reperfusion injury.[16]

  • Data Analysis:

    • Analyze the recorded data to determine changes in heart rate (chronotropy), contractile force (inotropy), and other relevant cardiac parameters in response to this compound.

    • Compare the effects of this compound with a control (vehicle) group.

Patch-Clamp Electrophysiology of Neuronal Cells

This protocol provides a general framework for recording the electrophysiological responses of neurons to this compound using the whole-cell patch-clamp technique.

  • Cell/Slice Preparation:

    • Prepare acute brain slices or dissociate neurons from the brain region of interest (e.g., neostriatum, suprachiasmatic nucleus).[7][8]

    • Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.

  • Whole-Cell Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.

    • Under visual guidance, approach a target neuron with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for the measurement of membrane potential and currents.[18][19]

  • This compound Application and Data Acquisition:

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous action potentials, synaptic currents).

    • Apply this compound to the perfusion solution at known concentrations.[7]

    • Record the changes in membrane potential (in current-clamp mode) or membrane currents (in voltage-clamp mode) in response to this compound.

    • To isolate specific currents, pharmacological blockers of other ion channels or receptors may be included in the aCSF.

  • Data Analysis:

    • Analyze the electrophysiological recordings to quantify the effects of this compound on neuronal excitability, such as changes in firing rate, membrane potential, input resistance, and specific ion currents.

    • Construct dose-response relationships where applicable.

Mandatory Visualizations

Signaling Pathways

Carbachol_Signaling_Smooth_Muscle This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Binds Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Sensitizes

Carbachol_Signaling_Cardiac_Muscle This compound This compound M2R M2 Muscarinic Receptor This compound->M2R Binds Gi Gi/o M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channels GIRK Channels Gi->K_channels Activates (βγ) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Negative_Inotropy Decreased Contractility Ca_channels->Negative_Inotropy Negative_Chronotropy Decreased Heart Rate K_channels->Negative_Chronotropy

Carbachol_Signaling_Neuronal_Tissue

Experimental Workflows

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (e.g., Ileum Strip) start->tissue_prep mounting Mount in Organ Bath tissue_prep->mounting equilibration Equilibration & Standardization mounting->equilibration carbachol_addition Cumulative this compound Addition equilibration->carbachol_addition record_contraction Record Isometric Contraction carbachol_addition->record_contraction data_analysis Data Analysis (EC50, Emax) record_contraction->data_analysis end End data_analysis->end

Patch_Clamp_Workflow start Start prep Slice/Neuron Preparation start->prep recording Establish Whole-Cell Patch Clamp prep->recording baseline Record Baseline Activity recording->baseline carbachol_app Apply this compound baseline->carbachol_app record_response Record Electrophysiological Response carbachol_app->record_response analysis Analyze Changes in Potential/Currents record_response->analysis end End analysis->end

References

Carbachol's Potency at M2 vs. M3 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of carbachol, a cholinergic agonist, on M2 and M3 muscarinic acetylcholine receptors. The information presented herein is supported by experimental data to facilitate objective analysis and aid in research and drug development endeavors.

Quantitative Analysis of this compound's Potency

The potency of this compound at M2 and M3 receptors can be quantified through its binding affinity (Ki) and its functional efficacy (EC50). The following table summarizes key quantitative data from various studies. It is important to note that these values can vary depending on the cell type, tissue, and experimental conditions.

ParameterM2 ReceptorM3 ReceptorExperimental Context
EC50 ~40 µM~40 µMReceptor Internalization Assay in U2OS cells[1][2]
EC50 7.5 ± 1.6 µM-Cationic current activation in guinea-pig ileal smooth muscle[3]
pD2 (-log EC50) -6.96This compound-induced contraction in mouse ileal longitudinal muscle from M2-KO mice[4]
Ki (from pKb) -Correlated well with known pKi valuesThis compound-induced contraction in mouse uterine smooth muscle[5]
High-affinity KD 164 nM-[3H]N-methylscopolamine displacement in porcine fundic smooth muscle[6]
Low-affinity KD 18.2 µM-[3H]N-methylscopolamine displacement in porcine fundic smooth muscle[6]

Signaling Pathways of M2 and M3 Receptors

M2 and M3 receptors are both G-protein coupled receptors (GPCRs), but they activate distinct downstream signaling cascades, leading to different physiological responses.

M2 Muscarinic Receptor Signaling

The M2 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein. Activation of the M2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability.

M2_Signaling_Pathway This compound This compound M2R M2 Receptor This compound->M2R binds G_protein Gαiβγ M2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αi) GIRK GIRK Channel G_protein->GIRK activates (βγ) cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

M2 Receptor Signaling Pathway
M3 Muscarinic Receptor Signaling

The M3 receptor predominantly couples to the Gαq subunit of the G-protein. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

M3_Signaling_Pathway This compound This compound M3R M3 Receptor This compound->M3R binds G_protein Gαqβγ M3R->G_protein activates PLC Phospholipase C G_protein->PLC activates (αq) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C DAG->PKC activates Ca2_release ↑ [Ca2+] ER->Ca2_release Ca2_release->PKC activates Response Cellular Response PKC->Response phosphorylates

M3 Receptor Signaling Pathway

Experimental Protocols

The determination of this compound's potency on M2 and M3 receptors relies on various in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a ligand (this compound) for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for M2 and M3 receptors.

Materials:

  • Cell membranes expressing either M2 or M3 receptors.

  • Radiolabeled antagonist (e.g., [3H]N-methylscopolamine).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Imaging (for EC50 determination of M3 activity)

This assay measures the functional response of cells expressing M3 receptors to this compound by monitoring changes in intracellular calcium concentration.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for M3 receptor activation.

Materials:

  • Cells stably expressing the M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Plating: Plate the M3-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period (e.g., 30-60 minutes at 37°C).

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Stimulation: Add varying concentrations of this compound to the wells.

  • Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. The EC50 is determined by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Imaging) B1 Incubate Membranes with Radioligand & This compound B2 Filter & Wash B1->B2 B3 Scintillation Counting B2->B3 B4 Calculate Ki B3->B4 F1 Plate & Dye-load Cells F2 Stimulate with this compound F1->F2 F3 Measure Fluorescence F2->F3 F4 Calculate EC50 F3->F4

General Experimental Workflow

Conclusion

The data presented in this guide indicate that this compound acts as an agonist at both M2 and M3 muscarinic receptors. While the functional potency (EC50) can be similar in some systems, the underlying signaling mechanisms are distinct. The M2 receptor mediates its effects primarily through the inhibition of adenylyl cyclase, while the M3 receptor activates the phospholipase C pathway, leading to an increase in intracellular calcium. The choice of experimental system and assay methodology is critical for accurately determining and interpreting the potency of this compound at these two receptor subtypes. This comparative analysis provides a valuable resource for researchers investigating the pharmacology of muscarinic receptors and for the development of novel therapeutics targeting these important drug targets.

References

Validating Carbachol as a Gold Standard Positive Control in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is paramount to ensure the validity and reliability of experimental data. In the realm of muscarinic and nicotinic acetylcholine receptor research, carbachol has long been established as a robust and dependable positive control. This guide provides a comprehensive comparison of this compound with other common agonists, supported by experimental data and detailed protocols, to validate its continued use in a variety of functional assays.

This compound, a synthetic choline ester, is a potent cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine, ensures a sustained and reproducible response, a critical characteristic for a positive control.[1] This guide will delve into the performance of this compound in three key functional assays: calcium mobilization, inositol phosphate accumulation, and GTPγS binding, providing a clear rationale for its selection.

Comparative Analysis of this compound and Alternative Agonists

To objectively assess the suitability of this compound as a positive control, its performance was compared against other commonly used muscarinic agonists: acetylcholine, pilocarpine, and oxotremorine. The following tables summarize the half-maximal effective concentration (EC50) values obtained in different functional assays. Lower EC50 values indicate higher potency.

Table 1: Comparative EC50 Values in Calcium Mobilization Assays

AgonistCell Line/TissueReceptor Target(s)EC50 (µM)
This compound CHO-M1M11.7
SH-SY5YMuscarinic0.25
Guinea Pig DetrusorM3~1
AcetylcholineCHO-M1M10.056
PilocarpineCHO-M1M16.8
OxotremorineHEK293 (hM1)M10.0016

Table 2: Comparative EC50 Values in Inositol Phosphate Accumulation Assays

AgonistCell Line/TissueReceptor Target(s)EC50 (µM)
This compound Rat StriatumM1 & M311
Rat ThalamusM344
SH-SY5YMuscarinic4.1
Rat Cochlea (12-day-old)Muscarinic49.6
PilocarpineHippocampusM1/M318

Table 3: Comparative EC50 Values in GTPγS Binding Assays

AgonistCell Line/TissueReceptor Target(s)EC50 (µM)
This compound Rat Brain Membranes (Hippocampus, Cortex, Striatum)M1~10
OxotremorineCultured Guinea-Pig Celiac Ganglion NeuronsMuscarinic0.3

The data consistently demonstrates that this compound elicits a potent and measurable response across all three assay platforms. While some agonists like oxotremorine may exhibit higher potency in specific assays, this compound's consistent performance and broad receptor activity make it a versatile and reliable positive control for studies involving muscarinic receptor activation.

Signaling Pathways and Experimental Workflows

To further understand the mechanism of action of this compound and its application in experimental settings, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Carbachol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Muscarinic Receptor (M1, M3, M5) This compound->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_ER Ca²⁺ Ca2_cyto [Ca²⁺]i ↑ IP3R->Ca2_cyto Release Ca2_cyto->PKC Activates CellularResponse Cellular Response Ca2_cyto->CellularResponse PKC->CellularResponse

This compound-activated Gq signaling pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Culture cells overnight A->B C Prepare Fluo-4 AM dye-loading solution B->C D Incubate cells with dye-loading solution C->D E Prepare compound (this compound) plate D->E F Measure baseline fluorescence E->F G Add this compound and measure fluorescence change F->G H Calculate fluorescence intensity change G->H I Generate dose-response curve and calculate EC50 H->I

Typical workflow for a calcium mobilization assay.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. To facilitate the replication of the findings presented and the implementation of these assays, detailed experimental protocols are provided below.

Calcium Mobilization Assay (Fluo-4 AM)

This protocol outlines the steps for measuring intracellular calcium mobilization using the Fluo-4 AM fluorescent probe in a 96-well plate format.

  • Cell Preparation:

    • Seed cells (e.g., CHO-K1, HEK293) into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.

    • Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.[2][3]

    • Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in HBSS at 2X the final desired concentration.

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading with excitation at ~490 nm and emission at ~525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Add 100 µL of the 2X this compound solution to the wells.

    • Immediately begin recording the fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Inositol Phosphate Accumulation Assay (IP-One HTRF®)

This protocol describes the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Cell Preparation:

    • Seed cells into a 384-well white microplate at a density of 10,000-20,000 cells per well and incubate for 4-6 hours to allow for attachment.[4]

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the stimulation buffer provided with the IP-One HTRF® assay kit, containing lithium chloride (LiCl) to inhibit IP1 degradation.[4]

    • Remove the culture medium and add 10 µL of the this compound dilutions to the respective wells. For control wells, add stimulation buffer with LiCl only.[5]

    • Incubate the plate for 30-60 minutes at 37°C.[4]

  • Detection:

    • Prepare the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in the lysis buffer according to the manufacturer's protocol.[4]

    • Add 5 µL of the IP1-d2 conjugate followed by 5 µL of the Eu-cryptate labeled anti-IP1 antibody to all wells.[5]

    • Incubate the plate at room temperature for 1 hour, protected from light.[4]

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible microplate reader with excitation at ~320 nm and emission at 620 nm and 665 nm.[4]

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

  • Membrane Preparation:

    • Prepare cell membranes from cells or tissues expressing the receptor of interest. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Assay Setup:

    • In a 96-well plate, add the following components in order: assay buffer (typically containing HEPES, MgCl₂, NaCl, and EDTA), GDP (10-100 µM), and varying concentrations of this compound.[1]

    • Add the cell membranes (5-20 µg protein/well).[1]

    • For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[1]

  • Initiation and Incubation:

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[1]

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.[1]

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[1]

    • Dry the filter mat and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the specific binding against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

The data and protocols presented in this guide unequivocally support the use of this compound as a reliable and effective positive control in a range of functional assays for studying muscarinic and nicotinic acetylcholine receptors. Its chemical stability, broad receptor agonism, and consistent performance in key assays such as calcium mobilization, inositol phosphate accumulation, and GTPγS binding make it an invaluable tool for researchers. By providing a standardized and potent stimulus, this compound ensures the integrity of the assay system and allows for the accurate interpretation of the effects of novel test compounds. This guide serves as a valuable resource for scientists and researchers, reinforcing the standing of this compound as a gold standard positive control in cholinergic research.

References

A Comparative Analysis of the Side Effect Profiles of Carbachol and Methacholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol and methacholine are synthetic choline esters that act as cholinergic agonists, mimicking the effects of acetylcholine. While both are valuable tools in clinical and research settings, their distinct receptor selectivity profiles lead to differences in their therapeutic applications and, consequently, their side effect profiles. This compound is primarily used in ophthalmology to treat glaucoma and induce miosis during surgery, whereas methacholine is the gold standard for diagnosing bronchial hyperreactivity in asthma. This guide provides a detailed comparison of the side effect profiles of this compound and methacholine, supported by available data, experimental protocols, and an examination of their underlying signaling pathways.

Mechanism of Action and Receptor Selectivity

The differential side effect profiles of this compound and methacholine can be largely attributed to their varying affinities for muscarinic and nicotinic acetylcholine receptors.

This compound is a potent agonist at both muscarinic and nicotinic receptors.[1] Its resistance to degradation by acetylcholinesterase results in a more prolonged and potent action compared to acetylcholine.[1] This broad activity spectrum contributes to a wider range of potential systemic side effects if the drug is absorbed from its primary site of administration.

Methacholine , on the other hand, exhibits greater selectivity for muscarinic receptors over nicotinic receptors.[2][3] The addition of a methyl group to the choline structure enhances its muscarinic activity and renders it more resistant to cholinesterases than acetylcholine, though it is still hydrolyzed. Its primary clinical utility in bronchial challenge testing stems from its potent activity at M3 muscarinic receptors in the airway smooth muscle.[4]

Comparative Side Effect Profiles

Side Effect CategoryThis compound (Ophthalmic Administration)Methacholine (Inhalation Administration)
Common/Frequent Stinging or burning of the eye[5]Cough[6]
Blurred vision or change in near/distance vision[5]Chest tightness[6]
Eye pain[5]Shortness of breath[6]
Headache[5][7]Wheezing[6]
Throat irritation
Lightheadedness[8]
Headache[8]
Less Common/Infrequent Irritation or redness of eyes[5]Nausea[8]
Twitching of eyelids[5]Vomiting[8]
Increased sweating (Diaphoresis)[9]Dizziness[8]
Flushing[9]
Stomach cramps[9]
Diarrhea[9]
Increased salivation[9]
Urinary urgency[9]
Serious/Rare Retinal detachment[7]Severe bronchoconstriction[10]
Corneal clouding[9]Irregular heartbeat
Persistent bullous keratopathy[9]Fainting
Systemic effects (if absorbed):Symptoms of overdose: fainting, loss of consciousness, chest pain, heart attack
- Arrhythmias, hypotension[9]
- Asthma exacerbation[9]
- Syncope[9]

Experimental Protocols

Assessment of Ocular Side Effects of this compound

This protocol is a generalized approach for a clinical trial setting to evaluate the ocular side effects of a this compound ophthalmic solution.

  • Subject Selection: Healthy volunteers or patients with glaucoma. Exclusion criteria would include a history of retinal detachment, acute iritis, and hypersensitivity to this compound.

  • Baseline Assessment:

    • Visual acuity testing (e.g., Snellen chart).

    • Slit-lamp biomicroscopy to examine the anterior segment of the eye.

    • Intraocular pressure (IOP) measurement using tonometry.

    • Fundoscopy to examine the retina.

    • A standardized questionnaire to assess baseline ocular symptoms (e.g., pain, burning, itching, blurred vision).

  • Drug Administration:

    • Instillation of a standardized dose of this compound ophthalmic solution into the conjunctival sac of one or both eyes.

  • Post-Administration Monitoring and Data Collection:

    • The subject is asked to report any immediate sensations (e.g., stinging, burning) using a visual analog scale (VAS) at predefined time points (e.g., 1, 5, 15, and 30 minutes post-instillation).

    • Visual acuity and IOP are re-measured at regular intervals (e.g., 30, 60, 120 minutes post-instillation).

    • Pupil diameter is measured to assess miotic effect.

    • Slit-lamp examination is repeated to check for signs of irritation or inflammation.

    • Systemic side effects (e.g., headache, flushing, sweating, gastrointestinal discomfort) are monitored and recorded.

  • Data Analysis:

    • Comparison of post-dose measurements to baseline values.

    • Statistical analysis of the incidence and severity of reported side effects.

Methacholine Challenge Test for Bronchial Hyperreactivity

The American Thoracic Society (ATS) has established standardized guidelines for the methacholine challenge test.[6][11]

  • Subject Preparation:

    • Patients should refrain from taking medications that can interfere with the test, such as bronchodilators and corticosteroids, for a specified period before the test.[8]

    • Avoidance of caffeine and smoking on the day of the test.[8]

  • Baseline Spirometry:

    • Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1). The FEV1 should be within an acceptable range to proceed safely.[11]

  • Methacholine Administration:

    • The patient inhales aerosolized saline (diluent) first to establish a baseline response.

    • Increasing concentrations of methacholine are administered via a nebulizer for a standardized duration (e.g., the two-minute tidal breathing method or the five-breath dosimeter method).[12][13]

  • Post-Dose Spirometry and Monitoring:

    • Spirometry is performed after each dose of methacholine to measure the FEV1.[14]

    • The test is continued until there is a 20% or greater fall in FEV1 from baseline (a positive test) or the highest concentration of methacholine is administered without a significant fall in FEV1 (a negative test).[8]

    • Throughout the procedure, the patient is monitored for adverse effects such as cough, wheezing, chest tightness, and dyspnea.[6]

  • Reversal of Bronchoconstriction:

    • Following the test, a short-acting bronchodilator (e.g., albuterol) is administered to reverse the effects of methacholine.[12]

  • Data Analysis:

    • The primary outcome is the provocative concentration or dose of methacholine that causes a 20% fall in FEV1 (PC20 or PD20).

    • The incidence and severity of any adverse events are recorded and analyzed.

Signaling Pathways

The differential receptor activation by this compound and methacholine leads to distinct downstream signaling cascades.

This compound Signaling Pathway

This compound's ability to activate both muscarinic (M1, M2, M3, M4, M5) and nicotinic receptors results in a complex signaling profile.[1][15] The diagram below illustrates the major pathways activated by this compound through M1/M3 and nicotinic receptors.

Carbachol_Signaling This compound This compound M1_M3_Receptor Muscarinic Receptors (M1, M3) This compound->M1_M3_Receptor Nicotinic_Receptor Nicotinic Receptor This compound->Nicotinic_Receptor Gq_11 Gq/11 M1_M3_Receptor->Gq_11 activates Ion_Channel Ion Channel (Na⁺, K⁺) Nicotinic_Receptor->Ion_Channel opens PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_M Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_M PKC->Cellular_Response_M Depolarization Membrane Depolarization Ion_Channel->Depolarization Cellular_Response_N Cellular Response (e.g., Neuronal Excitation, Muscle Contraction) Depolarization->Cellular_Response_N

Caption: this compound signaling through muscarinic (M1/M3) and nicotinic receptors.

Methacholine Signaling Pathway

Methacholine's primary action in the airways is mediated through M3 muscarinic receptors on smooth muscle cells.[4][16] This leads to a well-defined signaling cascade resulting in bronchoconstriction.

Methacholine_Signaling Methacholine Methacholine M3_Receptor M3 Muscarinic Receptor Methacholine->M3_Receptor Gq_11 Gq/11 M3_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction PKC->Contraction

References

quantitative comparison of carbachol and bethanechol on bladder function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between muscarinic agonists is critical for advancing the treatment of bladder dysfunction. This guide provides a comprehensive, data-driven comparison of two such agents, carbachol and bethanechol, focusing on their quantitative effects on bladder contractility and overall function.

This compound and bethanechol are both choline esters and non-selective muscarinic acetylcholine receptor agonists that can induce bladder smooth muscle contraction. However, their pharmacological profiles exhibit key distinctions in potency, efficacy, and clinical effects. This comparison synthesizes available experimental data to illuminate these differences.

In Vitro Contractility of Bladder Smooth Muscle

In vitro studies using isolated bladder smooth muscle strips are fundamental for determining the potency (EC50) and efficacy (Emax) of contractile agents. While a direct head-to-head comparison in the same study on bladder tissue is elusive in the current literature, data from various studies allow for an indirect assessment.

AgonistSpeciesTissuePotency (pEC50 / EC50)Efficacy (Emax)Reference
This compound MouseUrinary BladderpEC50: 5.8 ± 0.12.7 ± 0.3 g[1]
This compound HumanUrinary BladderpEC50: 6.51 ± 0.146.81 ± 0.79 g[2]
Bethanechol CanineUrinary BladderED50: Lower than AcetylcholinePmax: Higher than Acetylcholine[3]
This compound Guinea-pigSmall IntestineEC50: Lower than Bethanechol (9-fold)Imax: Higher than Bethanechol[4]
Bethanechol Guinea-pigSmall IntestineEC50: Higher than this compoundImax: Lower than this compound[4]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Emax is the maximum contractile response. Pmax and Imax are measures of maximal response in the cited studies.

The available data, although from different species and tissues, consistently suggest that This compound is a more potent and efficacious agonist than bethanechol in inducing smooth muscle contraction. A study on guinea-pig small intestine, which shares some pharmacological similarities with bladder smooth muscle, found this compound to be approximately nine times more potent than bethanechol[4].

Urodynamic Effects: In Vivo Observations

Cystometry, the in vivo measurement of bladder pressure during filling and voiding, provides crucial information on the functional effects of these drugs.

DrugSpecies/PopulationRouteKey Urodynamic FindingsReference
This compound Spinal Cord Injured PatientsOral (4 mg)Produced a much greater change in recorded voiding parameters compared to bethanechol.[5]
Bethanechol Spinal Cord Injured PatientsOral (50 mg)Less effective than this compound in altering voiding parameters.[5]

A direct clinical comparison in spinal cord injured patients with reflex micturition demonstrated that a 4 mg oral dose of this compound produced a significantly greater effect on voiding parameters than a 50 mg oral dose of bethanechol chloride, highlighting this compound's superior in vivo activity in this context[5].

Signaling Pathways and Experimental Workflows

The contractile effects of both this compound and bethanechol are primarily mediated by the activation of muscarinic acetylcholine receptors, predominantly the M3 subtype, on detrusor smooth muscle cells.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound/ Bethanechol M3R M3 Muscarinic Receptor This compound->M3R Gq Gq M3R->Gq PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R PKC Protein Kinase C DAG->PKC Gq->PLC Ca_release Ca²⁺ Release SR->Ca_release Ca ↑ [Ca²⁺]i Ca_release->Ca Ca_influx Ca²⁺ Influx Ca_influx->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Muscarinic Receptor Signaling Pathway for Bladder Contraction.

The diagram above illustrates the primary signaling cascade initiated by the binding of this compound or bethanechol to the M3 muscarinic receptor, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

Experimental evaluation of these compounds relies on standardized protocols such as in vitro bladder strip contractility assays and in vivo cystometry.

cluster_invitro In Vitro Bladder Strip Assay A Bladder Tissue Isolation B Preparation of Detrusor Strips A->B C Mounting in Organ Bath B->C D Equilibration C->D E Cumulative Addition of Agonist D->E F Measurement of Isometric Contraction E->F G Data Analysis (EC50, Emax) F->G cluster_invivo In Vivo Cystometry H Animal Anesthesia & Catheter Implantation I Bladder Filling with Saline H->I J Recording of Intravesical Pressure and Voiding I->J K Drug Administration (i.v. or intravesical) J->K L Post-drug Recording of Urodynamic Parameters K->L M Data Analysis L->M

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Carbachol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Carbachol are critical for maintaining a secure research environment and ensuring regulatory adherence. this compound, a potent cholinergic agonist, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Core Principles of this compound Disposal

The fundamental principle for this compound disposal is to treat it as a hazardous waste.[1][2][3] All waste materials containing this compound must be handled in accordance with local, state, and federal regulations.[1] A crucial directive is the strict prohibition of discharging this compound into sewers or waterways.[1][4]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated personal protective equipment (PPE), and spill cleanup materials.

    • Segregate this compound waste from non-hazardous laboratory trash.

  • Containerization:

    • Collect solid this compound waste in labeled, sealed drums for disposal.[1]

    • Use suitable, clearly labeled containers for all this compound waste.[5] Puncture empty containers to prevent reuse.[1]

  • Spill Management:

    • In the event of a spill, clear the area of personnel and move upwind.[1]

    • Wear appropriate PPE, including a full body protective suit and breathing apparatus for major spills.[1]

    • For minor spills, wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

    • Use dry cleanup procedures to avoid generating dust.[1] Dampen with water to prevent dusting before sweeping.[1]

    • Contain the spill with sand, earth, or vermiculite.[1]

    • Collect the spilled material and any contaminated absorbents into labeled containers for disposal.[1][5]

    • Wash the spill area and prevent runoff into drains.[1] The non-recoverable remainder can be washed with a sodium hypochlorite solution.[6]

  • Storage Pending Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Ensure containers are securely sealed and protected against physical damage.[1]

  • Final Disposal:

    • Arrange for collection by a specialized and licensed hazardous waste disposal company.[5]

    • Do not empty this compound or its container into drains; it must be taken to a hazardous or special waste collection point.[6]

    • All disposal activities must comply with national and local regulations.[3][5][6]

Key Disposal and Safety Information Summary

ParameterGuidelineCitations
Disposal Method Collection by a specialized hazardous waste disposal company.[5]
Sewer/Drain Disposal Strictly prohibited.[1][4][6]
Containerization Labeled, sealed, and suitable containers. Puncture to prevent reuse.[1][5]
Spill Cleanup Use absorbent material (sand, earth, vermiculite).[1]
Regulatory Compliance Adherence to local, state, and federal regulations is mandatory.[1][3]
Transportation UN Number UN2811[3][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Carbachol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Initial Handling & Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal A This compound Waste Generated (Unused product, contaminated PPE, spill debris) B Is this a spill? A->B C Wear appropriate PPE B->C Yes F Place in a designated, labeled hazardous waste container B->F No D Contain spill with absorbent material C->D E Collect waste into a labeled container D->E G Store container in a cool, dry, well-ventilated area E->G F->G H Arrange for collection by a licensed hazardous waste disposal company G->H I Ensure all local, state, and federal regulations are met H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carbachol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Carbachol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as acutely toxic and fatal if swallowed, necessitating stringent handling protocols.[1][2]

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Below is a summary of the required PPE. A risk assessment should be conducted to determine the specific needs for your laboratory procedures.[3][4]

PPE CategoryItemSpecifications & Rationale
Hand Protection Impervious glovesNitrile or neoprene gloves are recommended.[3] Double gloving (one pair under the gown cuff, one over) is advised when compounding, administering, or disposing of this compound.[5] Gloves must be powder-free to prevent the aerosolization of hazardous materials.[6] Always check gloves for integrity before use and wash hands thoroughly after removal.[1][5]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesRequired to protect against splashes and airborne particles.[4][7][8] A face shield must be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4]
Body Protection Protective work clothing or lab coatA disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[5] This should be supplemented with disposable head, hair, and shoe covers as needed.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodA properly operating chemical fume hood with an average face velocity of at least 100 feet per minute is essential.[1] If high concentrations are present, a suitable respirator may be required.[1]

Operational Plan: Handling and Storage

Safe Handling Procedures:

  • Avoid all personal contact , including inhalation of dust.[7]

  • Work in a well-ventilated area , preferably within a designated chemical fume hood.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][8]

  • Wash hands thoroughly after handling the substance.[1][8]

  • Keep containers tightly sealed when not in use.[1]

  • This product is hygroscopic and should be stored under dry, inert gas and protected from humidity and water.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area .[1]

  • Store locked up and away from oxidizing agents.[1][2]

  • Ensure that storage containers are clearly labeled.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1][7]

Waste Collection and Disposal:

  • Collect waste this compound and contaminated materials (e.g., gloves, wipes, containers) in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain or in the regular trash.[2][7]

  • Arrange for disposal through an approved waste disposal plant or a licensed hazardous waste management company.[8]

  • For unused or expired medicine, drug take-back programs are the preferred method of disposal.[9] If not available, mix the medicine with an unappealing substance (e.g., dirt, cat litter), place it in a sealed plastic bag, and then dispose of it in the trash.[9]

Emergency Procedures: Accidental Release

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Minor Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, clean up the spill using dry-clean-up procedures to avoid generating dust.[7]

  • Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[7]

  • Collect the material in a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate the area with a suitable cleaning agent, such as a sodium hypochlorite solution.[2]

  • Wash hands thoroughly after the cleanup is complete.

Major Spill:

  • Evacuate the area and alert emergency responders.[7]

  • Prevent the spill from entering drains or waterways.[7]

  • Only personnel with appropriate training and full-body protective clothing with breathing apparatus should attempt to clean up a major spill.[7]

G cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill This compound Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess Alert_Minor Alert Personnel in Area Assess->Alert_Minor Minor Evacuate Evacuate Immediate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Contain_Minor Contain Spill (Dampen with Water) Don_PPE->Contain_Minor Cleanup_Minor Collect Material for Disposal Contain_Minor->Cleanup_Minor Decontaminate_Minor Decontaminate Area Cleanup_Minor->Decontaminate_Minor Alert_Major Alert Emergency Responders Evacuate->Alert_Major Prevent_Spread Prevent Entry into Drains Alert_Major->Prevent_Spread Professional_Cleanup Allow Trained Professionals to Clean Up Prevent_Spread->Professional_Cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbachol
Reactant of Route 2
Reactant of Route 2
Carbachol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。